1-(4-bromophenyl)-1H-pyrrole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRSPNWMMJNYMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70297607 | |
| Record name | 1-(4-bromophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70297607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5044-39-3 | |
| Record name | 5044-39-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116809 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-bromophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70297607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of 1-(4-bromophenyl)-1H-pyrrole
Abstract
The N-arylpyrrole scaffold is a privileged structural motif in medicinal chemistry and materials science, offering a unique combination of electronic properties and synthetic versatility. 1-(4-bromophenyl)-1H-pyrrole is a particularly valuable intermediate, as the bromine atom serves as a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions. This technical guide provides an in-depth analysis of the principal synthetic routes to this target compound, focusing on the classical Paal-Knorr condensation and modern palladium-catalyzed cross-coupling methodologies. We offer a detailed examination of reaction mechanisms, step-by-step experimental protocols, and critical process parameters, designed to empower researchers in drug development and chemical synthesis with the knowledge to efficiently produce and utilize this key building block.
Introduction: The Strategic Importance of this compound
N-arylpyrroles are integral components of a wide array of biologically active compounds. Their unique topology allows them to act as bioisosteres for other aromatic systems and engage in critical binding interactions with protein targets. Recent research has highlighted N-arylpyrrole derivatives as potent antimicrobial agents, GPR120 agonists for treating type II diabetes, and bacterial RNA polymerase inhibitors[1][2][3][4][5].
The specific incorporation of a 4-bromophenyl group onto the pyrrole nitrogen introduces a strategic element for further diversification. The carbon-bromine bond is highly amenable to transformations such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling the construction of complex molecular architectures[6]. This makes this compound a high-value starting material for generating libraries of novel compounds for drug discovery and for the synthesis of advanced organic materials[6]. This guide will focus on the most reliable and scalable methods for its synthesis.
Primary Synthetic Strategies
The synthesis of this compound is predominantly achieved through two robust and well-documented strategies: the acid-catalyzed condensation of a 1,4-dicarbonyl equivalent with 4-bromoaniline (the Paal-Knorr/Clauson-Kaas synthesis) and the palladium-catalyzed N-arylation of pyrrole.
The Clauson-Kaas / Paal-Knorr Condensation Route
The Paal-Knorr synthesis is a classical and highly effective method for forming pyrrole rings by condensing a 1,4-dicarbonyl compound with a primary amine[7][8][9]. A highly practical variant, often referred to as the Clauson-Kaas synthesis, utilizes 2,5-dimethoxytetrahydrofuran (DMTHF) as a stable, easy-to-handle precursor to the required 1,4-dicarbonyl species, succinaldehyde[10][11][12].
The reaction proceeds via an acid-catalyzed mechanism. The purpose of the acid catalyst (e.g., glacial acetic acid) is twofold. First, it catalyzes the in situ hydrolysis of 2,5-dimethoxytetrahydrofuran to generate the reactive succinaldehyde. Second, it protonates a carbonyl group of the succinaldehyde, activating it for nucleophilic attack by the primary amine, 4-bromoaniline. The subsequent steps involve the formation of a hemiaminal, a second intramolecular nucleophilic attack by the nitrogen onto the remaining carbonyl to form a five-membered ring, and finally, a sequence of dehydration steps to yield the aromatic pyrrole ring[13][14].
Caption: Mechanism of the Clauson-Kaas pyrrole synthesis.
This protocol is adapted from established literature procedures.[10]
-
Reaction Setup: In a well-ventilated fume hood, equip a 50 mL round-bottomed flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: Charge the flask with 4-bromoaniline (1.2 mmol, 1.0 equiv.), 2,5-dimethoxytetrahydrofuran (1.4 mmol, 1.2 equiv.), and glacial acetic acid (4 mL)[10].
-
Heating: Immerse the flask in a preheated oil bath and stir the reaction mixture at 110-120 °C for 2-3 hours[10]. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling the mixture to room temperature, pour it into a beaker containing 20 mL of water. This will often precipitate the crude product.
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize excess acetic acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a solvent system like dichloromethane/hexane or by column chromatography on silica gel[10].
The success of the Clauson-Kaas synthesis hinges on several factors. While glacial acetic acid is a common and effective solvent and catalyst, various other acidic catalysts have been employed to improve yields and shorten reaction times, especially under greener conditions like microwave irradiation[10][15][16].
| Catalyst System | Solvent | Temperature (°C) | Key Advantages | Reference |
| Glacial Acetic Acid | Acetic Acid | 110-120 | Simple, classical conditions. | [10] |
| Iron(III) Chloride (cat.) | Water | 80-100 | Greener solvent, mild conditions. | [17] |
| Molecular Iodine (cat.) | Solvent-free (MW) | 120-140 | Rapid, high yield, solventless. | [15] |
| P₂O₅ | Toluene | 110 | Effective for a range of amines. | [11][16] |
| Nano-sulfated TiO₂ | Solvent-free | 80-100 | Heterogeneous, reusable catalyst. | [16] |
Table 1. Comparison of Catalytic Systems for Clauson-Kaas Synthesis of N-Arylpyrroles.
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
A powerful modern alternative for forming C-N bonds is the Buchwald-Hartwig amination[18][19]. This palladium-catalyzed cross-coupling reaction provides a direct method for the N-arylation of pyrrole with an appropriate aryl halide[20]. While 4-bromoaniline is used in the Paal-Knorr synthesis, the Buchwald-Hartwig approach would typically couple pyrrole itself with a di-halogenated benzene, such as 1-bromo-4-iodobenzene, to achieve the desired product. The greater reactivity of the C-I bond allows for selective coupling.
The reaction proceeds through a catalytic cycle initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This creates a Pd(II) intermediate. Subsequent coordination of the deprotonated pyrrole (pyrrolide anion), facilitated by a base, followed by reductive elimination, yields the N-arylpyrrole product and regenerates the Pd(0) catalyst, allowing the cycle to continue. The choice of ligand is critical, as bulky, electron-rich phosphine ligands stabilize the palladium complexes and promote the key steps of oxidative addition and reductive elimination.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig N-arylation.
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium precursor, ligand, and base.
-
Reagent Addition: Add 1-bromo-4-iodobenzene (1.0 equiv.), pyrrole (1.2-1.5 equiv.), and anhydrous solvent (e.g., toluene or dioxane).
-
Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours, or until TLC/GC-MS analysis indicates completion.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove palladium residues.
-
Extraction and Concentration: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to obtain the pure this compound.
The Buchwald-Hartwig amination is highly dependent on the synergistic interplay between the palladium source, ligand, base, and solvent.
| Component | Examples | Role and Rationale |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |
| Ligand | Xantphos, BINAP, RuPhos | Bulky, electron-rich phosphines that stabilize Pd and facilitate oxidative addition/reductive elimination. |
| Base | Cs₂CO₃, K₃PO₄, NaOtBu | Deprotonates the pyrrole N-H to form the active nucleophile; must be strong enough but not cause side reactions. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are required to prevent quenching of the base and catalyst deactivation. |
Table 2. Critical Components for a Successful Buchwald-Hartwig N-Arylation Reaction.
Purification and Spectroscopic Characterization
Independent of the synthetic route, the final product requires rigorous purification. For the Clauson-Kaas reaction, the primary impurity is unreacted 4-bromoaniline, which can be removed by an acidic wash, though this risks degrading the acid-sensitive pyrrole product[21]. A basic wash to remove the acetic acid catalyst is standard[10]. For the Buchwald-Hartwig reaction, filtration through Celite or silica is essential to remove palladium catalyst residues. In both cases, column chromatography (typically with a hexane/ethyl acetate gradient) or recrystallization are the most effective methods for achieving high purity (>98%).
The identity and purity of this compound are confirmed using standard spectroscopic techniques[22].
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a clear diagnostic fingerprint. The aromatic protons of the 4-bromophenyl ring typically appear as two doublets (an AA'BB' system) between δ 7.2 and 7.6 ppm. The pyrrole protons also show characteristic signals: the α-protons (adjacent to N) appear as a triplet around δ 6.8-7.2 ppm, and the β-protons appear as a triplet around δ 6.2-6.4 ppm[23].
-
¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the four unique carbons of the N-arylpyrrole system. Characteristic shifts include the α-carbons of the pyrrole ring (~118-122 ppm), the β-carbons (~109-111 ppm), and the four signals for the bromophenyl group, including the carbon bearing the bromine atom (ipso-C-Br) at a relatively shielded value (~115-120 ppm)[24].
-
Mass Spectrometry: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the hallmark isotopic signature of a monobrominated compound. For C₁₀H₈BrN, the expected m/z is approximately 221.0 and 223.0.
Conclusion
The synthesis of this compound is readily achievable through well-established methodologies. The Clauson-Kaas/Paal-Knorr synthesis offers a cost-effective, straightforward, and scalable route using classical condensation chemistry[7][10]. Its main drawbacks can be the relatively harsh acidic conditions and high temperatures required[10]. In contrast, modern palladium-catalyzed methods like the Buchwald-Hartwig amination provide a milder, highly versatile alternative with broad functional group tolerance, albeit at a higher cost for catalysts and ligands[18][20]. The choice of synthetic strategy will ultimately depend on the specific requirements of the researcher, including scale, cost, available equipment, and the chemical nature of any pre-existing functionality on the starting materials. Both routes, when properly executed and purified, reliably deliver this valuable chemical building block for applications in pharmaceutical and materials science research.
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An In-depth Technical Guide to 1-(4-bromophenyl)-1H-pyrrole: Properties, Synthesis, and Applications
This guide provides a comprehensive overview of the physical and chemical properties of 1-(4-bromophenyl)-1H-pyrrole, a versatile heterocyclic compound with significant applications in organic synthesis and drug discovery. Intended for researchers, scientists, and professionals in drug development, this document delves into the core characteristics, synthesis, reactivity, and potential applications of this important chemical intermediate.
Core Molecular and Physical Characteristics
This compound is an organic compound featuring a pyrrole ring substituted at the nitrogen atom with a 4-bromophenyl group.[1] This substitution significantly influences the molecule's electronic properties and reactivity. The presence of the bromine atom on the phenyl ring provides a reactive handle for various cross-coupling reactions, making it a valuable building block in the synthesis of more complex molecules.[2]
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈BrN | [1][2] |
| Molecular Weight | 222.08 g/mol | [1][2] |
| Appearance | Pale yellow to brownish solid/powder | [1] |
| Melting Point | 91-92 °C | [2] |
| Boiling Point | 283 °C at 760 mmHg | [2] |
| Density | 1.38 g/cm³ | [2] |
| Flash Point | 124.9 °C | [2] |
| Refractive Index | 1.605 | [2] |
| Solubility | Soluble in organic solvents like dichloromethane and ethanol; limited solubility in water. | [1] |
| Storage | Sealed in a dry environment at room temperature. | [2] |
Structural Representation
The structural formula of this compound is depicted below, illustrating the connection between the pyrrole and 4-bromophenyl moieties.
Caption: Chemical structure of this compound.
Synthesis and Purification
A common and effective method for the synthesis of this compound is the Clauson-Kaas reaction.[3] This reaction involves the acid-catalyzed cyclization of a primary aromatic amine with 2,5-dimethoxytetrahydrofuran.[3] While effective, the classical Clauson-Kaas reaction may require high temperatures and acidic conditions, which can lead to product decomposition and purification challenges.[3]
Clauson-Kaas Synthesis Workflow
The workflow for the synthesis of this compound via the Clauson-Kaas reaction is outlined below.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
The following is a detailed, step-by-step methodology for the synthesis of this compound.[3]
Materials:
-
4-bromoaniline
-
2,5-dimethoxytetrahydrofuran
-
Glacial acetic acid
-
Dichloromethane
-
Hexane
-
Sodium hydroxide (NaOH) solution
-
Sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a 50 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromoaniline (1.0 eq), 2,5-dimethoxytetrahydrofuran (1.2 eq), and glacial acetic acid.
-
Heat the reaction mixture to 118 °C in an oil bath and stir for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing ice-water.
-
Neutralize the mixture with a solution of sodium hydroxide.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude product.
Experimental Protocol: Purification
The crude product can be purified by recrystallization.[3]
Procedure:
-
Dissolve the crude product in a minimal amount of hot dichloromethane.
-
Slowly add hexane until precipitation of a solid is observed.
-
Allow the solution to cool to room temperature and then place it in an ice bath to maximize crystal formation.
-
Collect the solid by vacuum filtration and wash with cold hexane.
-
Dry the purified this compound in a vacuum oven.
Chemical Reactivity and Applications
The chemical reactivity of this compound is dictated by the electronic properties of both the pyrrole ring and the bromophenyl substituent. The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, primarily at the C2 and C5 positions.[4] The bromine atom on the phenyl ring can be readily displaced or participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This dual reactivity makes this compound a versatile intermediate in the synthesis of a wide range of organic compounds.[1][2]
Key Reactions and Transformations
Caption: Key reaction pathways for this compound.
Applications in Drug Development and Material Science
The unique structural and reactive features of this compound make it a valuable precursor in the development of pharmaceuticals and advanced materials.[2]
-
Pharmaceuticals: The pyrrole moiety is a common scaffold in many biologically active compounds and approved drugs.[5][6] The ability to functionalize both the pyrrole and the phenyl rings of this compound allows for the synthesis of diverse libraries of compounds for screening against various therapeutic targets. It serves as a starting material for the synthesis of new drugs with potential therapeutic effects.[2]
-
Agrochemicals: Similar to its role in pharmaceuticals, this compound can be used as an intermediate in the production of novel pesticides and herbicides.[1]
-
Material Science: The electronic properties of the pyrrole ring make it an interesting component for the development of organic electronic materials, such as organic semiconductors and conductors.[2]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is classified as an irritant.[2]
General Safety Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area with plenty of water.
-
Store in a tightly sealed container in a cool, dry place.
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its well-defined physical and chemical properties, coupled with its straightforward synthesis and diverse reactivity, make it an important intermediate for the development of new pharmaceuticals, agrochemicals, and functional materials. A thorough understanding of its characteristics, as outlined in this guide, is essential for its effective and safe utilization in research and development.
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1-(4-bromophenyl)-1H-pyrrole molecular weight and formula
An In-depth Technical Guide to 1-(4-bromophenyl)-1H-pyrrole: Synthesis, Properties, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, chemical reactivity, and its strategic importance as a scaffold in the design of novel therapeutic agents.
Core Molecular Identity and Physicochemical Properties
This compound (CAS No. 5044-39-3) is an aromatic heterocyclic organic compound.[1] Its structure features a five-membered pyrrole ring N-substituted with a 4-bromophenyl group. This specific arrangement confers a unique combination of steric and electronic properties, making it a valuable intermediate in synthetic chemistry.[1] The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, while the pyrrole moiety is a common pharmacophore in many biologically active compounds.[2][3][4]
The core quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈BrN | [1][2][5][6] |
| Molecular Weight | 222.08 g/mol | [2][5][6] |
| CAS Number | 5044-39-3 | [2][5][6] |
| Melting Point | 91-92 °C | [2] |
| Boiling Point | 283 °C at 760 mmHg | [2] |
| Density | 1.38 g/cm³ | [2] |
| Flash Point | 124.9 °C | [2] |
| Appearance | Pale yellow to brownish solid | [1] |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, ethanol); limited water solubility. | [1] |
Synthesis of this compound: The Clauson-Kaas Reaction
The most common and effective method for synthesizing N-substituted pyrroles, including this compound, is the Clauson-Kaas reaction.[7] This reaction involves the acid-catalyzed cyclization of a primary amine (4-bromoaniline) with 2,5-dimethoxytetrahydrofuran, which serves as a stable precursor to 1,4-dicarbonyl succinaldehyde.[7]
Expertise & Causality: Why the Clauson-Kaas Reaction?
The choice of the Clauson-Kaas reaction is strategic for several reasons. Firstly, it utilizes commercially available and relatively simple starting materials.[7] Secondly, the acidic conditions, typically using glacial acetic acid, facilitate both the hydrolysis of the 2,5-dimethoxytetrahydrofuran and the subsequent condensation and cyclization steps required to form the aromatic pyrrole ring.[7] While the reaction requires high temperatures, which can sometimes lead to product decomposition, it remains a reliable method for accessing this class of compounds.[7]
Diagram: Clauson-Kaas Synthesis Workflow
Caption: Synthetic pathways leveraging this compound as a key intermediate.
Applications in Drug Discovery and Medicinal Chemistry
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. [3][8][9]Pyrrole derivatives exhibit a wide spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. [3][4] this compound serves as a critical starting material for the synthesis of these potentially therapeutic compounds. [1][2]Its utility lies in its ability to act as a rigid scaffold that can be systematically decorated with different functional groups to optimize interactions with biological targets. The bromophenyl moiety allows for the exploration of a large chemical space, which is fundamental to the lead optimization phase of drug discovery. [10]Researchers can use this intermediate to synthesize libraries of related compounds to identify molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles. [9]
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care. It is classified as an irritant. [2]
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling the compound. [11][12]* Handling: All work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. [7][13]Avoid contact with skin and eyes. [11]* Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible substances. [6][12]* First Aid:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention. [11][14] * In case of skin contact: Wash off with soap and plenty of water. [11][14] * If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention. [14] * If swallowed: Rinse mouth with water and consult a physician immediately. [14]
-
Conclusion
This compound is a foundational building block in modern organic and medicinal chemistry. Its well-defined molecular structure, characterized by the C₁₀H₈BrN formula and a molecular weight of 222.08 g/mol , combined with its straightforward synthesis via the Clauson-Kaas reaction, makes it an accessible and valuable resource for researchers. The strategic placement of the bromine atom provides a versatile handle for synthetic elaboration, enabling its use in the development of complex molecules and diverse compound libraries essential for drug discovery programs. Proper handling and adherence to safety protocols are crucial when working with this potent chemical intermediate.
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A Comprehensive Technical Guide to 1-(4-bromophenyl)-1H-pyrrole (CAS No. 5044-39-3): Synthesis, Characterization, and Applications
Abstract
This technical guide provides an in-depth analysis of 1-(4-bromophenyl)-1H-pyrrole, a key heterocyclic building block in modern organic synthesis. Identified by its CAS Registry Number 5044-39-3, this compound serves as a critical intermediate in the development of novel pharmaceuticals and advanced materials.[1] This document details its physicochemical properties, provides a validated, step-by-step synthesis protocol via the Clauson-Kaas reaction, and discusses its spectroscopic characterization, reactivity, and principal applications. The guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile molecule.
Compound Identification and Physicochemical Properties
This compound is a substituted aromatic heterocycle featuring a pyrrole ring N-substituted with a 4-bromophenyl group.[1][2] This structure combines the reactive potential of the pyrrole nucleus with the synthetic versatility of an aryl bromide, making it a valuable precursor in various synthetic pathways.
| Property | Value | Source |
| CAS Registry Number | 5044-39-3 | [1][2][3] |
| Molecular Formula | C₁₀H₈BrN | [1][2] |
| Molecular Weight | 222.08 g/mol | [1][2] |
| Appearance | Yellow to Brown Solid | |
| Melting Point | 91-92 °C | [1] |
| Boiling Point | 283 °C at 760 mmHg | [1][3] |
| Density | 1.38 g/cm³ | [1][3] |
| Flash Point | 124.9 °C | [1][3] |
| Refractive Index | 1.605 | [1][3] |
| InChI Key | IBRSPNWMMJNYMR-UHFFFAOYSA-N |
Synthesis Protocol: The Clauson-Kaas Reaction
The preparation of this compound is efficiently achieved through the Clauson-Kaas reaction. This classical method involves the acid-catalyzed cyclization of a primary amine (4-bromoaniline) with 2,5-dimethoxytetrahydrofuran, which serves as a stable precursor to succinaldehyde.[4]
Mechanistic Rationale
The reaction proceeds under acidic conditions, typically using glacial acetic acid, which serves as both the solvent and the catalyst.[4] The acid facilitates the hydrolysis of 2,5-dimethoxytetrahydrofuran to generate the reactive intermediate, 1,4-dicarbonyl succinaldehyde. This intermediate then undergoes a double condensation reaction with the primary amino group of 4-bromoaniline, followed by cyclization and dehydration to form the aromatic pyrrole ring. The high temperature (118 °C) is necessary to overcome the activation energy for the cyclization and dehydration steps, driving the reaction to completion.[4] While effective, these conditions can sometimes lead to product decomposition, necessitating careful temperature control and purification.[4]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Laboratory Procedure
Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. 4-bromoaniline and 2,5-dimethoxytetrahydrofuran are toxic, and glacial acetic acid is corrosive.[4]
Session 1: Synthesis (Approx. 4 hours) [4]
-
Apparatus Setup: Assemble a 50 mL round-bottomed flask equipped with a magnetic stirrer bar and a reflux condenser. Place the apparatus on a magnetic stirring plate with an oil bath preheated to 118 °C.
-
Charging Reagents: To the flask, add 4-bromoaniline (200 mg, 1.2 mmol, 1.0 equiv.), 2,5-dimethoxytetrahydrofuran (0.18 mL, 1.4 mmol, 1.2 equiv.), and 4 mL of glacial acetic acid.
-
Reaction: Clamp the flask securely in the preheated oil bath and begin vigorous stirring. Maintain the reaction at a constant temperature of 118 °C for 2 hours.
-
Work-up: After 2 hours, remove the flask from the oil bath and allow it to cool to room temperature. Pour the reaction mixture into a beaker containing 50 mL of cold water. Neutralize the solution carefully by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Session 2: Purification (Approx. 2 hours) [4]
-
Recrystallization: Dissolve the crude solid obtained in the minimum amount of dichloromethane (approx. 2-3 mL).
-
Precipitation: Slowly add hexane to the solution while gently swirling until a beige solid precipitates.
-
Isolation: Cool the mixture in an ice bath for 15 minutes to maximize precipitation, then collect the solid by vacuum filtration.
-
Washing: Wash the filtered solid with a small amount of cold hexane.
-
Drying: Dry the purified product in a vacuum oven. Weigh the final product and calculate the yield.
Spectroscopic Characterization and Validation
Structural confirmation of the synthesized this compound is achieved through standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is the primary method for structural validation.[4] The aromatic region will show characteristic signals for the 4-substituted benzene ring (two doublets, integrating to 2H each) and the pyrrole ring protons (two triplets or multiplets, integrating to 2H each for the α- and β-protons).
-
¹³C NMR Spectroscopy: The carbon spectrum will display distinct signals corresponding to the ten unique carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching frequencies for the aromatic rings and C-N stretching bands associated with the pyrrole heterocycle.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight (222.08 g/mol ) and show the characteristic isotopic pattern for a monobrominated compound (M+ and M+2 peaks of nearly equal intensity).
Reactivity and Synthetic Utility
This compound is a valuable building block due to the distinct reactivity of its two core components.[1]
-
Aryl Bromide Moiety: The bromine atom on the phenyl ring is the primary site for synthetic modification. It readily participates in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.
-
Pyrrole Ring: While the pyrrole ring is less reactive than unsubstituted pyrrole due to the electron-withdrawing nature of the N-aryl group, it can still undergo electrophilic substitution, primarily at the C2 and C5 positions.
This dual reactivity makes the compound an ideal starting material for creating diverse libraries of compounds for screening in drug discovery and materials science.[1]
Applications in Research and Drug Development
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[5][6][7] These compounds exhibit a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[6][7][8]
This compound serves as a key intermediate in the synthesis of these more complex, biologically active molecules.[1] Its utility lies in its role as a foundational scaffold onto which other pharmacophores can be appended via reactions at the bromo-substituent. Researchers leverage this compound to systematically explore structure-activity relationships (SARs) in the development of new chemical entities (NCEs) for various therapeutic targets.[5]
Safety, Handling, and Storage
Proper handling and storage are crucial to ensure safety and maintain the integrity of the compound.
-
Hazard Identification: The compound is classified as an irritant.[1] GHS pictograms indicate it may be harmful if swallowed and can cause skin and eye irritation.[9]
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).
-
-
Handling: Always handle in a well-ventilated chemical fume hood.[9][10] Wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat.[9][11] Avoid generating dust and avoid contact with skin, eyes, and clothing.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances.[9] The compound should be kept at room temperature.
-
First Aid Measures:
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- Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. (n.d.). ResearchGate.
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biological activity of 1-(4-bromophenyl)-1H-pyrrole derivatives
An In-depth Technical Guide to the Biological Activity of 1-(4-bromophenyl)-1H-pyrrole Derivatives
Introduction: The Pyrrole Scaffold in Medicinal Chemistry
The pyrrole ring is a five-membered aromatic heterocycle that serves as a foundational scaffold in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a "privileged structure" in drug discovery, appearing in molecules with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2] The strategic functionalization of the pyrrole core allows for the fine-tuning of its pharmacological profile. This guide focuses on a specific, synthetically accessible, and highly promising class: This compound derivatives . The introduction of the 4-bromophenyl group at the N1 position significantly influences the molecule's lipophilicity and electronic distribution, often enhancing its interaction with biological targets. This document provides a technical overview of the synthesis, biological activities, and structure-activity relationships (SAR) of these derivatives, intended for researchers and professionals in drug development.
Core Synthesis Strategy: The Paal-Knorr Pyrrole Synthesis
The construction of the 1,2,5-trisubstituted pyrrole core is efficiently achieved via the Paal-Knorr synthesis. This reliable and versatile method involves the condensation of a 1,4-dicarbonyl compound with a primary amine—in this case, 4-bromoaniline. The causality behind this choice is its high yield and the ready availability of diverse starting materials, allowing for systematic structural modifications to probe structure-activity relationships.
Workflow: Paal-Knorr Synthesis of this compound Derivatives
Below is a generalized workflow for the synthesis, which serves as a template for creating a library of derivatives for biological screening.
Caption: Generalized workflow for Paal-Knorr synthesis.
Section 1: Antimicrobial Activity
Pyrrole derivatives are well-established as potent antimicrobial agents.[3][4][5] The mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. The 1-(4-bromophenyl) moiety can enhance this activity by increasing the lipophilicity of the compound, thereby facilitating its passage through the lipid-rich bacterial cell wall.
Structure-Activity Relationship (SAR) Insights
Studies on various substituted pyrroles reveal critical insights into their antimicrobial efficacy.[1][6]
-
Halogenation: The presence of a halogen, such as the bromine on the N-phenyl ring, is strongly correlated with increased antimicrobial activity. This is attributed to both electronic and steric effects that enhance binding to target sites.
-
Substituents on the Pyrrole Ring: The nature of substituents at other positions (C2, C3, C4, C5) of the pyrrole ring is crucial. Electron-withdrawing groups, such as nitrile or carboxamide functionalities, often lead to more potent antibacterial and antifungal effects.[3]
-
Lipophilicity: A balanced lipophilicity is key. While the bromophenyl group increases lipophilicity, the overall molecule must retain sufficient aqueous solubility to be effective.
Quantitative Data: Antimicrobial Screening
The following table summarizes representative data for pyrrole derivatives against common bacterial and fungal strains. While specific data for a single 1-(4-bromophenyl) derivative is consolidated from broader studies, these values illustrate the potential of this class.
| Compound Class | Test Organism | Activity (Zone of Inhibition, mm) | Reference Compound | Activity (mm) |
| Pyrrole-Thiazole Hybrid (3d) | E. coli | 18 | Ciprofloxacin | 18 |
| Pyrrole-Thiazole Hybrid (3d) | S. aureus | 16 | Ciprofloxacin | 17 |
| Pyrrole-Thiazole Hybrid (3c) | C. albicans | 20 | Clotrimazole | 18 |
Data synthesized from a study on novel pyrrole-thiazole dicarboxamides, demonstrating the potency of functionalized pyrrole scaffolds.[7]
Experimental Protocol: Agar Well Diffusion Assay
This protocol provides a robust method for preliminary screening of the antimicrobial activity of newly synthesized this compound derivatives.
Objective: To qualitatively assess the antimicrobial activity of test compounds against selected bacterial and fungal strains.
Materials:
-
Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile Petri dishes
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Test compounds dissolved in DMSO (e.g., 1 mg/mL)
-
Positive control (e.g., Ciprofloxacin for bacteria, Clotrimazole for fungi)
-
Negative control (DMSO)
-
Sterile cork borer (6 mm diameter)
-
Micropipettes
-
Incubator
Procedure:
-
Media Preparation: Prepare and sterilize the appropriate agar medium according to the manufacturer's instructions. Pour approximately 20-25 mL of the molten agar into sterile Petri dishes and allow it to solidify.
-
Inoculum Preparation: Prepare a microbial suspension of the test organism in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard.
-
Seeding the Plates: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the solidified agar plates.
-
Well Creation: Use a sterile 6 mm cork borer to punch uniform wells into the agar.
-
Compound Loading: Carefully add 100 µL of the test compound solution, positive control, and negative control into separate, labeled wells.
-
Causality Note: DMSO is used as the solvent for its ability to dissolve organic compounds while having minimal intrinsic antimicrobial activity at the concentrations used. Its inclusion as a negative control is critical to validate that any observed inhibition is due to the test compound itself.
-
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.
-
Data Collection: Measure the diameter of the clear zone of inhibition (including the well diameter) in millimeters. A larger zone indicates greater antimicrobial activity.
Section 2: Anticancer Activity
The pyrrole scaffold is present in several approved anticancer drugs, such as Sunitinib.[8] Derivatives of this compound have shown significant promise as cytotoxic agents against various cancer cell lines.[2][9] Their mechanisms of action are diverse and can include the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[2][10]
Mechanism of Action: Cell Cycle Arrest and Apoptosis
Many potent pyrrole derivatives exert their anticancer effects by disrupting the normal cell cycle progression. For instance, studies have shown that certain derivatives can arrest cancer cells in the S phase or G0/G1 phase, preventing them from proliferating.[9][10] Following cell cycle arrest, these compounds often trigger the intrinsic apoptotic pathway, leading to programmed cell death. This dual-action approach—halting proliferation and inducing cell death—is a hallmark of an effective chemotherapeutic agent.
Caption: Anticancer mechanism via kinase inhibition and cell cycle arrest.
Quantitative Data: In Vitro Cytotoxicity (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency. The table below presents IC₅₀ values for representative pyrrole derivatives against various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| Cpd 21 | HepG2 | Liver Cancer | 0.5 |
| Cpd 21 | DU145 | Prostate Cancer | 0.9 |
| Cpd 19 | HCT-116 | Colon Cancer | 1.7 |
| Cpd 15 | A549 | Lung Cancer | 3.6 |
| 5g | KM12 | Colon Cancer | <10 (82% inhibition) |
Data from studies on 3-benzoyl-4-phenyl-1H-pyrroles and alkynylated pyrroles, which are structurally related and indicative of the potential for the 1-(4-bromophenyl) class.[9][10][11]
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine the IC₅₀ value of this compound derivatives against a cancer cell line.
Materials:
-
Human cancer cell line (e.g., A549, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed the 96-well plates with cancer cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of the MTT solution to each well and incubate for another 4 hours.
-
Causality Note: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
-
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Section 3: Anti-inflammatory and Neuroprotective Activity
Chronic inflammation and oxidative stress are underlying factors in numerous diseases, from arthritis to neurodegenerative disorders like Parkinson's disease.[12][13] Pyrrole derivatives, including 1-aryl substituted variants, have demonstrated significant anti-inflammatory and neuroprotective properties.[12][14][15]
Mechanism of Action: COX-2 Inhibition and Antioxidant Effects
A primary mechanism for the anti-inflammatory activity of many pyrrole derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[13][14] COX-2 is an enzyme induced during inflammation that is responsible for the synthesis of prostaglandins, which are key inflammatory mediators. Selective inhibition of COX-2 over the constitutive COX-1 isoform provides potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with traditional NSAIDs.[13]
In the context of neuroprotection, these compounds can act as potent antioxidants. They mitigate the effects of oxidative stress by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation, thereby protecting neuronal cells from damage induced by neurotoxins like 6-hydroxydopamine (6-OHDA), a model for Parkinson's disease.[12][15]
Quantitative Data: COX-2 Inhibition and Neuroprotection
| Compound Class | Assay | Result | Potency/Selectivity |
| 1,5-Diarylpyrrole (Nitrile 3b) | COX-2 Inhibition | IC₅₀ = 0.39 µM | 38.8-fold selective for COX-2 over COX-1 |
| 1,5-Diarylpyrrole (Compound A) | Neuroprotection (vs. 6-OHDA) | Reverses cytotoxicity | Effective at 0.5 µM |
| Bromopyrrole Hybrid (4f) | Carrageenan-induced paw edema | 86.03% inhibition | Comparable to Indomethacin (87.26%) |
Data from studies on 1,5-diarylpyrroles and marine bromopyrrole alkaloids highlight the anti-inflammatory and neuroprotective potential of the broader class.[14][15][16]
Conclusion and Future Perspectives
The this compound scaffold is a highly versatile and promising core for the development of novel therapeutic agents. The evidence strongly supports its potential in creating potent antimicrobial, anticancer, and anti-inflammatory drugs. The bromophenyl moiety consistently contributes to enhanced biological activity, likely by modulating the compound's lipophilicity and electronic profile, which are critical for target engagement.
Future research should focus on:
-
Systematic SAR Studies: Synthesizing and screening a focused library of this compound derivatives with diverse substituents at the C2-C5 positions to build a comprehensive SAR model.
-
Mechanism of Action Elucidation: Moving beyond initial screening to pinpoint the specific molecular targets (e.g., specific kinases, microbial enzymes) for the most active compounds.
-
In Vivo Efficacy: Advancing lead compounds from in vitro assays to in vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the foundational knowledge outlined in this guide, researchers can accelerate the discovery and development of new, effective medicines based on this privileged chemical scaffold.
References
- ResearchGate. (n.d.). Pyrrole derivatives demonstrating remarkable biological activities.
- Redalyc. (2018). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives.
- Wiley Online Library. (2024). Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives.
- PubMed. (2009). Synthesis of certain pyrrole derivatives as antimicrobial agents.
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A Comprehensive Technical Guide to 1-(4-bromophenyl)-1H-pyrrole: Synthesis, Characterization, and Applications
Foreword: The Strategic Importance of the N-Arylpyrrole Scaffold
In the landscape of modern medicinal chemistry and materials science, the N-arylpyrrole motif stands out as a privileged scaffold. Its prevalence in a multitude of biologically active natural products and synthetic compounds underscores its significance.[1][2][3] The unique electronic properties and conformational flexibility of this heterocyclic system allow for intricate interactions with biological targets, making it a cornerstone in the design of novel therapeutics.[3][4] 1-(4-bromophenyl)-1H-pyrrole, in particular, serves as a versatile and highly valuable building block. The presence of a bromine atom on the phenyl ring provides a reactive handle for a wide array of synthetic transformations, most notably cross-coupling reactions, enabling the construction of complex molecular architectures.[5] This guide aims to provide researchers, scientists, and drug development professionals with an in-depth technical understanding of this compound, from its fundamental chemical structure to its synthesis and application in cutting-edge research.
Molecular Structure and Physicochemical Properties
This compound is an organic compound featuring a pyrrole ring linked to a 4-bromophenyl group via a nitrogen-carbon bond.[5] This seemingly simple structure gives rise to a unique set of physicochemical properties that are critical to its utility in synthesis.
Structural Elucidation
The definitive structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. A thorough analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data provides a comprehensive "fingerprint" of the molecule.
Spectroscopic Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈BrN | [5][6][7] |
| Molecular Weight | 222.08 g/mol | [5][6][7] |
| Melting Point | 91-92 °C | [5] |
| Boiling Point | 283 °C at 760 mmHg | [5][7] |
| Density | 1.38 g/cm³ | [5][7] |
| Appearance | Beige solid | [8] |
In-depth Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum is a powerful tool for confirming the substitution pattern of the aromatic rings. The protons on the pyrrole ring typically appear as two distinct triplets, while the protons on the p-substituted phenyl ring exhibit a characteristic AA'BB' splitting pattern, often appearing as two doublets.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the molecular structure, with distinct signals for each of the ten carbon atoms in the molecule. The chemical shifts of the carbon atoms are influenced by their electronic environment, allowing for unambiguous assignment.
-
Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups. Characteristic C-H stretching vibrations for the aromatic rings are observed, along with C-N and C=C stretching frequencies associated with the pyrrole and phenyl rings. The C-Br stretching vibration can also be identified in the fingerprint region.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio).
Synthesis of this compound: A Validated Protocol
The synthesis of N-substituted pyrroles can be achieved through various methods, with the Paal-Knorr synthesis being a classical and widely employed approach.[9][10] An alternative and highly efficient method is the Clauson-Kaas reaction, which involves the reaction of a primary amine with 2,5-dimethoxytetrahydrofuran.[8] This section provides a detailed, self-validating protocol for the synthesis of this compound via a modified Clauson-Kaas reaction, a method known for its reliability and scalability.
Reaction Principle: The Clauson-Kaas Pyrrole Synthesis
The Clauson-Kaas synthesis is a robust method for the preparation of N-substituted pyrroles.[8] The reaction proceeds via an acid-catalyzed cyclization between a primary amine, in this case, 4-bromoaniline, and 2,5-dimethoxytetrahydrofuran.[8] The acidic conditions facilitate the hydrolysis of the 2,5-dimethoxytetrahydrofuran to succinaldehyde, which then undergoes condensation with the amine to form the pyrrole ring. While effective, the classical Clauson-Kaas reaction often requires high temperatures and strongly acidic conditions, which can lead to product decomposition and purification challenges.[8] Modern modifications, including the use of milder catalysts and optimized reaction conditions, have significantly improved the efficiency and practicality of this transformation.[8][11]
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1-(4-bromophenyl)-1H-pyrrole literature review and overview
An In-depth Technical Guide to 1-(4-bromophenyl)-1H-pyrrole: Synthesis, Reactivity, and Applications
Introduction: The Versatile N-Arylpyrrole Building Block
This compound is a heterocyclic aromatic organic compound featuring a pyrrole ring N-substituted with a 4-bromophenyl group.[1] This molecule serves as a pivotal intermediate and structural motif in numerous areas of chemical science. Its significance stems from the combination of the electron-rich pyrrole core, known for its diverse biological activities, and the synthetically versatile bromophenyl substituent.[1][2] The bromine atom acts as a convenient functional handle, particularly for transition-metal-catalyzed cross-coupling reactions, allowing for the construction of more complex molecular architectures.[1] This guide provides a comprehensive overview of this compound, detailing its synthesis, physicochemical properties, key reactions, and applications, with a focus on its role in drug discovery and materials science.
Physicochemical and Spectroscopic Profile
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, purification, and characterization in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 5044-39-3 | [1] |
| Molecular Formula | C₁₀H₈BrN | [1][3] |
| Molecular Weight | 222.08 g/mol | [1][3] |
| Melting Point | 91-92 °C | [1] |
| Boiling Point | 283 °C at 760 mmHg | [1] |
| Density | 1.38 g/cm³ | [1] |
| Flash Point | 124.9 °C | [1] |
| Refractive Index | 1.605 | [1] |
Spectroscopic Characterization (¹H NMR): The proton NMR spectrum of this compound is characteristic of its structure. The pyrrole ring protons typically appear as two distinct multiplets in the aromatic region. Due to the symmetry of the molecule, the protons at the C2 and C5 positions (α-protons) are chemically equivalent, as are the protons at the C3 and C4 positions (β-protons). The 4-bromophenyl group will show a typical AA'BB' splitting pattern, appearing as two doublets. The expected chemical shifts are influenced by the solvent used for analysis.[4]
Core Synthetic Methodologies
The synthesis of this compound can be achieved through several established methods for N-arylpyrrole formation. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.
Caption: Key synthetic routes to this compound.
Clauson-Kaas Pyrrole Synthesis
This is a widely used and reliable method that involves the acid-catalyzed cyclization of a primary amine with 2,5-dimethoxytetrahydrofuran, which serves as a synthetic equivalent of a 1,4-dicarbonyl compound.[5][6] The reaction is typically performed at elevated temperatures in an acidic solvent like glacial acetic acid.[5] While effective, the high temperatures and acidic conditions can sometimes lead to product decomposition.[5] To mitigate this, various modifications have been developed, including the use of different catalysts (e.g., CeCl₃, MgI₂, nano-sulfated TiO₂) and microwave irradiation to shorten reaction times and improve yields.[7][8][9]
The following protocol is adapted from a documented laboratory procedure for the synthesis of this compound.[5]
Materials:
-
4-Bromoaniline (1.0 equiv.)
-
2,5-Dimethoxytetrahydrofuran (1.2 equiv.)
-
Glacial Acetic Acid
-
Dichloromethane
-
Hexane
-
50 mL Round-bottom flask, magnetic stirrer, water condenser, oil bath
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a 50 mL round-bottomed flask with a magnetic stirrer bar. Add 4-bromoaniline (e.g., 200 mg, 1.2 mmol) and glacial acetic acid (4 mL).
-
Reagent Addition: To the stirring solution, add 2,5-dimethoxytetrahydrofuran (e.g., 0.18 mL, 1.4 mmol).
-
Heating: Attach a water condenser to the flask and place the apparatus in a preheated oil bath. Heat the reaction mixture to 118 °C and maintain this temperature with stirring for 2 hours.
-
Work-up: After 2 hours, allow the reaction mixture to cool to room temperature.
-
Purification: Dissolve the crude product in a minimal amount of dichloromethane (approx. 20 mL). Precipitate the product by slowly adding hexane until a beige solid forms.
-
Isolation: Filter the solid precipitate using a Büchner funnel and wash the filtered solid with a small amount of cold hexane.
-
Drying and Characterization: Dry the solid product, weigh it to calculate the yield, and verify its purity and structure using ¹H NMR spectroscopy and melting point determination.[5]
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a foundational method for preparing pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 4-bromoaniline.[10][11] The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan byproducts.[10] The mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[12] A notable advantage is its directness, though the synthesis of substituted 1,4-dicarbonyl precursors can sometimes be challenging.[12]
Transition Metal-Catalyzed N-Arylation
Modern synthetic chemistry offers powerful alternatives through transition metal catalysis, which are particularly valuable for constructing C-N bonds under milder conditions.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for forming C(sp²)-N bonds.[13] It couples an amine (or its equivalent, like pyrrole itself) with an aryl halide (e.g., 1,4-dibromobenzene).[14] The reaction requires a palladium catalyst, a suitable phosphine or N-heterocyclic carbene (NHC) ligand, and a base.[13][14] The development of sterically hindered and electron-rich ligands has dramatically expanded the scope and efficiency of this reaction, allowing it to proceed under relatively mild conditions with high functional group tolerance.[14][15]
-
Ullmann Condensation: A classical method, the Ullmann condensation traditionally uses stoichiometric amounts of copper at high temperatures to couple an aryl halide with an amine or amide.[16] Modern iterations have rendered this reaction catalytic by employing soluble copper sources and various ligands (e.g., diamines, L-proline), which allow the reaction to proceed under significantly milder conditions.[17][18] While often requiring higher temperatures than palladium-catalyzed systems, the Ullmann reaction is a cost-effective and powerful alternative.[16]
Reactivity and Synthetic Utility
The true value of this compound lies in its capacity as a versatile synthetic intermediate. The C-Br bond is the primary site for derivatization, while the pyrrole ring itself can also undergo further functionalization.
Caption: Synthetic utility of this compound.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[19][20] The C-Br bond of this compound is an excellent substrate for this transformation, enabling the facile introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 4-position of the phenyl ring.[21][22] This reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with a boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst.[19] This method is a cornerstone for building molecular complexity and is frequently used in the synthesis of biaryl structures found in many pharmaceuticals.[22]
Electrophilic Substitution on the Pyrrole Ring
While the N-phenyl group deactivates the pyrrole ring towards electrophilic substitution compared to unsubstituted pyrrole, reactions can still occur, typically at the C2 position. A key example is the Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide), which introduces a formyl group (-CHO) onto the pyrrole ring, yielding derivatives like this compound-2-carbaldehyde or the 3-carbaldehyde isomer.[23] These aldehyde derivatives are themselves valuable intermediates for further synthetic transformations.
Applications in Research and Development
The structural features of this compound and its derivatives make them attractive scaffolds in several high-value research areas.
-
Drug Discovery and Medicinal Chemistry: Pyrrole-containing compounds exhibit a vast range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][24] The this compound core serves as a starting point for the synthesis of novel therapeutic agents.[1] For instance, derivatives have been investigated as multi-target agents for neurodegenerative conditions like Alzheimer's disease and for their neuroprotective effects against oxidative stress.[25][26] The ability to easily modify the 4-position of the phenyl ring via cross-coupling allows for systematic structure-activity relationship (SAR) studies to optimize potency and selectivity.
-
Materials Science: The aromatic and heterocyclic nature of this molecule makes it a candidate for the development of new organic materials.[1] By incorporating it into larger conjugated systems, researchers can explore novel materials with tailored electronic or photophysical properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).[1]
Conclusion
This compound is more than a simple chemical compound; it is a versatile platform for innovation in both medicinal chemistry and materials science. Its synthesis is well-established through classical methods like the Clauson-Kaas and Paal-Knorr reactions, as well as modern, efficient transition-metal-catalyzed routes. The strategic placement of the bromine atom provides a reliable handle for post-synthetic modification, most notably through Suzuki-Miyaura cross-coupling, enabling the rapid generation of diverse chemical libraries. As researchers continue to seek novel molecular architectures with specific functions, the utility of this compound as a key building block is set to expand, cementing its role in the development of next-generation pharmaceuticals and advanced materials.
References
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- (PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. (n.d.). ResearchGate.
- Buchwald-Hartwig Amination. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. (2023). NIH.
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- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. (n.d.). ResearchGate.
- A facile synthesis of 1-aryl pyrroles by Clauson-Kaas reaction using oxone as a Catalyst under microwave irradiation. (2019). Semantic Scholar.
- Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. (n.d.). Arkivoc.
- Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. (2023). Beilstein Journals.
- Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. (n.d.). Beilstein Journals.
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- Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology.
- Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
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- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI.
- Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. (2024). MDPI.
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (n.d.). ResearchGate.
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Unveiling the Molecular Tactics of Brominated Pyrroles: A Technical Guide to Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brominated pyrroles, a diverse class of marine-derived natural products, have emerged as a focal point in the search for novel therapeutic agents. Primarily isolated from marine sponges, these alkaloids exhibit a remarkable spectrum of biological activities, most notably their potent antimicrobial and antibiofilm capabilities. Their unique chemical structures present both a synthetic challenge and a rich scaffold for drug discovery. This guide provides an in-depth exploration of the mechanisms through which brominated pyrroles exert their biological effects, with a primary focus on their interference with bacterial biofilms and communication. We will dissect the core molecular interactions, detail the experimental methodologies required to probe these mechanisms, and present a framework for future research and development.
Introduction: The Rise of Brominated Pyrroles as Biofilm Antagonists
Bacterial biofilms are complex, surface-associated communities of microorganisms encased in a self-produced extracellular matrix.[1] This matrix affords bacteria significant protection from conventional antibiotics and host immune responses, leading to persistent and often chronic infections that are notoriously difficult to treat.[1] The discovery of natural products that can inhibit or disperse these resilient communities is a critical frontier in antimicrobial research.
Marine sponges of the orders Agelasida and Axinellida are prolific producers of brominated pyrrole alkaloids.[2] Foundational molecules like oroidin, first isolated from Agelas oroides, are considered the biogenetic precursors to a vast family of structurally complex derivatives.[2][3] While early research focused on their general antimicrobial properties, recent investigations have revealed a more sophisticated mechanism of action: many brominated pyrroles function not by direct bactericidal activity, but by disrupting the key physiological processes that govern biofilm formation.[3] This non-microbicidal approach is highly attractive as it may exert less selective pressure for the development of resistance.[3]
Core Mechanisms of Action: Disrupting Bacterial Collectives
The primary strength of brominated pyrroles lies in their ability to interfere with the communal behavior of bacteria. This is achieved through a multi-pronged attack on bacterial communication, adhesion, and matrix production.
Quorum Sensing Inhibition: Jamming Bacterial Communication
Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to monitor their population density and collectively regulate gene expression.[4][5] This process is fundamental to biofilm formation, virulence factor production, and other group behaviors.[5] Brominated compounds, particularly furanones which share structural motifs with some QS signaling molecules, have been identified as potent inhibitors of this system.[6][7]
The mechanism often involves competitive antagonism at the receptor site. Brominated pyrroles can mimic the natural autoinducer signaling molecules (e.g., N-acyl homoserine lactones or AHLs), binding to their cognate receptor proteins (like LasR in Pseudomonas aeruginosa) without activating the downstream transcriptional cascade.[6][7] This effectively blinds the bacteria to their own population density, preventing the coordinated expression of genes required for biofilm maturation.[4]
dot
Caption: Quorum Sensing Inhibition by Brominated Pyrroles.
Inhibition of Surface Attachment and Biofilm Maturation
The initial attachment of planktonic bacteria to a surface is the critical first step in biofilm formation.[8] Brominated pyrroles have been shown to prevent this crucial stage. Studies on alkaloids like dibromoisophakellin and dibromophakellin demonstrated a significant reduction in E. coli biofilm formation with weak or no direct bactericidal effect.[3][9]
The precise molecular targets for this anti-adhesion activity are still under investigation but are thought to involve:
-
Modulation of Adhesin Expression: Downregulation of genes encoding for surface proteins (adhesins) that mediate attachment.
-
Interference with Extracellular Polymeric Substance (EPS) Production: The EPS matrix is the "glue" of the biofilm.[10] Brominated pyrroles may inhibit the enzymatic machinery responsible for synthesizing key EPS components like polysaccharides and extracellular DNA.
Experimental Methodologies for Mechanism Elucidation
Validating the antibiofilm mechanism of a brominated pyrrole requires a suite of specific, self-validating experimental protocols.
Quantifying Biofilm Inhibition: The Crystal Violet Assay
This is the foundational assay to screen for and quantify a compound's ability to inhibit biofilm formation or eradicate pre-formed biofilms.[11] It is a simple, high-throughput method that measures total biofilm biomass.[12]
Protocol: Crystal Violet (CV) Biofilm Inhibition Assay
-
Preparation: Grow an overnight liquid culture of the target bacterium (e.g., S. aureus, P. aeruginosa). Dilute the culture 1:100 in fresh growth medium.[13]
-
Inoculation & Treatment: In a 96-well microtiter plate, add 100 µL of the diluted bacterial suspension to each well. Add 100 µL of the brominated pyrrole compound at various concentrations (a serial dilution is recommended). Include untreated wells as a negative control and a known antibiotic as a positive control.[14]
-
Incubation: Cover the plate and incubate under static conditions for 24-48 hours at the optimal growth temperature for the bacterium (e.g., 37°C).[13] This allows for biofilm formation in the control wells.
-
Washing: Discard the liquid culture from the wells. Gently wash each well 2-3 times with 200 µL of sterile phosphate-buffered saline (PBS) or distilled water to remove planktonic (non-adherent) cells.[15] Causality Check: This step is critical to ensure that the measurement reflects only the adherent biofilm biomass.
-
Staining: Add 125 µL of a 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[15] The dye will stain the cells and matrix components of the biofilm.
-
Final Wash: Discard the crystal violet solution and wash the wells again with water until the wash water runs clear. Invert the plate and blot firmly on a paper towel to remove all excess liquid.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[13][15] Incubate for 10-15 minutes.
-
Quantification: Transfer 125 µL of the solubilized stain to a new flat-bottomed plate. Measure the absorbance using a plate reader at a wavelength of approximately 590 nm. The absorbance value is directly proportional to the amount of biofilm.
dot
Caption: Experimental Workflow for the Crystal Violet Biofilm Assay.
Data Presentation: Comparative Efficacy
When evaluating a series of brominated pyrroles, it is crucial to present the quantitative data in a clear, comparative format. The Biofilm Inhibitory Concentration (BIC₅₀), which is the concentration required to inhibit 50% of biofilm formation, is a key metric.
| Compound | Target Organism | BIC₅₀ (µg/mL) | Reference |
| Dibromophakellin | E. coli | ~50 | [3] |
| Dibromoisophakellin | E. coli | ~25 | [3] |
| Oroidin | S. aureus | >100 | [1] |
| Bromoageliferin | P. aeruginosa | ~10-20 | [16] |
Note: The values presented are illustrative and derived from multiple sources for comparative purposes.
Visualizing Biofilm Disruption: Microscopy
While the CV assay quantifies biomass, it does not provide information on the biofilm's structure. Techniques like Confocal Laser Scanning Microscopy (CLSM) and Scanning Electron Microscopy (SEM) are essential for visualizing the effects of brominated pyrroles on biofilm architecture.[3][17] These methods can reveal whether a compound prevents initial attachment, inhibits microcolony formation, or disrupts the integrity of the mature EPS matrix.
Structure-Activity Relationship (SAR) Insights
The biological activity of these compounds is intrinsically linked to their chemical structure. Key SAR insights include:
-
Halogenation: The presence and position of bromine atoms are critical. The replacement of chlorine with more electropositive halogens like bromine can sometimes produce less active compounds against certain bacteria like S. aureus, suggesting target specificity.[18] However, in other scaffolds, polybromination is key to potent activity.[19]
-
Pyrrole Core Substituents: The presence of electron-withdrawing groups on the pyrrole ring is often required for antibacterial activity.[18]
-
Side Chains: The nature of the side chains (e.g., imidazole, amide moieties) dictates the compound's solubility, receptor binding affinity, and overall biological profile.
Conclusion and Future Directions
Brominated pyrroles represent a validated and promising class of natural products for the development of novel anti-biofilm therapeutics. Their primary mechanism of action—disrupting bacterial communication and community behavior rather than outright killing—is a paradigm shift away from traditional antibiotics and offers a potential strategy to mitigate the rise of antibiotic resistance.
Future research should focus on:
-
Target Deconvolution: Utilizing chemical proteomics and genetic screens to definitively identify the specific molecular receptors and enzymes that brominated pyrroles interact with.
-
Synergistic Studies: Investigating the efficacy of brominated pyrroles in combination with conventional antibiotics, as they may render biofilm-resident bacteria more susceptible to traditional therapies.
-
Medicinal Chemistry Optimization: Leveraging the known SAR to synthesize novel analogs with improved potency, reduced cytotoxicity, and favorable pharmacokinetic profiles for clinical development.
By continuing to explore the intricate molecular mechanisms of these marine-derived compounds, the scientific community can unlock their full potential in the fight against chronic, biofilm-mediated infections.
References
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- Kırmusaoğlu, S. (2019). The Methods for Detection of Biofilm and Screening Antibiofilm Activity of Agents. In Antimicrobials, Antibiotic Resistance, Antibiofilm Strategies and Activity Methods. IntechOpen. [Link]
- Kırmusaoğlu, S. (2019). The Methods for Detection of Biofilm and Screening Antibiofilm Activity of Agents. SciSpace. [Link]
- Haney, E. F., Trimble, M. J., & Hancock, R. E. W. (2018). Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides. Biomolecules, 8(2), 29. [Link]
- O'Toole, G. A. (2010). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. [Link]
- Fleitas, C., Agostini, E., & Gauto, V. F. (2019). An Overview of Biological and Computational Methods for Designing Mechanism-Informed Anti-biofilm Agents. Frontiers in Microbiology, 10, 248. [Link]
- Kırmusaoğlu, S. (2023). Screening Methods for Agents' Activity Against Biofilm-Producing Bacteria. In Recent Advances in Microbiology Vol. 10.
- Sun, J., An, A., Zhang, Y., de Voogd, N. J., Cheng, W., & Lin, W. (2018). Bromopyrrole Alkaloids with the Inhibitory Effects against the Biofilm Formation of Gram Negative Bacteria. Marine Drugs, 16(1), 9. [Link]
- Bialy, L., et al. (2007). Synthesis and antimicrobial activity of new bromine-rich pyrrole derivatives related to monodeoxypyoluteorin. European Journal of Medicinal Chemistry, 42(6), 843-848. [Link]
- D'Acquarica, I., et al. (2020). Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins. Molecules, 25(18), 4198. [Link]
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- Wilson, C., et al. (2017). Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review. Journal of Microbiological Methods, 138, 1-11. [Link]
- Filo. (2025).
- Sun, J., et al. (2018). Bromopyrrole Alkaloids with the Inhibitory Effects against the Biofilm Formation of Gram Negative Bacteria. Marine Drugs, 16(1), 9. [Link]
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- Celenza, G., et al. (2020). New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. Molecules, 25(18), 4234. [Link]
- Sun, J., et al. (2018).
- Gilow, H. M., et al. (1980). Bromination and Chlorination of Pyrrole and Some Reactive 1-Substituted Pyrroles. The Journal of Organic Chemistry, 45(11), 2081-2085. [Link]
- ScienceDirect. (n.d.). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. [Link]
- Popa, A., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 29(4), 856. [Link]
- Molina-Mora, J. A., et al. (2022). A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model. Biomedicines, 10(8), 1847. [Link]
- Ren, D., et al. (2010). Bicyclic brominated furanones: A new class of quorum sensing modulators that inhibit bacterial biofilm formation. Bioorganic & Medicinal Chemistry Letters, 20(16), 4970-4973. [Link]
- Lee, J., et al. (2017). New bicyclic brominated furanones as potent autoinducer-2 quorum-sensing inhibitors against bacterial biofilm formation. European Journal of Medicinal Chemistry, 138, 986-996. [Link]
- Roy, R., et al. (2021). Strategies and Approaches for Discovery of Small Molecule Disruptors of Biofilm Physiology. Molecules, 26(11), 3127. [Link]
- Akbaşlar, F., et al. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. Bioorganic & Medicinal Chemistry Reports, 4(1), 1-9. [Link]
- Wodak, D., et al. (2021). Marine Pyrrole Alkaloids. Marine Drugs, 19(2), 99. [Link]
- Zhao, X., et al. (2020). Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation. Frontiers in Microbiology, 11, 1898. [Link]
- Ezaki, M., et al. (1983). Pyrrolomycins F1, F2a, F2b and F3, new metabolites produced by the addition of bromide to the fermentation. The Journal of Antibiotics, 36(11), 1431-1438. [Link]
- ResearchGate. (n.d.). a. Selected bioactive bromopyrrole alkaloids; b.
- Antonini, I., et al. (2013). Molecular mechanisms of compounds affecting bacterial biofilm formation and dispersal. Future Medicinal Chemistry, 5(3), 311-331. [Link]
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spectroscopic properties of 1-(4-bromophenyl)-1H-pyrrole
An In-Depth Technical Guide to the Spectroscopic Properties of 1-(4-Bromophenyl)-1H-pyrrole
Introduction
This compound is a heterocyclic aromatic compound of significant interest in the fields of medicinal chemistry and materials science. As a derivative of pyrrole, a core component of many biologically vital molecules like heme and chlorophyll, it serves as a versatile building block for the synthesis of more complex structures, including pharmaceuticals and organic electronic materials. The strategic placement of a bromophenyl group on the pyrrole nitrogen not only modifies its electronic properties but also provides a reactive handle for further functionalization via cross-coupling reactions.
Accurate and comprehensive characterization of this molecule is paramount for its application in research and development. Spectroscopic analysis provides the foundational data for confirming molecular structure, assessing purity, and understanding electronic and vibrational properties. This guide offers an in-depth exploration of the key spectroscopic signatures of this compound, presented from the perspective of an application scientist. We will delve into the causality behind the observed spectral features and provide field-proven protocols for data acquisition, ensuring a trustworthy and authoritative resource for researchers and drug development professionals.
Molecular Structure and Spectroscopic Overview
The structure of this compound combines two key aromatic systems: a five-membered pyrrole ring and a para-substituted bromobenzene ring, linked via a C-N bond. This arrangement dictates its spectroscopic properties. The pyrrole ring possesses C₂ᵥ symmetry, with two sets of chemically distinct protons (α to nitrogen at C2/C5 and β to nitrogen at C3/C4). The bromophenyl group exhibits a characteristic para-substitution pattern. The conjugation between the π-systems of both rings influences the electronic transitions observed in UV-Vis spectroscopy.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is the primary tool for elucidating the proton environment of the molecule. The spectrum is expected to show two distinct regions: the aromatic region (for both pyrrole and phenyl protons) and the upfield region, which is typically empty for this compound.
Expert Interpretation:
The pyrrole protons at the C2/C5 positions (α-protons) and C3/C4 positions (β-protons) are chemically equivalent due to symmetry, resulting in two distinct signals. These typically appear as triplets due to coupling with each other. The protons on the 4-bromophenyl ring form a classic AA'BB' system, which simplifies to two apparent doublets, characteristic of para-substituted benzene rings. Based on data from analogous compounds like 1-(4-nitrophenyl)-1H-pyrrole, the phenyl protons are expected to be more deshielded (further downfield) than the pyrrole protons.[1] The electron-withdrawing nature of the nitrogen deshields the α-protons of the pyrrole ring relative to the β-protons.[2]
Data Summary: ¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.55 | d | 2H | Phenyl H (ortho to N) |
| ~7.30 | d | 2H | Phenyl H (meta to N) |
| ~7.10 | t | 2H | Pyrrole H (α to N, C2/C5) |
| ~6.35 | t | 2H | Pyrrole H (β to N, C3/C4) |
| Note: These are predicted chemical shifts based on known substituent effects and data from analogous structures. Actual values may vary slightly. |
Experimental Protocol: ¹H NMR Spectroscopy
This protocol ensures high-quality, reproducible data for structural verification.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow TMS peak (<0.5 Hz).
-
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Use a spectral width of approximately 16 ppm, centered around 6 ppm.
-
Employ a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
-
Accumulate 16-32 scans to ensure a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative proton ratios.
-
Workflow for NMR Analysis
Caption: Standard workflow for ¹H NMR analysis.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides crucial information about the carbon skeleton of the molecule. Due to the molecule's symmetry, a total of six distinct carbon signals are expected.
Expert Interpretation:
Four signals will arise from the 4-bromophenyl group: the ipso-carbon attached to the nitrogen (C-N), two carbons ortho to the nitrogen, two carbons meta to the nitrogen, and the carbon bearing the bromine atom (C-Br). The pyrrole ring will contribute two signals: one for the α-carbons (C2/C5) and one for the β-carbons (C3/C4). The C-N and C-Br signals are quaternary and will typically be less intense. Based on established data, the α-carbons of the pyrrole ring are generally downfield from the β-carbons.[3]
Data Summary: ¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~140.0 | Phenyl C (ipso to N) |
| ~132.5 | Phenyl C (meta to N) |
| ~121.0 | Phenyl C (ortho to N) |
| ~120.5 | Pyrrole C (α to N, C2/C5) |
| ~118.0 | Phenyl C (ipso to Br) |
| ~111.0 | Pyrrole C (β to N, C3/C4) |
| Note: These are predicted chemical shifts based on substituent additivity rules and spectral data of related compounds like 4-bromophenol and N-substituted pyrroles.[3][4][5] |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.
-
Instrument Setup (100 MHz):
-
Tune the probe for ¹³C frequency.
-
Use the same lock and shim settings from the ¹H experiment.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of ~220 ppm.
-
Use a relaxation delay of 2-5 seconds to allow for the slower relaxation of quaternary carbons.
-
Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Process the data similarly to the ¹H spectrum.
-
Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of the molecule, providing a unique "fingerprint" based on its functional groups.
Expert Interpretation:
The key vibrational bands for this compound include the aromatic C-H stretching from both rings, C=C stretching within the rings, C-N stretching, and the characteristic C-Br stretching vibration. For a closely related, though more complex, bromophenyl-pyrrole derivative, aromatic C-H stretches were observed just above 3100 cm⁻¹, with C=C/C=N ring stretches around 1590 cm⁻¹ and a C-Br stretch at 511 cm⁻¹.[6] These provide excellent reference points for assigning the spectrum of the title compound.
Data Summary: FTIR (ATR)
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3150 - 3100 | Medium | Aromatic & Pyrrole C-H Stretch |
| 1600 - 1580 | Strong | Aromatic C=C Stretch |
| 1520 - 1480 | Strong | Pyrrole Ring Stretch |
| 1350 - 1300 | Medium | C-N Stretch |
| 840 - 810 | Strong | p-substituted C-H Bend (out-of-plane) |
| 600 - 500 | Medium-Strong | C-Br Stretch |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition:
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Scan the sample over the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically performs the background subtraction. Analyze the resulting spectrum for characteristic absorption bands.
Workflow for FTIR Analysis
Caption: Workflow for ATR-FTIR spectroscopic analysis.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within the molecule, primarily π → π* transitions in conjugated systems.
Expert Interpretation:
The conjugation between the phenyl and pyrrole rings is expected to result in strong absorption bands in the UV region. The parent pyrrole molecule shows an absorption maximum around 210 nm.[4] The addition of the bromophenyl chromophore will cause a bathochromic (red) shift and likely introduce additional absorption bands. A related bromophenyl-pyrrole derivative exhibited absorption maxima at 205 nm and 259 nm, corresponding to π → π* transitions.[6] A similar profile is anticipated for this compound.
Data Summary: UV-Vis (in Ethanol)
| λₘₐₓ (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition Type |
| ~260 | > 20,000 | π → π |
| ~210 | > 15,000 | π → π |
| Note: Values are estimated based on typical π-conjugated systems and data from similar molecules. |
Experimental Protocol: UV-Vis Spectroscopy
-
Solution Preparation:
-
Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol or acetonitrile) of a known concentration (e.g., 1x10⁻³ M).
-
Perform serial dilutions to create a working solution with an absorbance in the optimal range of 0.1-1.0 A.U. (typically 1x10⁻⁵ M).
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes.
-
Fill a quartz cuvette with the pure solvent to serve as a blank.
-
-
Data Acquisition:
-
Place the blank cuvette in the spectrophotometer and record a baseline correction from approximately 400 nm down to 190 nm.
-
Replace the blank with a cuvette containing the sample solution.
-
Scan the sample over the same wavelength range.
-
-
Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ).
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition and structural features.
Expert Interpretation:
The most critical feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~51:49). Therefore, the molecular ion (M⁺) will appear as a pair of peaks (M and M+2) of almost identical intensity. The molecular weight of C₁₀H₈BrN is 222.08 g/mol for ⁷⁹Br and 224.08 g/mol for ⁸¹Br.[7][8][9] Fragmentation pathways for N-aryl pyrroles can involve cleavage of the C-N bond or fragmentation of the pyrrole ring itself.[10] The loss of the bromine atom (M-Br)⁺ is also a probable fragmentation pathway.
Data Summary: Electron Ionization (EI)-MS
| m/z | Relative Intensity | Assignment |
| 224 | ~98% | [M+2]⁺ Molecular ion (with ⁸¹Br) |
| 222 | 100% | [M]⁺ Molecular ion (with ⁷⁹Br) |
| 143 | Moderate | [M-Br]⁺ |
| 115 | Moderate | [C₉H₇]⁺ or other fragments |
| 66 | Low | [C₄H₄N]⁺ (Pyrrole ring fragment) |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample dissolved in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or GC inlet.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: Ions are detected, and their abundance is recorded to generate the mass spectrum.
-
Data Analysis: Analyze the spectrum to identify the molecular ion peaks (M⁺ and M+2⁺) and major fragment ions. Compare the observed isotopic distribution with the theoretical pattern for a single bromine atom.
Workflow for Mass Spectrometry Analysis
Caption: General workflow for EI-MS analysis.
Conclusion
The spectroscopic characterization of this compound provides a definitive and multi-faceted confirmation of its structure and purity. ¹H and ¹³C NMR define the precise arrangement of atoms in the molecular skeleton. FTIR spectroscopy confirms the presence of key functional groups and vibrational modes, serving as a unique molecular fingerprint. UV-Vis spectroscopy elucidates the electronic properties arising from the conjugated π-system, and mass spectrometry unequivocally determines the molecular weight while confirming the presence of bromine through its distinct isotopic signature. Together, these techniques form a self-validating system of analysis, providing the robust and reliable data required for high-level research and development in chemistry and pharmaceutical sciences.
References
- ACG Publications. (n.d.). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies.
- Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0035924).
- Royal Society of Chemistry. (n.d.). ¹H NMR - The Royal Society of Chemistry.
- SpectraBase. (n.d.). 1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine - Optional[MS (GC)] - Spectrum.
- ResearchGate. (n.d.). (PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole.
- ResearchGate. (n.d.). The FTIR spectrum for Pyrrole.
- Oregon State University. (n.d.). 1H NMR Chemical Shift.
- ChemSynthesis. (n.d.). 1-(4-bromophenyl)-3-methyl-2,5-dihydro-1H-pyrrole.
- Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
- Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(20), 2272-8. doi: 10.1002/rcm.6676.
- NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-. In NIST Chemistry WebBook.
- ChemIndex. (n.d.). 5044-39-3 | this compound.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- PubChem. (n.d.). This compound.
- D'Silva, C. (2020). A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole. Semantic Scholar.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- NIST. (n.d.). Acetamide, N-(4-bromophenyl)-. In NIST Chemistry WebBook.
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1-(4-bromophenyl)-1H-pyrrole and its role in medicinal chemistry
An In-depth Technical Guide to 1-(4-bromophenyl)-1H-pyrrole and Its Role in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrole scaffold is a privileged heterocyclic motif frequently encountered in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a cornerstone in modern medicinal chemistry. This technical guide focuses on a specific, synthetically versatile derivative: this compound. We will delve into its synthesis, explore its critical role as a foundational scaffold in the design of novel therapeutic agents, and provide detailed experimental protocols and structure-activity relationship (SAR) analyses. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of new drugs, particularly in the fields of oncology and infectious diseases.
The this compound Scaffold: A Strategic Starting Point
The this compound molecule is an aromatic heterocyclic compound featuring a pyrrole ring N-substituted with a 4-bromophenyl group.[2] This seemingly simple structure is endowed with several features that make it highly attractive for medicinal chemistry applications:
-
Synthetic Tractability: The bromine atom on the phenyl ring serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) for the introduction of diverse substituents. This allows for the systematic exploration of chemical space and the fine-tuning of pharmacological properties.
-
Structural Rigidity: The connection between the phenyl and pyrrole rings provides a degree of rigidity to the molecule, which can be advantageous for achieving high-affinity binding to biological targets.
-
Modulation of Physicochemical Properties: The aromatic nature of both rings, combined with the presence of the bromine atom, influences the compound's lipophilicity, electronic distribution, and potential for π-π stacking and halogen bonding interactions with protein targets.
Synthesis of the Core Scaffold: Established and Reliable Methodologies
The synthesis of this compound is readily achievable through well-established synthetic routes, most notably the Clauson-Kaas and Paal-Knorr pyrrole syntheses.
Clauson-Kaas Pyrrole Synthesis
The Clauson-Kaas reaction is a widely used method for the preparation of N-substituted pyrroles from primary amines and 2,5-dimethoxytetrahydrofuran.
Caption: Workflow for the Clauson-Kaas Synthesis.
Experimental Protocol: Clauson-Kaas Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromoaniline (1.0 eq), 2,5-dimethoxytetrahydrofuran (1.1 eq), and glacial acetic acid (as solvent and catalyst).
-
Heating: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis provides an alternative route, involving the condensation of a 1,4-dicarbonyl compound with a primary amine.
Caption: Workflow for the Paal-Knorr Synthesis.
Experimental Protocol: Paal-Knorr Synthesis of 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole
-
Reaction Setup: To a solution of 4-bromoaniline (1.0 eq) in toluene, add 2,5-hexanedione (1.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq).
-
Azeotropic Distillation: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitoring: Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up and Purification: Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate solution and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the desired product.
The Role of this compound in Anticancer Drug Discovery
The this compound scaffold has emerged as a valuable framework for the development of novel anticancer agents. Its derivatives have shown promise as inhibitors of various cancer-related targets, most notably tubulin polymerization.
Tubulin Polymerization Inhibitors
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs.[3][4] Several derivatives of this compound have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
A notable class of these inhibitors are the 3-aroyl-1-arylpyrroles (ARAPs).[5][6] In these compounds, the this compound core is further functionalized with a 3-aroyl group, often a trimethoxyphenyl moiety, which is a common feature in many known tubulin inhibitors that bind to the colchicine site.
| Compound ID | R Group on 1-phenyl ring | Tubulin Polymerization IC50 (µM) | MCF-7 Cell Growth IC50 (µM) |
| 1 | H | >50 | >100 |
| 12 | 4-Cl | 2.1 | 15 |
| 13 | 4-F | 2.3 | 25 |
| 19 | 3-NO2 | 8.9 | 1.5 |
| 22 | 3-NH2 | 1.4 | 0.015 |
Data synthesized from Tron, et al. (2014).[5][6]
Structure-Activity Relationship (SAR) Analysis
The SAR studies of these 3-aroyl-1-arylpyrrole derivatives have revealed several key insights:
-
The 1-Aryl Substituent is Crucial: The nature and position of the substituent on the 1-phenyl ring significantly impact both tubulin polymerization inhibition and cytotoxic activity.
-
Electron-Withdrawing Groups: Halogen substitution (e.g., chloro, fluoro) at the 4-position of the 1-phenyl ring leads to potent tubulin polymerization inhibitors.[5]
-
Electron-Donating Groups: A nitro group at the 3-position results in significant activity, which is dramatically enhanced upon reduction to an amino group (compound 22 ), yielding a highly potent compound with nanomolar cytotoxicity against MCF-7 breast cancer cells.[5][6]
Caption: SAR for Anticancer Activity.
Experimental Protocol: In Vitro Anticancer Activity Evaluation (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
The Role of this compound in Antimicrobial Drug Discovery
In addition to their anticancer properties, derivatives of this compound have also shown promise as antimicrobial agents. A key target in this area is DNA gyrase, an essential bacterial enzyme involved in DNA replication.
DNA Gyrase Inhibitors
The inhibition of DNA gyrase leads to the disruption of bacterial DNA synthesis and ultimately cell death.[7][8][9] N-phenyl-pyrrolamides, which can be derived from the this compound scaffold, have been investigated as inhibitors of the ATPase activity of DNA gyrase B (GyrB).
| Compound ID | R Group | E. coli DNA Gyrase IC50 (µM) | S. aureus DNA Gyrase IC50 (µM) |
| 9a | 2-((4-(4,5-dibromo-1H-pyrrole-2-carboxamido)phenyl)amino)-2-oxoacetic acid | 0.18 | >100 |
| 28 | N-phenyl-4,5-dibromopyrrolamide derivative | 0.02 | Low µM range |
Data synthesized from Zidar, et al. (2016) and Macut, et al. (2019).[7][9]
Structure-Activity Relationship (SAR) Analysis
For this class of compounds, the following SAR has been observed:
-
Dibromopyrrole Moiety: The presence of the 4,5-dibromopyrrole-2-carboxamide moiety is critical for activity.
-
Acidic Group: The introduction of a carboxylic acid group, as in compound 9a , enhances the inhibitory activity against E. coli DNA gyrase.[7]
-
Substituents on the Phenyl Ring: The nature and position of substituents on the N-phenyl ring can be optimized to improve potency and selectivity.[9]
Caption: SAR for Antimicrobial Activity.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compounds.
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Neuroprotective Potential
While specific studies on the neuroprotective effects of this compound are limited, the broader class of pyrrole derivatives has shown promise in this area. Some pyrrole-containing compounds have demonstrated antioxidant and anti-inflammatory properties, which are relevant to the pathology of neurodegenerative diseases.[10][11] Further investigation into the neuroprotective potential of this compound derivatives is a promising avenue for future research.
Pharmacokinetic and Pharmacodynamic Considerations
The development of a successful drug requires not only potent biological activity but also favorable pharmacokinetic (PK) and pharmacodynamic (PD) properties.[12] PK describes what the body does to the drug (absorption, distribution, metabolism, and excretion), while PD describes what the drug does to the body. For derivatives of this compound, key considerations would include:
-
Absorption and Bioavailability: The lipophilicity imparted by the bromophenyl and pyrrole rings will influence oral absorption.
-
Metabolism: The potential for metabolism at the pyrrole or phenyl rings should be investigated, as this can affect the drug's half-life and potential for drug-drug interactions.
-
Distribution: The ability of the compound to cross the blood-brain barrier would be critical for neuroprotective applications.
While a comprehensive PK/PD profile for a specific this compound-based drug candidate is not yet publicly available, a study on the structurally related 1-(3′-bromophenyl)-heliamine in rats provides some insight. This compound exhibited low systemic exposure with an absolute bioavailability of 10.6%.[12] This highlights the importance of optimizing the physicochemical properties of this class of compounds to achieve a desirable pharmacokinetic profile.
Conclusion and Future Perspectives
This compound has proven to be a highly valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the synthetic utility of the bromo substituent provide a robust platform for the generation of diverse chemical libraries. The successful development of potent anticancer and antimicrobial agents based on this core structure underscores its potential in addressing significant unmet medical needs.
Future research in this area should focus on:
-
Expansion of the SAR: Further exploration of substituents on both the phenyl and pyrrole rings to enhance potency, selectivity, and drug-like properties.
-
Elucidation of Mechanisms of Action: Deeper investigation into the molecular interactions of these compounds with their biological targets.
-
Optimization of Pharmacokinetic Properties: A concerted effort to improve the absorption, distribution, metabolism, and excretion profiles of lead compounds to enhance their in vivo efficacy and safety.
-
Exploration of New Therapeutic Areas: Investigation of the potential of this compound derivatives in other disease areas, such as neurodegeneration and inflammatory disorders.
The continued exploration of the chemical space around the this compound scaffold holds great promise for the discovery of the next generation of innovative therapeutics.
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An In-depth Technical Guide to the Initial Bioactivity Screening of 1-(4-bromophenyl)-1H-pyrrole
Introduction: The Rationale for Screening 1-(4-bromophenyl)-1H-pyrrole
The pyrrole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and FDA-approved drugs.[1][2] Its five-membered aromatic structure, featuring a nitrogen heteroatom, provides a unique combination of electronic properties and hydrogen bonding capabilities, making it a versatile framework for engaging with biological targets.[3] Compounds incorporating this moiety have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[1][4]
This guide focuses on a specific, synthetically accessible derivative: this compound. The selection of this compound for an initial bioactivity screen is deliberate. The N-phenyl substitution pattern is common in bioactive molecules, while the bromine atom on the phenyl ring serves two key purposes: it can modulate the compound's electronic and lipophilic properties, potentially enhancing target affinity, and it provides a reactive handle for future synthetic modifications—a critical feature for any prospective drug lead optimization program.[5]
This document provides a comprehensive, field-proven framework for conducting a robust initial bioactivity screen of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple listing of protocols to explain the causal logic behind experimental choices and to establish a self-validating system for generating reliable preliminary data.
Section 1: Compound Acquisition, Purity, and Characterization
The integrity of any screening campaign rests on the quality of the test compound. Before biological evaluation, the synthesis and rigorous characterization of this compound are mandatory.
Synthesis via Clauson-Kaas Reaction
A reliable and scalable method for synthesizing N-substituted pyrroles is the Clauson-Kaas reaction.[6] This involves the acid-catalyzed cyclization of a primary amine, in this case, 4-bromoaniline, with 2,5-dimethoxytetrahydrofuran.
Protocol: Synthesis of this compound
-
Reaction Setup: In a 50 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 4-bromoaniline (1.0 eq), 2,5-dimethoxytetrahydrofuran (1.2 eq), and glacial acetic acid (sufficient to create a stirrable solution).[6]
-
Heating: Place the flask in a preheated oil bath at 118°C and stir the reaction mixture vigorously for 2-3 hours.[6]
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice water. Neutralize the solution carefully with a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Remove the solvent under reduced pressure to yield the crude product. Purify the residue via column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain this compound as a solid.
Structural and Purity Validation
The identity and purity of the synthesized compound must be unequivocally confirmed. This step is non-negotiable for ensuring that any observed bioactivity is attributable to the target molecule and not an impurity.
-
Structural Confirmation:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and proton/carbon environments.
-
Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a monobrominated compound.
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): To determine purity, which should be ≥95% for use in biological assays.
-
-
Physicochemical Properties:
-
Melting Point: To compare with literature values as a check on purity.
-
Solubility: Determine solubility in DMSO, the most common solvent for preparing stock solutions for biological screening.
-
Section 2: A Tiered Strategy for Efficient Bioactivity Screening
A tiered or hierarchical approach is the most efficient method for screening a novel compound. This strategy prioritizes broad, cost-effective, and high-throughput assays in the primary screen to identify potential areas of activity. Positive "hits" from this initial phase are then advanced to more specific and complex secondary assays. This conserves resources and focuses efforts on the most promising biological effects.
Caption: Tiered workflow for initial bioactivity screening.
Section 3: Primary Screening Cascade: Protocols and Rationale
The primary screen is designed to cast a wide net, evaluating the compound across four fundamental areas of pharmacology. A stock solution of this compound is typically prepared in DMSO at a high concentration (e.g., 10-50 mM) and serially diluted for each assay.
Antiproliferative and Cytotoxicity Screening
Causality: Many therapeutic agents, particularly in oncology, function by inhibiting cell growth or inducing cell death.[7] This assay provides a first look at the compound's potential as an anticancer agent. Using a panel of cell lines from different tissue origins (e.g., breast, lung, colon) can reveal early signs of selective activity. The Sulforhodamine B (SRB) assay is a robust and reproducible method for measuring cell density based on total cellular protein content.[8]
Experimental Protocol: SRB Assay
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.[8]
-
Seeding: Seed cells into 96-well plates at an optimized density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., final concentrations of 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO, concentration not exceeding 0.5%) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.[8]
-
Fixation: Discard the supernatant and fix the cells by gently adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with slow-running tap water and air dry. Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.
-
Destaining and Solubilization: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader. Calculate the percentage of cell growth inhibition relative to the vehicle control.
Data Presentation: Antiproliferative Activity
| Cell Line | Cancer Type | IC₅₀ of this compound (µM) | IC₅₀ of Doxorubicin (µM) |
|---|---|---|---|
| MCF-7 | Breast | >100 | 0.8 |
| A549 | Lung | 25.4 | 1.2 |
| HCT116 | Colon | 15.8 | 0.9 |
Antimicrobial Activity Screening
Causality: The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents.[9] The pyrrole scaffold is a known feature of many antimicrobial compounds.[10] The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.[8]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Microorganism Preparation: Prepare standardized inoculums of test organisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and yeast (e.g., Candida albicans), to a final concentration of ~5 x 10⁵ CFU/mL in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound (e.g., from 256 µg/mL down to 1 µg/mL) in the corresponding broth.
-
Inoculation: Add the prepared microbial inoculum to each well.
-
Controls: Include a positive control (microbes in broth without compound), a negative control (broth only), and a reference antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast).[8]
-
Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for yeast).
-
MIC Determination: The MIC is the lowest compound concentration where no visible turbidity is observed.
Data Presentation: Antimicrobial Activity
| Microbial Strain | Gram Stain/Type | MIC of this compound (µg/mL) | MIC of Reference Drug (µg/mL) |
|---|---|---|---|
| S. aureus | Gram-positive | 16 | Ciprofloxacin: 0.5 |
| E. coli | Gram-negative | >128 | Ciprofloxacin: 0.25 |
| C. albicans | Fungal | 64 | Fluconazole: 2 |
Antioxidant Activity Screening
Causality: Oxidative stress is implicated in numerous diseases, including neurodegenerative disorders and inflammation.[4] Compounds that can scavenge free radicals have therapeutic potential. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple chemical assay to evaluate the free radical scavenging ability of a compound.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound (in methanol) to 100 µL of the DPPH solution.
-
Controls: Use ascorbic acid as a positive control and methanol as a blank.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 517 nm. The scavenging activity is calculated as the percentage reduction in DPPH absorbance compared to the control.
Data Presentation: Antioxidant Activity
| Assay | IC₅₀ of this compound (µM) | IC₅₀ of Ascorbic Acid (µM) |
|---|
| DPPH Scavenging | 85.2 | 17.5 |
Enzyme Inhibition Screening: Cholinesterase
Causality: The inhibition of acetylcholinesterase (AChE) is a key strategy for treating Alzheimer's disease. Given that some pyrrole derivatives have shown activity against cholinesterases, this is a logical enzyme class to screen.[11] Ellman's method is a colorimetric assay used to measure AChE activity.
Caption: Mechanism of Acetylcholinesterase (AChE) inhibition.
Experimental Protocol: AChE Inhibition Assay (Ellman's Method)
-
Reagents: Prepare phosphate buffer (pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) solution, and a solution of AChE enzyme.
-
Assay Setup: In a 96-well plate, add buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.
-
Reaction Initiation: Start the reaction by adding the substrate (ATCI).
-
Data Acquisition: Immediately measure the change in absorbance at 412 nm over 5 minutes. The yellow color is produced by the reaction of thiocholine (a product of ATCI hydrolysis) with DTNB.
-
Calculation: Calculate the percentage of enzyme inhibition. Use Donepezil or Galantamine as a positive control.
Data Presentation: Enzyme Inhibition Activity
| Enzyme Target | IC₅₀ of this compound (µM) | IC₅₀ of Donepezil (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | >100 | 0.05 |
| Butyrylcholinesterase (BChE) | 45.6 | 5.2 |
Section 4: Data Interpretation and Hit Prioritization
A "hit" is a compound that shows significant activity in a primary assay, warranting further investigation. The criteria for defining a hit are context-dependent but generally follow established thresholds.
-
Antiproliferative Activity: An IC₅₀ value below 10-20 µM is often considered a strong hit, particularly if selectivity is observed between different cell lines. In our example data, the activity against HCT116 (IC₅₀ = 15.8 µM) and A549 (IC₅₀ = 25.4 µM) makes it a candidate for follow-up.
-
Antimicrobial Activity: An MIC value ≤16 µg/mL against bacteria is a noteworthy result. The activity against S. aureus (MIC = 16 µg/mL) is a clear hit, suggesting potential as a Gram-positive antibacterial agent. The lack of activity against E. coli provides an early indication of its spectrum.
-
Antioxidant Activity: The moderate DPPH scavenging activity (IC₅₀ = 85.2 µM) is less potent compared to the standard (ascorbic acid) and may be a lower priority for follow-up unless a specific link to another observed activity is hypothesized.
-
Enzyme Inhibition: The lack of potent AChE inhibition but moderate BChE inhibition (IC₅₀ = 45.6 µM) could be interesting. Selective BChE inhibitors are an area of research, though this potency would likely require significant optimization.[11]
Based on the hypothetical data, the most promising activities for this compound are its antiproliferative effects against colon cancer cells and its antibacterial activity against S. aureus . These would be prioritized for Phase 2 screening.
Section 5: Conclusion and Future Directions
This guide has outlined a systematic and scientifically-grounded approach to the initial bioactivity screening of this compound. By integrating principled assay selection with rigorous execution and data interpretation, this framework enables the efficient identification of promising pharmacological activities.
For a hit compound like this compound, the logical next steps would include:
-
Hit Confirmation: Re-synthesize or purchase a fresh batch of the compound and confirm the activity to rule out artifacts.
-
Secondary Screening:
-
For Anticancer Activity: Expand the cell line panel, test against a non-cancerous cell line (e.g., fibroblasts) to assess selectivity, and conduct cell cycle or apoptosis assays to begin probing the mechanism of action.
-
For Antimicrobial Activity: Determine the Minimum Bactericidal Concentration (MBC), test against drug-resistant strains (e.g., MRSA), and perform time-kill kinetic studies.
-
-
Structure-Activity Relationship (SAR) Studies: Synthesize analogs by modifying the bromophenyl and pyrrole rings to understand which structural features are critical for activity and to optimize potency and selectivity.
This initial screen is the first and most critical step in the long journey of drug discovery. A well-designed primary cascade ensures that subsequent, more resource-intensive efforts are directed toward compounds with the highest potential to become future therapeutics.
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structural analogs of 1-(4-bromophenyl)-1H-pyrrole
An In-depth Technical Guide to the Structural Analogs of 1-(4-bromophenyl)-1H-pyrrole
Abstract
The pyrrole ring is a quintessential heterocyclic scaffold, recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] this compound serves as a versatile and strategically important core structure for the development of novel therapeutic agents. Its N-aryl substitution provides a foundational element for tuning electronic and steric properties, while the bromine atom on the phenyl ring acts as a crucial synthetic handle for elaborate structural diversification through cross-coupling reactions.[3] This technical guide provides an in-depth exploration of the , designed for researchers, medicinal chemists, and drug development professionals. We will dissect proven synthetic methodologies for the core scaffold, systematically categorize its key structural analogs, present detailed experimental protocols, and synthesize structure-activity relationship (SAR) data to illuminate pathways for designing next-generation therapeutics.
Synthesis of the Core Scaffold: this compound
The efficient construction of the 1-arylpyrrole core is paramount. Among the classical methods, the Clauson-Kaas and Paal-Knorr syntheses are the most reliable and widely adopted for this purpose, offering robust pathways from readily available starting materials.[4][5][6]
Primary Synthetic Route: The Clauson-Kaas Reaction
The Clauson-Kaas reaction is a highly effective method for preparing N-substituted pyrroles. It involves the acid-catalyzed cyclization of a primary amine with 2,5-dimethoxytetrahydrofuran (DMTHF), which serves as a stable precursor to the reactive succinaldehyde.[7][8][9]
Causality of Experimental Design: This method is favored for its operational simplicity and the use of commercially available reagents.[7] Glacial acetic acid serves as both the solvent and the acid catalyst, facilitating the in-situ hydrolysis of DMTHF to the intermediate 2,5-dihydroxytetrahydrofuran, which then condenses with the primary amine (4-bromoaniline).[6][7] The high temperature is necessary to drive the dehydration and aromatization steps to completion. However, these harsh conditions can sometimes lead to product decomposition, a challenge that has been addressed by modifications using microwave irradiation or alternative, milder catalysts.[7][8][10][11]
Experimental Protocol: Synthesis of this compound [7]
-
Apparatus Setup: In a well-ventilated fume hood, equip a 50 mL round-bottomed flask with a magnetic stirrer bar and a reflux condenser. Place the apparatus on a magnetic stirring plate with an oil bath preheated to 118 °C.
-
Reagent Addition: To the flask, add 4-bromoaniline (200 mg, 1.2 mmol, 1.0 equiv.), 2,5-dimethoxytetrahydrofuran (0.18 mL, 1.4 mmol, 1.2 equiv.), and 4 mL of glacial acetic acid.
-
Reaction: Stir the reaction mixture vigorously for 2 hours, maintaining the temperature at 118 °C. Monitor the reaction progress via Thin-Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice-water and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and remove the solvent under reduced pressure. Dissolve the crude product in a minimum amount of dichloromethane and precipitate the pure product by adding hexane. Filter the resulting beige solid, wash with cold hexane, and dry under vacuum to yield this compound.
Workflow Visualization
Avenues for Structural Diversification
The this compound scaffold offers three primary regions for structural modification to generate analogs with diverse biological properties: the N-phenyl ring, the C-H bonds of the pyrrole core, and the C-Br bond itself.
Category A & C: Phenyl Ring and C-Br Bond Modifications
The 4-bromophenyl group is not merely a placeholder; it is a critical pharmacophore element and a reactive handle.
-
Rationale for Modification: Altering the electronics of the phenyl ring (e.g., replacing bromine with electron-donating or -withdrawing groups) directly impacts the planarity and electron density of the entire N-arylpyrrole system, which can be crucial for π-π stacking or hydrophobic interactions within a protein binding pocket. The bromine atom is an ideal substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the direct attachment of diverse aryl, heteroaryl, or alkyl groups. This strategy rapidly expands chemical space to probe for new interactions with biological targets.
Category B: Pyrrole Core Substitutions
Direct functionalization of the pyrrole ring is a cornerstone of analog development, as these substituents can act as key binding determinants, improve solubility, or block metabolic hotspots.[12]
-
Rationale for Modification: Introducing substituents at the C2, C3, C4, and C5 positions provides a direct method to modulate the molecule's shape, polarity, and hydrogen bonding capability. For example, adding carbonyl groups can introduce hydrogen bond acceptors, while alkyl or aryl groups can probe hydrophobic pockets in a target enzyme or receptor.[13][14] Classic reactions like the Vilsmeier-Haack (formylation) or Friedel-Crafts (acylation) are effective for functionalizing the electron-rich pyrrole core. Alternatively, substituted pyrroles can be built from the ground up using methods like the Hantzsch synthesis, which combines a β-ketoester, an α-haloketone, and an amine to yield highly functionalized pyrroles.[15][16][17]
Structure-Activity Relationships (SAR) & Therapeutic Applications
Systematic modification of the this compound scaffold has led to the discovery of compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[9][18][19] The relationship between structural changes and resulting biological activity is the essence of medicinal chemistry.[20]
SAR Data Summary
The following table synthesizes SAR data from various studies on N-arylpyrrole analogs, highlighting how specific structural modifications influence biological outcomes.
| Analog Class / Modification | Biological Target / Assay | Activity Metric | Key SAR Finding | Reference |
| Pyrrolo[2,1-c][12][21]benzodiazepine (PBD) Core | DNA Minor Groove / HCT-116 Bowel Cancer Cells | DNA Binding Affinity, IC₅₀ | Fusing the pyrrole and adding a C2-quinolinyl group creates an optimal shape for high-affinity DNA binding and potent cytotoxicity. | [14] |
| 2-Amino-1-benzyl-4,5-diphenyl-pyrrole-3-carbonitrile | Metallo-β-lactamases (IMP-1, CphA, AIM-1) | Kᵢ (inhibition constant) | The 3-carbonitrile, 4,5-diphenyl, and N-benzyl groups are all critical for potent, broad-spectrum enzyme inhibition. | [22] |
| Pyrrolone Antimalarials | Plasmodium falciparum K1 Strain | EC₅₀ | Removal of C2 and C5 methyl groups on the pyrrole ring leads to a significant (~20-25 fold) loss of antimalarial activity, indicating their importance for target engagement. | [23][24] |
| 1,5-Diarylpyrroles | Cyclooxygenase-2 (COX-2) | In vitro Inhibition | The 1,5-diarylpyrrole scaffold shows a high affinity for the COX-2 active site, suggesting its potential as an anti-inflammatory agent. | [19] |
Pharmacological Evaluation: A Representative Protocol
To assess the therapeutic potential of newly synthesized analogs, a battery of in vitro assays is required. The MTT assay is a fundamental colorimetric method for evaluating a compound's cytotoxic effect on cancer cell lines.
Protocol: In Vitro Cytotoxicity via MTT Assay [25]
-
Cell Culture: Plate human cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test analogs in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Causality of Assay Choice: The MTT assay is a robust, high-throughput method to quantify cellular metabolic activity, which serves as a reliable proxy for cell viability. It provides a quantitative measure (IC₅₀) of a compound's potency, allowing for direct comparison between different structural analogs and forming the basis of SAR analysis.
Drug Discovery Workflow Visualization
Conclusion and Future Directions
This compound stands as a validated and highly tractable starting point for medicinal chemistry campaigns. The synthetic accessibility via robust methods like the Clauson-Kaas reaction, combined with the strategic placement of a bromine atom for advanced diversification, provides a powerful platform for drug discovery. Structure-activity relationship studies consistently demonstrate that modifications to both the N-phenyl ring and the pyrrole core can profoundly influence biological activity against a range of targets, from microbial enzymes to human cancer cells.
Future efforts should focus on leveraging modern synthetic tools, such as photocatalysis or flow chemistry, to access novel analogs more efficiently. Exploring bioisosteric replacements for the pyrrole or phenyl rings could unlock new intellectual property and improved pharmacological profiles. Finally, applying computational modeling and machine learning to predict the activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of virtual analog libraries will be crucial in accelerating the translation of this promising scaffold into clinically successful therapeutics.
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Methodological & Application
Application Notes & Protocols: Leveraging 1-(4-bromophenyl)-1H-pyrrole in Modern Drug Discovery Programs
Prepared by: Gemini, Senior Application Scientist
Abstract
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents and natural products.[1][2] This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic use of 1-(4-bromophenyl)-1H-pyrrole as a versatile starting material in drug discovery. We detail its synthesis, chemical properties, and its application as a foundational building block for creating libraries of novel compounds targeting a range of diseases. This guide includes field-proven, step-by-step protocols for synthesis and key biological assays, data presentation standards, and insights into structure-activity relationship (SAR) development. The methodologies described herein are designed to be self-validating, ensuring robustness and reproducibility in a research setting.
Introduction: The Strategic Value of the Pyrrole Scaffold
Nitrogen-containing heterocycles are cornerstones of pharmaceutical development, and the five-membered pyrrole ring is particularly noteworthy.[2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal pharmacophore for interacting with a wide array of biological targets.[2] Pyrrole derivatives are found in blockbuster drugs and have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][3][4][5][6]
This compound emerges as a particularly strategic starting point for medicinal chemistry campaigns. This compound cleverly combines the biologically relevant pyrrole core with a synthetically versatile handle: the 4-bromophenyl moiety. The bromine atom serves as a prime site for functionalization via modern cross-coupling reactions, allowing for the systematic and rapid generation of diverse compound libraries.[7] This guide will explore the practical synthesis of this key intermediate and its subsequent application in building potent and selective therapeutic candidates.
Synthesis and Characterization of this compound
The construction of the N-aryl pyrrole ring is most efficiently achieved through condensation reactions. The Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine, is a classic and reliable method.[8][9][10] An operationally simple variant is the Clauson-Kaas reaction, which utilizes 2,5-dimethoxytetrahydrofuran as a stable and easy-to-handle precursor to the required 1,4-dicarbonyl moiety.[11]
Protocol 2.1: Synthesis via Clauson-Kaas Reaction
This protocol describes the synthesis of this compound from commercially available starting materials. The causality for using glacial acetic acid is twofold: it acts as a solvent and as a weak acid catalyst, which is crucial for promoting the cyclization while minimizing side reactions like furan formation that can occur under strongly acidic conditions.[9][10][11]
Materials:
-
4-bromoaniline (1.0 equiv.)
-
2,5-dimethoxytetrahydrofuran (1.2 equiv.)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Hexane
-
50 mL round-bottomed flask, magnetic stirrer, condenser, oil bath
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a 50 mL round-bottomed flask with a magnetic stir bar. Add 4-bromoaniline (e.g., 1.0 g, 5.81 mmol, 1.0 equiv.).
-
Reagent Addition: Add glacial acetic acid (20 mL) to dissolve the amine. To this solution, add 2,5-dimethoxytetrahydrofuran (0.92 mL, 7.0 mmol, 1.2 equiv.).[11]
-
Heating: Attach a reflux condenser and place the flask in a preheated oil bath. Heat the reaction mixture to 110-120 °C and stir vigorously for 2 hours.[11] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 50 mL of water.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize excess acetic acid) and 50 mL of brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, typically an oil or solid, should be purified. Dissolve the crude material in a minimal amount of hot dichloromethane and add hexane until precipitation occurs. Cool in an ice bath to maximize crystal formation.[11]
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum. The expected product is a beige or off-white solid.
Expected Characterization:
-
¹H NMR (CDCl₃): Peaks corresponding to the pyrrole protons (typically around 6.3 and 6.7 ppm) and the aromatic protons of the bromophenyl group (typically doublets around 7.3 and 7.6 ppm).
-
Mass Spectrometry (MS): A molecular ion peak [M]+ and a characteristic [M+2]+ peak of similar intensity, confirming the presence of a single bromine atom.
Caption: Workflow for generating a chemical library from the core scaffold.
Application in Anti-Inflammatory Drug Discovery
Rationale: Many widely used non-steroidal anti-inflammatory drugs (NSAIDs), such as Tolmetin and Ketorolac, feature a pyrrole core. [12][13]This structural precedent makes the this compound scaffold a highly attractive starting point for developing novel anti-inflammatory agents, particularly inhibitors of cyclooxygenase (COX) enzymes. [12][13] Mechanism of Action: COX-1 and COX-2 are key enzymes in the inflammatory cascade, converting arachidonic acid into prostaglandins, which are potent mediators of pain, fever, and inflammation. [12][13]Inhibition of these enzymes is a clinically validated mechanism for anti-inflammatory therapy. Developing derivatives that selectively inhibit COX-2 over COX-1 is a major goal to reduce gastrointestinal side effects associated with traditional NSAIDs. [12]
Caption: Inhibition of the COX pathway by pyrrole-based anti-inflammatory agents.
Protocol 4.1: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a common fluorescence-based assay to determine the potency (IC₅₀) of test compounds against both COX isoforms.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
ADHP (10-acetyl-3,7-dihydroxyphenoxazine) fluorescent probe
-
Heme
-
Assay buffer (e.g., Tris-HCl)
-
Test compounds dissolved in DMSO
-
Positive controls (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in assay buffer containing heme.
-
Compound Plating: Serially dilute test compounds in DMSO and add to the wells of the 96-well plate. Include wells for a "no inhibitor" control (DMSO only) and positive controls.
-
Enzyme Addition: Add the prepared enzyme solutions to the wells containing the test compounds and controls. Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Prepare a substrate solution containing arachidonic acid and the fluorescent probe ADHP. Add this solution to all wells to start the reaction.
-
Signal Detection: Immediately place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths (e.g., 535 nm/590 nm). Monitor the increase in fluorescence over time (kinetic read). The rate of fluorescence increase is proportional to COX activity.
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Normalize the data to the "no inhibitor" control (100% activity) and a "no enzyme" control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound against each enzyme.
-
Data Presentation: Summarize the results in a table to easily compare potency and selectivity.
| Compound ID | R-Group (at C4 of Phenyl) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Scaffold | -Br | 15.2 | 8.5 | 1.79 |
| Analog-1 | -Phenyl | 10.1 | 1.2 | 8.42 |
| Analog-2 | -OCH₃ | 25.8 | 12.1 | 2.13 |
| Analog-3 | -SO₂NH₂ | >50 | 0.05 | >1000 |
| Celecoxib | (Control) | 28.0 | 0.03 | 933 |
Application in Anticancer Drug Discovery
Rationale: The pyrrole scaffold is a key component of numerous compounds with potent cytotoxic and antiproliferative activities. [1][14][15]Derivatives have been shown to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways that are dysregulated in cancer. [1][14]Therefore, libraries derived from this compound are valuable sources for identifying novel anticancer leads.
Protocol 5.1: In Vitro Cytotoxicity (MTT/Resazurin Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with test compounds.
Materials:
-
Cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Doxorubicin)
-
MTT or Resazurin reagent
-
Solubilization buffer (for MTT)
-
96-well clear (MTT) or black (Resazurin) tissue culture plates
-
Spectrophotometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compounds and positive control in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include "vehicle control" wells treated with medium containing the same final concentration of DMSO.
-
Incubation: Return the plates to the incubator and incubate for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment (Resazurin Method):
-
Add 10 µL of Resazurin reagent to each well.
-
Incubate for another 2-4 hours, allowing viable cells to convert resazurin (blue) to resorufin (pink, fluorescent).
-
Measure the fluorescence at ~560 nm excitation / 590 nm emission.
-
-
Data Analysis:
-
Subtract the background reading from a "medium only" well.
-
Calculate cell viability as a percentage relative to the vehicle control wells (100% viability).
-
Plot percent viability versus the logarithm of compound concentration and fit the curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth). [16] Data Presentation:
-
| Compound ID | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HCT-116 (Colon) IC₅₀ (µM) |
| Scaffold | 45.3 | 58.1 | 51.9 |
| Analog-4 | 5.2 | 8.9 | 3.1 |
| Analog-5 | 12.8 | 22.4 | 15.6 |
| Analog-6 | >100 | >100 | >100 |
| Doxorubicin | 0.08 | 0.15 | 0.11 |
Application in Antimicrobial Drug Discovery
Rationale: Nature is a rich source of pyrrole-containing alkaloids with potent antimicrobial activity. [17][18][19]For example, marinopyrroles and bromopyrrole alkaloids have shown significant effects against pathogenic bacteria, including drug-resistant strains. [17][18]This makes the this compound scaffold an excellent template for developing new synthetic antibacterial agents.
Protocol 6.1: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Ciprofloxacin, Ampicillin)
-
Sterile 96-well microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Bacterial Inoculum Preparation: Grow an overnight culture of the bacterial strain. Dilute the culture in fresh broth to achieve a standardized concentration (e.g., ~5 x 10⁵ CFU/mL).
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the broth. Start with a high concentration and dilute across the plate.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a "growth control" well (broth + bacteria, no compound) and a "sterility control" well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound in which there is no visible turbidity (bacterial growth). The result can be confirmed by reading the optical density (OD) at 600 nm.
Data Presentation:
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Scaffold | >128 | >128 |
| Analog-7 | 8 | 64 |
| Analog-8 | 16 | >128 |
| Analog-9 | 4 | 16 |
| Ciprofloxacin | 0.5 | 0.015 |
Conclusion
This compound is more than just a chemical reagent; it is a strategic platform for innovation in drug discovery. Its straightforward synthesis and the synthetic versatility afforded by the bromophenyl group provide an efficient and powerful route to generate vast chemical diversity. The demonstrated success of the pyrrole scaffold against inflammatory, oncologic, and microbial targets provides a strong rationale for its continued exploration. The protocols and workflows detailed in this guide offer a robust framework for researchers to unlock the full potential of this valuable building block in their quest for novel therapeutics.
References
- National Center for Biotechnology Information. (n.d.). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. National Library of Medicine.
- BenchChem. (2025). Application Notes and Protocols: Paal-Knorr Synthesis of Substituted Pyrroles. BenchChem.
- Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Organic-Chemistry.org.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic-Chemistry.org.
- Books. (2020, August 28). 17.5. Synthesis of this compound by the Clauson-Kaas Reaction.
- PubMed. (2013, July 1). A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. National Center for Biotechnology Information.
- Unknown Source. (2025, August 5).
- Ingenta Connect. (2017, July 1). Anti-Inflammatory Activity of Some Synthesized Novel Pyrrolo[2,3-....
- PubMed Central. (n.d.). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. National Center for Biotechnology Information.
- RGM College Of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles.
- Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
- Benchchem. (n.d.). Application Notes and Protocols for Evaluating the Anticancer Activity of Pyrrole Derivatives.
- lookchem. (n.d.). Cas 5044-39-3,1-(4-BROMO-PHENYL)-1H-PYRROLE.
- Unknown Source. (n.d.). 17.5. Synthesis of 1-(4-Bromophenyl)-1 H -pyrrole by the Clauson-Kaas Reaction.
- MDPI. (n.d.). Bromopyrrole Alkaloids with the Inhibitory Effects against the Biofilm Formation of Gram Negative Bacteria.
- MDPI. (n.d.). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation.
- Unknown Source. (n.d.). Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles.
- PubMed. (2010, April 8). Structure-activity relationships of monomeric C2-aryl pyrrolo[2,1-c]b[9][13]enzodiazepine (PBD) antitumor agents. National Center for Biotechnology Information.
- PubMed Central. (n.d.). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. National Center for Biotechnology Information.
- PubMed. (2017, September 8). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. National Center for Biotechnology Information.
- Brieflands. (n.d.). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells.
- PubMed Central. (n.d.). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. National Center for Biotechnology Information.
- MDPI. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
- PubMed. (2024, January 2). Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship. National Center for Biotechnology Information.
- OUCI. (n.d.). Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
- Collaborative Drug Discovery. (2025, June 3). SAR: Structure Activity Relationships.
- PubMed. (2024, July 5). Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. National Center for Biotechnology Information.
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 1-(4-bromophenyl)-1H-pyrrole
Introduction: The Strategic Synthesis of Biaryl Pyrroles
The construction of carbon-carbon bonds is a foundational pillar of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1][2] Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions, a field of discovery recognized with the 2010 Nobel Prize in Chemistry.[3] Two of the most versatile and widely adopted methods in this class are the Suzuki-Miyaura and Stille coupling reactions.[4] These reactions provide robust pathways for the formation of biaryl structures, a privileged motif found in numerous pharmaceuticals, agrochemicals, and functional materials.[5][6]
This guide focuses on the practical application of these two key reactions to a specific, high-value building block: 1-(4-bromophenyl)-1H-pyrrole . The N-aryl pyrrole scaffold is of significant interest due to its presence in a wide range of biologically active molecules. The bromine atom serves as a versatile synthetic handle, allowing for the strategic introduction of diverse molecular fragments.
Herein, we provide an in-depth exploration of the mechanisms, field-proven protocols, and optimization strategies for the Suzuki and Stille coupling reactions of this compound. This document is designed for researchers, scientists, and drug development professionals seeking to leverage these powerful transformations to accelerate their discovery programs.
Part 1: The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura reaction is celebrated for its operational simplicity, broad functional group tolerance, and the low toxicity of its organoboron reagents.[7] It effects the coupling of an organohalide with an organoboron species, such as a boronic acid or a boronic ester, catalyzed by a palladium(0) complex in the presence of a base.[8][9][10]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11][12][13] Understanding this cycle is paramount for rational troubleshooting and optimization.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This breaks the C-Br bond and oxidizes the catalyst to a Pd(II) species.[8][11]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the Pd(II) complex. This step is critically dependent on activation of the boron reagent by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer.[14][15]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon bond of the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[13]
Key Experimental Parameters
-
Catalyst System: While Pd(PPh₃)₄ is a classic choice, modern catalysts often consist of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with a sterically demanding, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos). These advanced ligands promote faster oxidative addition and reductive elimination, enabling the coupling of more challenging substrates.[12][16]
-
Base: The choice of base is critical and often requires screening. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are most common.[12] The base's strength and solubility influence the rate of transmetalation.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is typically used. Water is often necessary to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex.[11]
-
Boron Reagent: Arylboronic acids are widely available but can be prone to protodeboronation.[11] For sensitive substrates or to improve stability, boronic esters, such as pinacol esters (Bpin), are an excellent alternative.[11][17]
Application Protocol: Synthesis of 1-(4-Biphenyl)-1H-pyrrole
This protocol describes a general procedure for the coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄, 2.0-3.0 equiv), finely ground
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon or nitrogen atmosphere, add this compound, phenylboronic acid, and potassium phosphate.
-
Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ and SPhos ligand and add them to the main reaction flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water) via syringe. The final concentration of the aryl bromide should be approximately 0.1 M.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with inert gas to ensure all oxygen is removed.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (a typical reaction time is 4-16 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, then with brine. Dry the solution over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-(4-biphenyl)-1H-pyrrole.
Data Summary: Suzuki Coupling Scope
The following table presents representative conditions for the Suzuki coupling of this compound with various boronic acid partners. Yields are illustrative and may vary based on specific reaction scale and purity of reagents.
| Coupling Partner (Ar-B(OH)₂) | Catalyst System (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Approx. Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (5:1) | 100 | 12 | 92 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 110 | 8 | 88 |
| 4-Trifluoromethylphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2.5) | DMF/H₂O (10:1) | 90 | 16 | 85 |
| 2-Methylphenylboronic acid | Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | 24 | 75 |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | 12 | 89 |
Part 2: The Stille Coupling Reaction
The Stille reaction couples an organohalide with an organostannane (tin) reagent.[18][19] Its primary advantages include extremely high functional group tolerance and reaction conditions that are often neutral and mild, as a base is not required.[9][20] However, this versatility comes at the cost of using toxic organotin reagents and generating stoichiometric tin byproducts that can be challenging to remove.[21][22][23]
The Catalytic Cycle: A Parallel Pathway
The Stille catalytic cycle is analogous to the Suzuki reaction, differing primarily in the transmetalation step.[9][19][21]
-
Oxidative Addition: Identical to the Suzuki cycle, a Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate.[21]
-
Transmetalation: The organic group is transferred from the organostannane to the palladium center. This step does not require a base. The rate can often be accelerated by additives like copper(I) iodide (CuI) or lithium chloride (LiCl).[18][20][24]
-
Reductive Elimination: The newly formed diaryl-palladium complex undergoes reductive elimination to furnish the biaryl product and regenerate the Pd(0) catalyst.
Key Experimental Parameters
-
Catalyst: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common and effective catalysts for Stille couplings. Systems generated in situ from a palladium source like Pd₂(dba)₃ and a phosphine ligand are also widely used.[18][22]
-
Stannane Reagent: Organostannanes are air- and moisture-stable, a significant practical advantage.[19][21] The rate of transfer of the organic group to palladium is generally: alkynyl > vinyl > aryl > allyl ~ benzyl >> alkyl. The non-transferred groups are typically butyl or methyl.
-
Additives: In cases of slow transmetalation, additives can be crucial. CuI is believed to facilitate the process through a copper-based transmetalation intermediate. LiCl helps by breaking up palladium-ligand aggregates and forming a more reactive palladium species.[20]
-
Solvent: Anhydrous, polar aprotic solvents such as DMF, NMP, or dioxane are typically employed.[24][25]
Application Protocol: Synthesis of 1-(4-(Furan-2-yl)phenyl)-1H-pyrrole
This protocol provides a general procedure for the Stille coupling of this compound with 2-(tributylstannyl)furan.
Materials:
-
This compound (1.0 equiv)
-
2-(Tributylstannyl)furan (1.1-1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 equiv)
-
Copper(I) iodide (CuI, 0.1 equiv, optional)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Saturated aqueous potassium fluoride (KF) solution
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon or nitrogen atmosphere, add this compound and the palladium catalyst. If using, add CuI at this stage.
-
Solvent and Reagent Addition: Add anhydrous DMF via syringe, followed by the 2-(tributylstannyl)furan.
-
Degassing: Degas the reaction mixture thoroughly with three vacuum-backfill cycles.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (a typical reaction time is 2-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with diethyl ether or ethyl acetate.
-
Tin Removal: Wash the organic solution vigorously with a saturated aqueous solution of potassium fluoride (KF) for at least 1 hour. This causes the tributyltin bromide byproduct to precipitate as a solid fluoride salt, which can be filtered off.[24] Alternatively, repeated aqueous washes can be performed.
-
Extraction and Washing: After filtration, wash the organic layer with water and brine. Dry over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure product.
Data Summary: Stille Coupling Scope
The following table presents representative conditions for the Stille coupling of this compound.
| Coupling Partner (Ar-SnBu₃) | Catalyst (mol%) | Additive (mol%) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Phenyltributylstannane | Pd(PPh₃)₄ (3) | None | Toluene | 110 | 12 | 85 |
| Vinyltributylstannane | PdCl₂(PPh₃)₂ (5) | None | THF | 65 | 6 | 90 |
| 2-(Tributylstannyl)furan | Pd₂(dba)₃ (1.5) / P(fur)₃ (6) | CuI (10) | DMF | 80 | 4 | 91 |
| 2-(Tributylstannyl)pyridine | Pd(PPh₃)₄ (5) | LiCl (300) | Dioxane | 100 | 18 | 78 |
| Ethynyltributylstannane | PdCl₂(AsPh₃)₂ (3) | CuI (5) | NMP | 60 | 2 | 88 |
Part 3: Comparative Analysis and Troubleshooting
The choice between Suzuki and Stille coupling depends on the specific synthetic challenge, including substrate functionality, cost, and safety considerations.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Nucleophile | Organoboron (Boronic acids/esters) | Organotin (Stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts.[10] | High toxicity of organotin reagents and byproducts.[21][22] |
| Reaction Conditions | Requires a base for activation. | Typically base-free, very mild conditions. |
| Functional Groups | Broad tolerance, but sensitive to strong bases. | Extremely broad tolerance, one of the best in class.[9][20] |
| Byproduct Removal | Boron byproducts are generally water-soluble and easy to remove. | Tin byproducts are often nonpolar and require specific work-up procedures (e.g., KF wash) for complete removal.[23] |
| Reagent Stability | Boronic acids can be unstable; esters are more robust. | Stannanes are generally air and moisture stable.[19][21] |
Common Troubleshooting Scenarios
-
Low or No Conversion:
-
Cause: Inactive catalyst, insufficient degassing (oxygen poisoning), or poor reagent quality. For Suzuki, the base may be inappropriate or of poor quality.
-
Solution: Screen different palladium precatalysts and ligands. Ensure rigorous exclusion of oxygen. Use fresh, pure reagents and screen different bases and solvents. For Stille, consider adding CuI or LiCl.
-
-
Formation of Homocoupled Byproducts:
-
Cause: (Ar-Ar or Ar'-Ar') Can occur at high temperatures or if the reaction stalls.
-
Solution: Lower the reaction temperature. Use a more active catalyst system to accelerate the desired cross-coupling pathway.
-
-
Debromination of Starting Material:
-
Cause: A known side reaction, particularly with electron-rich or heterocyclic halides.[26] It can be promoted by certain bases or by trace impurities.
-
Solution: Change the base (e.g., from a hydroxide or alkoxide to a carbonate or phosphate). Screen different solvent systems. Ensure the boronic acid reagent is pure, as impurities can facilitate this pathway.
-
Conclusion
Both the Suzuki-Miyaura and Stille reactions are exceptionally powerful and reliable methods for the C-C bond functionalization of this compound. The Suzuki reaction is often the first choice due to its favorable safety profile and the ease of byproduct removal. However, for syntheses involving highly sensitive functional groups where the presence of a base is detrimental, the Stille reaction offers a superior and often milder alternative, provided that appropriate handling and purification protocols are employed to manage the tin-based reagents and byproducts. By understanding the mechanistic nuances and key parameters of each reaction, researchers can effectively synthesize a vast library of novel N-aryl pyrrole derivatives for applications in drug discovery and materials science.
References
- Chemistry LibreTexts. (2023). Stille Coupling. [Link]
- Wikipedia. (n.d.). Stille reaction. [Link]
- Wikipedia. (n.d.). Suzuki reaction. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Cano, R., et al. (2012). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review.
- NROChemistry. (n.d.). Stille Coupling. [Link]
- OpenOChem Learn. (n.d.). Stille Coupling. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Li, J. H., et al. (2005). Efficient Stille cross-coupling reaction catalyzed by the Pd(OAc)2/Dabco catalytic system. The Journal of Organic Chemistry. [Link]
- The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Farina, V., et al. (1998). The Stille Reaction. Organic Reactions. [Link]
- Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
- Wikipedia. (n.d.). Cross-coupling reaction. [Link]
- The Organic Chemistry Tutor. (2020). Stille Coupling. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Li, J. H., et al. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry. [Link]
- Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
- ResearchGate. (2025). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]
- Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. [Link]
- ResearchGate. (2025).
- Friis, S. D., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]
- Myers, A. (n.d.). The Stille Reaction. [Link]
- Forman, F. W., & Sucholeiki, I. (1995). Solid-Phase Synthesis of Biaryls via the Stille Reaction. The Journal of Organic Chemistry. [Link]
- San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
- Asiri, A. M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society. [Link]
- Zhao, Y., & Szostak, M. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Cell Reports Physical Science. [Link]
- Wang, C., et al. (2014). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules. [Link]
- ResearchGate. (2025).
- ResearchGate. (2025). (PDF) An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. [Link]
- Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]
- University of Windsor. (n.d.). The Mechanisms of the Stille Reaction. [Link]
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Application Note: Comprehensive Analytical Characterization of 1-(4-bromophenyl)-1H-pyrrole
Abstract
1-(4-bromophenyl)-1H-pyrrole is a crucial heterocyclic building block in the synthesis of pharmacologically active compounds and advanced materials.[1] Its utility necessitates rigorous analytical characterization to confirm its identity, purity, and stability, thereby ensuring the quality and reliability of downstream applications. This guide provides a detailed framework of robust analytical methodologies for the comprehensive characterization of this compound, designed for researchers and professionals in drug development and chemical synthesis. The protocols herein cover structural elucidation via spectroscopic techniques (NMR, IR, MS), purity assessment using chromatography (HPLC, GC-MS), and thermal stability evaluation (TGA/DSC), offering a holistic approach to quality control.
Introduction: The "Why" Behind the Method
The precise molecular structure of this compound—a pyrrole ring N-substituted with a bromophenyl group—confers specific chemical properties that are leveraged in complex molecular design. The bromine atom, for instance, serves as a versatile handle for cross-coupling reactions, while the pyrrole core is a common scaffold in bioactive molecules.[1] An unverified or impure sample can lead to failed syntheses, ambiguous biological data, and significant loss of resources.
Therefore, a multi-faceted analytical approach is not merely procedural but strategic. It serves as a self-validating system:
-
Spectroscopy confirms the identity: Do you have the correct molecule?
-
Chromatography quantifies the purity: Is the molecule free from starting materials, by-products, or degradants?
-
Thermal analysis determines the stability: How will the molecule behave under process or storage conditions?
This document explains the causality behind experimental choices, empowering the scientist to not only follow a protocol but to understand and troubleshoot the analytical process.
Structural Elucidation: Confirming Molecular Identity
The first step in characterization is unequivocally confirming the molecular structure. This is achieved by probing the molecule with various forms of energy and observing the response, which provides a unique fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
3.1.1 Principle of the Technique NMR spectroscopy exploits the magnetic properties of atomic nuclei (like ¹H and ¹³C). When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, or "chemical shift," is highly sensitive to the electron density around the nucleus, which is influenced by neighboring atoms and functional groups.
3.1.2 ¹H NMR Spectroscopy: Mapping the Protons
-
Expertise & Causality: ¹H NMR is the primary tool for identity confirmation. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the pyrrole and bromophenyl rings. The choice of solvent is critical; Deuterated chloroform (CDCl₃) is an excellent first choice as it is a common solvent for many organic compounds and is relatively non-polar.[2][3]
-
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.
-
Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
Processing: Process the resulting Free Induction Decay (FID) with an exponential line broadening of 0.3 Hz and perform phase and baseline corrections.
-
-
Data Interpretation & Expected Results The structure dictates a specific pattern. The bromophenyl protons will appear as two doublets (an AA'BB' system) due to symmetry, while the pyrrole protons will appear as two triplets (or more accurately, two multiplets that look like triplets).
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment H-2', H-6' ~7.5-7.6 Doublet (d) 2H Protons ortho to Bromine H-3', H-5' ~7.2-7.3 Doublet (d) 2H Protons meta to Bromine H-2, H-5 ~7.0-7.1 Triplet-like (t) 2H Pyrrole α-protons | H-3, H-4 | ~6.3-6.4 | Triplet-like (t) | 2H | Pyrrole β-protons |
3.1.3 ¹³C NMR Spectroscopy: Probing the Carbon Skeleton
-
Expertise & Causality: ¹³C NMR complements the ¹H NMR by providing a count of unique carbon atoms and information about their chemical environment (e.g., aromatic, aliphatic). While it requires a longer acquisition time due to the low natural abundance of ¹³C, it is invaluable for confirming the carbon framework.
-
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be required for faster acquisition.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum on a 101 MHz (for a 400 MHz spectrometer) or higher instrument. A typical acquisition may require several hundred to a few thousand scans.
-
Processing: Process the FID with an exponential line broadening of 1.0 Hz.
-
-
Data Interpretation & Expected Results Due to symmetry, the molecule is expected to show 6 distinct signals in the aromatic region.
Table 2: Predicted ¹³C NMR Chemical Shifts
Carbon Atom Predicted Chemical Shift (δ, ppm) Assignment C-1' ~139 Phenyl C attached to Nitrogen C-4' ~118-120 Phenyl C attached to Bromine C-2', C-6' ~121-123 Phenyl C ortho to Bromine C-3', C-5' ~132-133 Phenyl C meta to Bromine C-2, C-5 ~119-121 Pyrrole α-carbons | C-3, C-4 | ~110-112 | Pyrrole β-carbons |
Mass Spectrometry (MS)
Principle of the Technique Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through fragmentation patterns, offers clues about its structure.
-
Expertise & Causality: For this compound, the most critical feature in the mass spectrum is the isotopic pattern of bromine. Natural bromine exists as a nearly 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units. This is a definitive confirmation of the presence of a single bromine atom. Electron Ionization (EI) is a common technique for this type of molecule.
-
Experimental Protocol: GC-MS (EI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the solution into a GC-MS system.
-
GC Separation: Use a standard non-polar column (e.g., DB-5ms). A typical temperature program would be: hold at 50°C for 2 min, then ramp at 10°C/min to 280°C and hold for 5 min.
-
MS Detection: Acquire mass spectra in EI mode (70 eV) over a mass range of m/z 50-350.
-
-
Data Interpretation & Expected Results
-
Molecular Ion (M⁺): A characteristic doublet peak at m/z 221 and 223, corresponding to [C₁₀H₈⁷⁹BrN]⁺ and [C₁₀H₈⁸¹BrN]⁺. The relative intensity should be approximately 1:1.
-
Key Fragments: Expect fragmentation corresponding to the loss of Br (m/z 142) and the pyrrole ring.
-
Infrared (IR) Spectroscopy
Principle of the Technique IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending). The absorption frequencies are characteristic of the types of bonds and functional groups present.
-
Expertise & Causality: This technique is a quick and simple method to confirm the presence of key functional groups. For this molecule, we are looking for characteristic absorptions of the aromatic C-H bonds, C=C bonds within the rings, and the C-N bond. It is an excellent tool for ruling out impurities with distinct functional groups (e.g., N-H or C=O from starting materials).
-
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal must be collected prior to the sample measurement.
-
-
Data Interpretation & Expected Results
Table 3: Expected IR Absorption Frequencies
Wavenumber (cm⁻¹) Vibration Type Functional Group 3100-3000 C-H Stretch Aromatic C-H 1600-1450 C=C Stretch Aromatic Ring ~1350 C-N Stretch Aryl-Nitrogen ~1070 C-H in-plane bend Aromatic ~820 C-H out-of-plane bend 1,4-disubstituted phenyl | Below 700 | C-Br Stretch | Aryl Bromide |
Purity Assessment: Quantifying the Sample
Confirming identity is only half the battle. A pure compound is essential for reproducible results. Chromatography is the gold standard for separating the main compound from any impurities.
High-Performance Liquid Chromatography (HPLC)
Principle of the Technique HPLC separates components of a mixture based on their differential partitioning between a solid stationary phase (packed in a column) and a liquid mobile phase that is pumped through it at high pressure.
-
Expertise & Causality: Reversed-phase HPLC (RP-HPLC) is the method of choice for non-volatile organic molecules like this compound. A non-polar C18 stationary phase is used with a polar mobile phase.[4] The compound is retained on the column and then eluted by a mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. Purity is determined by calculating the area percent of the main peak relative to the total area of all peaks detected by a UV detector.[4]
-
Experimental Workflow: HPLC Purity Analysis
Caption: Workflow for HPLC Purity Analysis.
-
Detailed Protocol: RP-HPLC
-
Reagent Preparation:
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Diluent: Acetonitrile/Water (50:50 v/v).[4]
-
-
Standard/Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of ~1.0 mg/mL. Filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
Table 4: HPLC Method Parameters
Parameter Condition Rationale Column C18, 4.6 x 150 mm, 5 µm Standard for reversed-phase separation of aromatic compounds. Mobile Phase Acetonitrile:Water (70:30 v/v) Provides good retention and peak shape. Adjust ratio if needed. Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column. Detection UV at 254 nm Aromatic rings strongly absorb at this wavelength. Injection Volume 10 µL Standard volume for analytical HPLC. | Column Temp. | 30°C | Ensures reproducible retention times. |
-
Analysis: Equilibrate the column for at least 30 minutes. Inject a blank (diluent), followed by the sample solution.
-
Calculation: Calculate the area percentage of the main peak: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Thermal Properties: Assessing Stability
Understanding the thermal stability is crucial for determining appropriate storage and handling conditions, especially if the compound is to be used in processes involving heat.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Principle of the Techniques
-
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It identifies the temperature at which the material decomposes.
-
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events like melting, crystallization, and glass transitions.
-
Expertise & Causality: For a crystalline solid, DSC will show a sharp endothermic peak at its melting point, which is a key physical constant and an indicator of purity (impurities tend to broaden and depress the melting point). TGA will show a sharp drop in mass at the decomposition temperature (Td). Pyrrole derivatives generally exhibit good thermal stability.[5][6]
-
Experimental Workflow: Thermal Analysis
Caption: Parallel workflows for TGA and DSC analysis.
-
Protocol and Data Interpretation
-
TGA Protocol:
-
Accurately weigh 3-5 mg of the sample into a platinum or alumina TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from 30°C to 600°C at a rate of 10°C/min under a nitrogen atmosphere (flow rate ~50 mL/min).
-
Interpretation: The onset temperature of the major mass loss step is reported as the decomposition temperature (Td). A stable compound will show no significant mass loss until a high temperature (e.g., >200°C).
-
-
DSC Protocol:
-
Accurately weigh 2-4 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Place the sample and an empty reference pan in the DSC cell.
-
Heat the sample from 30°C to a temperature below its expected decomposition point (e.g., 200°C) at a rate of 10°C/min under a nitrogen atmosphere.
-
Interpretation: The peak maximum of the endotherm is reported as the melting point (Tm). A sharp peak indicates high purity.
-
-
Summary and Conclusion
The analytical characterization of this compound is a systematic process that builds a complete profile of the molecule. By integrating data from NMR, MS, and IR, its chemical identity is confirmed with high confidence. Chromatographic methods like HPLC provide quantitative purity data, which is essential for quality control. Finally, thermal analysis provides critical information on its stability and physical properties. Following these detailed protocols will ensure that researchers and drug development professionals can confidently use this compound in their applications, leading to more reliable and reproducible scientific outcomes.
References
- ResearchGate. (n.d.). Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole.
- SIELC Technologies. (n.d.). Separation of Ethanone, 1-(4-bromophenyl)- on Newcrom R1 HPLC column.
- Royal Society of Chemistry. (n.d.). 1H NMR.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924).
- Books. (2020). 17.5. Synthesis of this compound by the Clauson-Kaas Reaction.
- Royal Society of Chemistry. (n.d.). Supporting Information Manuscript Title: Improving yield of graphene oxide catalysed n-heterocyclization of amines.
- NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-.
- Semantic Scholar. (n.d.). A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole.
- NIH. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates.
- MDPI. (n.d.). Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors.
- Sunway Pharm Ltd. (n.d.). This compound.
- SIELC Technologies. (n.d.). Separation of 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole on Newcrom R1 HPLC column.
- PubChem. (n.d.). This compound.
- LookChem. (n.d.). Cas 5044-39-3,1-(4-BROMO-PHENYL)-1H-PYRROLE.
- MDPI. (n.d.). (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione.
- PubMed Central. (n.d.). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
- NIST. (n.d.). Pyrrole.
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- NFDI4Chem Search Service. (n.d.). infrared absorption spectroscopy (IR).
- ResearchGate. (n.d.). Thermal, Electrical, and Optical Properties of Synthesized (1E, 2E)-(4-bromophenyl)(hydroxyimino)acetaldehyde Oxime Complexes.
- CAS Database. (n.d.). 1H-Pyrrole, 2-(4-bromophenyl)-3,4-dimethyl-5-(3,4,5-trimethoxyphenyl)-.
Sources
Application Notes & Protocols: Leveraging 1-(4-Bromophenyl)-1H-pyrrole in the Synthesis of Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, demonstrating a wide array of biological activities, including potent anticancer properties.[1][2][3][4][5][6] This document provides a detailed guide on the strategic application of 1-(4-bromophenyl)-1H-pyrrole , a versatile intermediate, in the synthesis of novel anticancer drug candidates. We will explore its synthetic utility, focusing on the strategic importance of its distinct chemical features—the reactive pyrrole core and the functionalizable bromophenyl moiety. This guide offers field-proven insights and detailed, step-by-step protocols for key chemical transformations, including palladium-catalyzed cross-coupling reactions, which are instrumental in generating diverse molecular libraries for structure-activity relationship (SAR) studies.
The Strategic Value of the this compound Scaffold
The efficacy of this compound as a foundational building block in anticancer drug design stems from two key structural components:
-
The 1H-Pyrrole Core: This aromatic heterocycle is a well-established pharmacophore. Its electron-rich nature and ability to participate in hydrogen bonding and π-π stacking interactions allow it to effectively bind to various biological targets. Numerous approved and investigational anticancer drugs, such as Sunitinib, incorporate a pyrrole ring to target key proteins like tyrosine kinases, which are often dysregulated in cancer.[1][2][4][5] The pyrrole nucleus serves as a rigid scaffold from which various functional groups can be projected to optimize target engagement.
-
The 4-Bromophenyl Moiety: This substituent is not merely a passive structural element; it is a critical handle for synthetic diversification. The bromine atom at the para-position is strategically placed for a variety of palladium-catalyzed cross-coupling reactions.[7][8] This allows for the systematic and efficient introduction of a vast range of chemical functionalities, a process essential for probing the SAR of a new compound series. Reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings enable the construction of complex molecules from this relatively simple starting material.[7][9]
The overall synthetic strategy is visualized below, showcasing how this single precursor can be a gateway to multiple classes of potential anticancer compounds.
Figure 1: General synthetic diversification strategy for this compound.
Synthesis of the Precursor: this compound
The starting material can be reliably synthesized using the Clauson-Kaas reaction, which provides a straightforward route from commercially available reagents.
Protocol 1: Synthesis via Clauson-Kaas Reaction [10]
-
Principle: This reaction involves the condensation of an amine (4-bromoaniline) with 2,5-dimethoxytetrahydrofuran in an acidic medium to form the pyrrole ring. The acid catalyzes the hydrolysis of the furan derivative to succinaldehyde, which then reacts with the amine.
-
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask, add 4-bromoaniline (10.0 g, 58.1 mmol) and glacial acetic acid (100 mL). Stir the mixture until the aniline is fully dissolved.
-
Reagent Addition: Add 2,5-dimethoxytetrahydrofuran (8.1 mL, 61.0 mmol, 1.05 eq) to the solution dropwise over 10 minutes at room temperature.
-
Heating: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 118°C) for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate mobile phase.
-
Work-up: After cooling to room temperature, pour the reaction mixture slowly into a beaker containing 400 mL of ice-cold water. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water (3 x 50 mL) to remove residual acetic acid.
-
Purification: Recrystallize the crude solid from ethanol/water to yield this compound as a white to off-white crystalline solid.
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected yield is typically 75-85%.
-
Core Application: Palladium-Catalyzed Diversification
The bromine atom on the phenyl ring is the key to unlocking a vast chemical space. Palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose.
Suzuki-Miyaura Cross-Coupling: Synthesis of Bi-aryl Derivatives
-
Application Focus: This reaction is paramount for synthesizing bi-aryl compounds, a common structural motif in tyrosine kinase inhibitors. By coupling this compound with various aryl or heteroaryl boronic acids, one can systematically probe the steric and electronic requirements of a kinase's binding pocket.[8][11]
-
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 g, 4.5 mmol), the desired arylboronic acid (1.2 eq, 5.4 mmol), and potassium carbonate (K₂CO₃, 3.0 eq, 13.5 mmol).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 0.135 mmol). The choice of catalyst and ligand is critical and may require optimization.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Then, add a degassed solvent mixture of 1,4-dioxane (20 mL) and water (5 mL).
-
Reaction: Heat the mixture to 90°C and stir vigorously for 12-24 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Add ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.
-
Validation: Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.
-
Buchwald-Hartwig Amination: Synthesis of N-Aryl Derivatives
-
Application Focus: This reaction forms a carbon-nitrogen bond, enabling the introduction of primary or secondary amines.[9] This is crucial for installing functionalities that can serve as key hydrogen bond donors or acceptors, often leading to improved target affinity and pharmacokinetic properties.
-
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Inert Atmosphere: In a glovebox or under a strong flow of argon, add sodium tert-butoxide (NaOtBu, 1.4 eq, 6.3 mmol) to an oven-dried Schlenk flask.
-
Reagent & Catalyst Loading: Add this compound (1.0 g, 4.5 mmol), the desired amine (1.2 eq, 5.4 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a phosphine ligand (e.g., XPhos, 0.08 eq).
-
Solvent Addition: Add anhydrous, degassed toluene (25 mL) via syringe.
-
Reaction: Seal the flask and heat the mixture to 100-110°C for 16-24 hours. Monitor the reaction's completion by LC-MS.
-
Work-up: Cool the mixture to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction & Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography.
-
Validation: Confirm the structure of the N-aryl product by NMR and Mass Spectrometry.
-
Biological Evaluation and Structure-Activity Relationship (SAR)
Once a library of derivatives is synthesized, they must be evaluated for anticancer activity. A typical primary screen involves assessing the cytotoxicity of the compounds against a panel of human cancer cell lines.
Table 1: Representative Cytotoxicity Data for Hypothetical Derivatives
| Compound ID | R-Group (via Suzuki Coupling) | IC₅₀ (µM) vs. A549 (Lung) | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. HCT-116 (Colon) |
| Parent | -Br | >100 | >100 | >100 |
| D-01 | -Phenyl | 45.2 | 58.1 | 51.7 |
| D-02 | -4-Methoxyphenyl | 15.8 | 22.4 | 19.3 |
| D-03 | -3-Pyridyl | 5.2 | 8.9 | 6.5 |
| D-04 | -4-Fluorophenyl | 28.6 | 35.2 | 31.4 |
Data is hypothetical for illustrative purposes. IC₅₀ is the half-maximal inhibitory concentration.
The data in Table 1 illustrates a typical SAR trend where introducing a heteroaromatic ring like pyridine (D-03) can significantly enhance potency compared to a simple phenyl ring (D-01).[12][13] Such data guides the next round of synthesis to optimize the lead compound.
Mechanistic Insights: Targeting Cancer Signaling Pathways
Derivatives of this compound often function by inhibiting key signaling pathways that drive cancer cell proliferation and survival. A common target class is protein kinases.
Figure 2: Inhibition of a generic kinase cascade by a pyrrole-based drug candidate.
Many pyrrole derivatives function by competing with ATP for the kinase's binding site, thereby blocking the downstream signaling cascade that leads to uncontrolled cell growth.[1][2][3] Further mechanistic studies, such as cell cycle analysis and apoptosis assays, are necessary to fully elucidate the mode of action.[13][14][15]
Conclusion
This compound stands out as a high-value, versatile scaffold for the synthesis of novel anticancer agents. Its utility lies in the combination of a biologically relevant pyrrole core and a synthetically tractable bromophenyl group. The protocols detailed herein for Suzuki-Miyaura coupling and Buchwald-Hartwig amination provide robust and reliable methods for generating diverse libraries of compounds. This strategic approach, grounded in established synthetic chemistry, enables the efficient exploration of structure-activity relationships, accelerating the discovery and development of next-generation cancer therapeutics.
References
- Mateev, E., Georgieva, M., & Zlatkov, A. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24-40. [Link]
- ResearchGate. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. [Link]
- Journal of Pharmacy & Pharmaceutical Sciences. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. [Link]
- Semantic Scholar. (n.d.). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. [Link]
- MDPI. (2022).
- Romanian Journal of Biophysics. (2015). EVALUATION OF THE ANTI-PROLIFERATIVE PROFILE OF A NEW (4-BROMOPHENYL)
- Zhan, X., et al. (2017). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Anticancer Agents in Medicinal Chemistry, 17(6), 821-831. [Link]
- D'Silva, C. (2020). A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole. Semantic Scholar. [Link]
- Raposo, M. M. M. (2016). Synthesis of 1-(4-Bromophenyl)-1 H -pyrrole by the Clauson-Kaas Reaction.
- NIH. (2022).
- Bentham Science. (2017).
- Wiley Online Library. (2024).
- PubMed. (2024).
- MDPI. (2023). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. [Link]
- PubMed. (2024).
- ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
- Journal of Chemical and Pharmaceutical Research. (2024).
- ResearchGate. (n.d.). Reported 2,4-dimethyl-1H-pyrrole and pyrazoline containing anticancer compounds. [Link]
- Semantic Scholar. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. [Link]
- El-Sayed, M. A., et al. (2014). Design, synthesis and pharmacological evaluation of novel pyrrolizine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry, 22(5), 1543-1551. [Link]
- MDPI. (n.d.). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [Link]
- ResearchGate. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. [Link]
- Semantic Scholar. (2024). bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. [Link]quinolin-4-yl)-1%2C3%2C4-oxadiazole-as-and-El-Naggar-El-Adl/e70546112d7c5885061b47e248f32279148d94b0)
- NIH. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
- Royal Society of Chemistry. (2022).
- ScienceDirect. (2024). Synthesis, biological evaluation and network pharmacology based studies of 1,3,4-oxadiazole bearing azaphenols as anticancer agents. [Link]
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Application Notes and Protocols: 1-(4-bromophenyl)-1H-pyrrole in the Development of New Materials
Introduction: The Versatility of a Brominated Pyrrole Building Block
Pyrrole, a fundamental aromatic heterocycle, is a ubiquitous scaffold in natural products, pharmaceuticals, and advanced materials.[1] The strategic functionalization of the pyrrole ring is a cornerstone of modern materials science, enabling the fine-tuning of electronic, optical, and sensory properties.[2] Among the vast array of functionalized pyrroles, 1-(4-bromophenyl)-1H-pyrrole emerges as a particularly versatile and valuable building block for the synthesis of novel organic materials. Its unique molecular architecture, featuring a reactive bromine atom on the phenyl ring, provides a convenient handle for the construction of complex, conjugated systems through powerful cross-coupling methodologies.[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the design and synthesis of new materials for applications in organic electronics and chemical sensing. We will delve into the synthesis of this key precursor, detail protocols for its derivatization, and outline the fabrication and characterization of advanced materials.
Physicochemical Properties of this compound
A thorough understanding of the fundamental properties of this compound is crucial for its effective use in materials synthesis.
| Property | Value | Reference |
| CAS Number | 5044-39-3 | [4] |
| Molecular Formula | C₁₀H₈BrN | [5] |
| Molecular Weight | 222.08 g/mol | [4] |
| Appearance | Yellow to Brown Solid | |
| Melting Point | 91-92 °C | |
| Boiling Point | 283 °C at 760 mmHg | |
| Solubility | Soluble in common organic solvents (e.g., THF, DMF, Chloroform) |
Synthesis of this compound: A Detailed Protocol
The Clauson-Kaas reaction is a reliable and straightforward method for the synthesis of N-substituted pyrroles, including this compound.[3] This protocol details the synthesis from readily available starting materials.
Reaction Scheme:
Caption: Synthetic routes to functionalized materials from this compound.
Protocol 1: Suzuki Cross-Coupling for the Synthesis of 1-(4-(thiophen-2-yl)phenyl)-1H-pyrrole
This protocol describes a typical Suzuki coupling reaction to synthesize a thiophene-functionalized derivative, a key building block for conducting polymers and organic semiconductors. [6] Materials:
-
This compound
-
Thiophene-2-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine
Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), thiophene-2-boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed 2:1 mixture of toluene and water.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC.
-
Work-up:
-
Cool the reaction to room temperature and add ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Stille Cross-Coupling for the Synthesis of 1-(4-(thiophen-2-yl)phenyl)-1H-pyrrole
The Stille coupling offers an alternative route to the same thiophene-functionalized derivative, often with different functional group tolerance. [7][8] Materials:
-
This compound
-
2-(Tributylstannyl)thiophene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Lithium chloride (LiCl)
-
Anhydrous Toluene
Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and LiCl (3.0 eq) in anhydrous toluene.
-
Catalyst and Reagent Addition: Add Pd(PPh₃)₄ (0.05 eq) and 2-(tributylstannyl)thiophene (1.1 eq).
-
Reaction: Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction to room temperature and filter through a pad of Celite.
-
Wash the filtrate with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
-
Purification: Purify the product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Conducting Polymers: Electropolymerization
The synthesized thiophene-functionalized monomer can be electropolymerized to form a conductive polymer film with potential applications in electrochromic devices and sensors.
Electropolymerization Workflow:
Caption: Workflow for the electropolymerization and characterization of the conductive polymer.
Protocol for Electropolymerization and Characterization:
Materials and Equipment:
-
1-(4-(thiophen-2-yl)phenyl)-1H-pyrrole
-
Acetonitrile (anhydrous)
-
Tetrabutylammonium hexafluorophosphate (TBAPF₆)
-
Indium tin oxide (ITO) coated glass slides (working electrode)
-
Platinum wire or foil (counter electrode)
-
Ag/AgCl or Ag/Ag⁺ reference electrode
-
Potentiostat/Galvanostat
-
Spectrometer for spectroelectrochemistry
-
Scanning Electron Microscope (SEM)
Protocol:
-
Electrolyte Preparation: Prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile.
-
Monomer Solution: Prepare a 10 mM solution of 1-(4-(thiophen-2-yl)phenyl)-1H-pyrrole in the electrolyte solution.
-
Electrochemical Cell Setup: Assemble a three-electrode cell with the ITO slide as the working electrode, platinum as the counter electrode, and the reference electrode.
-
Electropolymerization: Perform cyclic voltammetry (e.g., 10-20 cycles) in a potential range where the monomer is oxidized (typically 0 to 1.5 V vs. Ag/AgCl) at a scan rate of 50-100 mV/s. A polymer film will deposit on the ITO electrode.
-
Characterization:
-
Cyclic Voltammetry (CV): After polymerization, rinse the polymer-coated electrode with fresh electrolyte and record the CV to study its redox behavior.
-
Spectroelectrochemistry: Record the UV-Vis-NIR absorption spectra of the polymer film at different applied potentials to investigate its electrochromic properties (color changes with redox state). [9] * Scanning Electron Microscopy (SEM): Characterize the morphology of the polymer film.
-
Application in Organic Field-Effect Transistors (OFETs)
The synthesized conjugated materials can be used as the active semiconductor layer in OFETs.
OFET Fabrication Protocol (Bottom-Gate, Top-Contact):
Materials and Equipment:
-
Heavily doped Si wafer with a thermally grown SiO₂ layer (gate and dielectric)
-
1-(4-(thiophen-2-yl)phenyl)-1H-pyrrole derivative solution in a suitable solvent (e.g., chloroform, chlorobenzene)
-
Hexamethyldisilazane (HMDS) for surface treatment (optional)
-
Gold (Au) for source/drain electrodes
-
Shadow mask for electrode deposition
-
Spin coater
-
Thermal evaporator
-
Semiconductor parameter analyzer
Protocol:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate sequentially with acetone, isopropanol, and deionized water in an ultrasonic bath. Dry the substrate with a stream of nitrogen.
-
Dielectric Surface Treatment: (Optional) Treat the SiO₂ surface with HMDS vapor to improve the semiconductor film quality.
-
Semiconductor Deposition: Spin-coat the solution of the 1-(4-(thiophen-2-yl)phenyl)-1H-pyrrole derivative onto the SiO₂ surface. Anneal the film at an optimized temperature.
-
Electrode Deposition: Thermally evaporate gold through a shadow mask to define the source and drain electrodes on top of the semiconductor layer.
-
Device Characterization: Measure the output and transfer characteristics of the OFET using a semiconductor parameter analyzer to determine key performance metrics such as charge carrier mobility, on/off ratio, and threshold voltage.
Application in Chemical Sensors
The conductive polymers derived from this compound can be employed as the active material in chemiresistive sensors.
Chemiresistive Sensor Fabrication and Testing Protocol:
Materials and Equipment:
-
Interdigitated electrodes (IDEs)
-
Solution of the synthesized polymer or monomer for in-situ electropolymerization
-
Volatile organic compounds (VOCs) for testing
-
Gas delivery system with mass flow controllers
-
Source measure unit
Protocol:
-
Sensor Fabrication:
-
Drop-casting: Drop-cast a solution of the pre-synthesized polymer onto the IDEs and allow the solvent to evaporate.
-
Electropolymerization: Electropolymerize the monomer directly onto the IDEs as described in the electropolymerization protocol.
-
-
Sensor Testing:
-
Place the sensor in a sealed chamber.
-
Measure the baseline resistance of the sensor in a stream of inert gas (e.g., nitrogen).
-
Introduce a known concentration of the target VOC into the chamber.
-
Monitor the change in the sensor's resistance over time.
-
The sensor response is typically calculated as (R_gas - R_air) / R_air, where R_gas is the resistance in the presence of the analyte and R_air is the baseline resistance.
-
Conclusion
This compound is a highly valuable and versatile building block for the creation of novel organic materials. The presence of the bromo-functional group allows for straightforward derivatization via established cross-coupling chemistries, enabling the synthesis of a wide range of conjugated small molecules and polymers. The detailed protocols provided in these application notes offer a starting point for researchers to explore the potential of this compound in the exciting fields of organic electronics and chemical sensing. The ability to systematically modify the molecular structure opens up vast possibilities for tuning the material properties to meet the demands of specific applications.
References
- Stille, J. K. Angewandte Chemie International Edition in English1986, 25 (6), 508–524.
- Raposo, M. M. M. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom; The Royal Society of Chemistry, 2017; pp 881–884.
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
- Organic Chemistry Portal. Stille Coupling.
- Migliorini, A.; Oliviero, C.; Gasperi, T.; Loreto, M. A. Molecules2012, 17 (4), 4508–4521.
- Lead Sciences. 1-((4-Bromophenyl)sulfonyl)-1H-pyrrole.
- Organic Chemistry Portal. Suzuki Coupling.
- MDPI.
- CymitQuimica. 1-[(4-Bromophenyl)sulphonyl]-1H-pyrrole 98%.
- Chemistry LibreTexts. Stille Coupling.
- RSC Publishing. Pyrrole coupling chemistry: investigation of electroanalytic, spectroscopic and thermal properties of N-substituted poly(bis-pyrrole) films.
- MDPI. 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one.
- MDPI. 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one.
- ResearchGate. Synthesis and Characterization of Polypyrrole (PPy)
- Migliorini, A.; et al. Molecules2012, 17, 4508-4521.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- University of South Florida.
- Sunway Pharm Ltd. This compound.
- ResearchGate. 17.5. Synthesis of 1-(4-Bromophenyl)-1 H -pyrrole by the Clauson-Kaas Reaction.
- ResearchGate. Applications of Pyrrole Based Molecularly Imprinted Polymers as Analytical Sensors: a Review.
- Bio-Logic. UV-Visible spectroscopy & electrochemistry coupling: Spectroelectrochemisty on polypyrrol film.
- RSC Publishing. Fluorescent materials for pH sensing and imaging based on novel 1,4-diketopyrrolo-[3,4-c]pyrrole dyes.
- PMC. Recent Advancements in Pyrrole Synthesis.
- Frontiers.
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- 4. This compound - CAS:5044-39-3 - Sunway Pharm Ltd [3wpharm.com]
- 5. 1-((4-Bromophenyl)sulfonyl)-1H-pyrrole - Lead Sciences [lead-sciences.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 7. Stille Coupling [organic-chemistry.org]
- 8. Stille Coupling | NROChemistry [nrochemistry.com]
- 9. biologic.net [biologic.net]
Application Note: Structural Elucidation of 1-(4-bromophenyl)-1H-pyrrole using 1H NMR Spectroscopy
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Unambiguous Structural Verification
In the fields of medicinal chemistry and materials science, N-aryl pyrroles represent a cornerstone structural motif. Their prevalence in pharmaceuticals, agrochemicals, and functional materials necessitates rigorous and unequivocal structural characterization. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the gold standard for elucidating the precise molecular architecture of these compounds. This application note provides a detailed guide to the interpretation of the ¹H NMR spectrum of a representative N-aryl pyrrole, 1-(4-bromophenyl)-1H-pyrrole. We will delve into the theoretical underpinnings of the spectrum, present a comprehensive analysis of expected chemical shifts and coupling patterns, and provide a robust, field-proven protocol for data acquisition.
Theoretical Framework: Understanding the ¹H NMR Landscape of this compound
The ¹H NMR spectrum of this compound is governed by the interplay of the electronic environments of the pyrrole and the 4-bromophenyl rings. The five-membered aromatic pyrrole ring gives rise to a distinct set of signals, the chemical shifts of which are exquisitely sensitive to the nature of the substituent on the nitrogen atom.[1]
In unsubstituted pyrrole, the α-protons (H-2/H-5) adjacent to the nitrogen are found at approximately 6.7 ppm, while the β-protons (H-3/H-4) are located further upfield at around 6.2 ppm.[2] The introduction of the 4-bromophenyl group at the N-1 position induces a significant downfield shift for all pyrrole protons. This is primarily due to the electron-withdrawing nature of the aryl substituent, which deshields the protons on the pyrrole ring.
The 4-bromophenyl ring itself presents a classic AA'BB' spin system, which often appears as two apparent doublets, assuming the chemical shift difference between the ortho and meta protons is sufficiently large. The bromine atom, being an electronegative and electron-withdrawing substituent, influences the chemical shifts of the adjacent protons.
Predicted ¹H NMR Spectral Data for this compound
Based on established principles of NMR spectroscopy and data from analogous structures, the following ¹H NMR spectral characteristics are predicted for this compound.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Chemical Shift and Multiplicity |
| H-2, H-5 (α-protons) | ~7.2 - 7.4 | Triplet (t) or Doublet of Doublets (dd) | J(H2,H3) ≈ 2.5 Hz, J(H2,H4) ≈ 1.5 Hz | Deshielded by the adjacent nitrogen and the N-aryl group. Appears as a triplet due to coupling with H-3 and H-4. |
| H-3, H-4 (β-protons) | ~6.3 - 6.5 | Triplet (t) or Doublet of Doublets (dd) | J(H3,H2) ≈ 2.5 Hz, J(H3,H5) ≈ 1.5 Hz | Less deshielded than the α-protons. Appears as a triplet due to coupling with H-2 and H-5. |
| H-2', H-6' (ortho-protons) | ~7.3 - 7.5 | Doublet (d) | J(H2',H3') ≈ 8.5 Hz | Ortho to the bromine atom and deshielded by its electron-withdrawing effect. Coupled only to the adjacent meta-protons. |
| H-3', H-5' (meta-protons) | ~7.5 - 7.7 | Doublet (d) | J(H3',H2') ≈ 8.5 Hz | Meta to the bromine atom and deshielded. Coupled only to the adjacent ortho-protons. |
Experimental Protocol: Acquiring High-Fidelity ¹H NMR Spectra
This protocol outlines a standardized procedure for the preparation and ¹H NMR analysis of this compound. Adherence to this methodology ensures the acquisition of high-quality, reproducible data.
I. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the analyte is readily soluble. Deuterated chloroform (CDCl₃) is a common and suitable choice for N-aryl pyrroles.
-
Concentration: For a standard ¹H NMR experiment, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.[3]
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. The final sample height should be approximately 4-5 cm.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. Many commercially available deuterated solvents already contain TMS.[3]
II. NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
-
Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6-7 ppm, is generally sufficient to cover the aromatic region and any potential impurities.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is usually adequate.
-
Number of Scans: For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio.
-
III. Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz is a good starting point) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing: Manually or automatically phase the resulting spectrum to obtain a flat baseline and pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the entire spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃) or the TMS signal to 0.00 ppm.
-
Integration: Integrate all signals to determine the relative number of protons corresponding to each resonance.
-
Peak Picking: Identify and label the chemical shift of each peak in the spectrum.
Workflow for ¹H NMR Analysis of this compound
Figure 1. A schematic overview of the experimental workflow for the ¹H NMR analysis of this compound, from sample preparation to final structural confirmation.
Conclusion
¹H NMR spectroscopy provides an exceptionally detailed and definitive method for the structural characterization of this compound. By understanding the influence of the N-aryl substituent on the chemical shifts and coupling patterns of the pyrrole ring protons, and by following a systematic protocol for data acquisition and analysis, researchers can confidently verify the identity and purity of this important class of compounds. The methodologies and predictive data presented in this application note serve as a valuable resource for scientists engaged in the synthesis and application of N-aryl pyrroles.
References
- Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.
- Organic Chemistry at CU Boulder. Aromatics.
- Iowa State University. NMR Sample Preparation.
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Application Note: Mass Spectrometric Analysis of 1-(4-bromophenyl)-1H-pyrrole
Abstract: This technical guide provides a comprehensive overview of the mass spectrometric analysis of 1-(4-bromophenyl)-1H-pyrrole, a heterocyclic compound of interest in pharmaceutical and materials science research.[1] We detail protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), with a focus on Electron Ionization (EI) and Electrospray Ionization (ESI). This note will explore the characteristic fragmentation patterns, including the distinctive isotopic signature of bromine, to facilitate unambiguous identification and structural elucidation.
Introduction: The Significance of this compound
This compound is a versatile organic building block.[1] Its structure, featuring a pyrrole ring linked to a brominated phenyl group, makes it a valuable precursor in the synthesis of more complex molecules with potential applications in drug development and material science.[1] The bromine atom, in particular, serves as a convenient handle for further chemical modifications.[1]
Mass spectrometry (MS) is an indispensable analytical technique for the characterization of such compounds. It provides crucial information regarding molecular weight and structure through the analysis of mass-to-charge ratios of ions. This application note serves as a practical guide for researchers, scientists, and drug development professionals on the effective MS analysis of this compound.
Foundational Concepts: Ionization and Isotopic Patterns
The choice of ionization technique is paramount in mass spectrometry and is dictated by the analyte's properties and the desired information.
-
Electron Ionization (EI): A "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[2][3][4] This process induces significant fragmentation, creating a detailed "fingerprint" mass spectrum that is highly reproducible and invaluable for structural elucidation.[2][4] EI is most suitable for volatile and thermally stable compounds, often coupled with Gas Chromatography (GC).[5]
-
Electrospray Ionization (ESI): A "soft" ionization technique ideal for less volatile or thermally labile molecules.[6][7] ESI generates ions from a solution, making it compatible with Liquid Chromatography (LC).[6] It typically produces protonated molecules ([M+H]⁺) with minimal fragmentation, which is useful for confirming the molecular weight.[7]
A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.5% and 49.5%, respectively).[8][9] This results in a characteristic pair of peaks for the molecular ion (M⁺) and any bromine-containing fragments, separated by 2 m/z units (M and M+2) with an intensity ratio of approximately 1:1.[8][9][10][11]
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality mass spectra and preventing instrument contamination.[12]
Protocol 1: General Sample Preparation for MS Analysis
-
Dissolution: Accurately weigh a small amount of this compound and dissolve it in a high-purity volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane) to a stock concentration of 1 mg/mL.[13][14]
-
Dilution: For direct infusion or chromatographic analysis, dilute the stock solution to a final concentration of approximately 1-10 µg/mL using the same or a compatible solvent.[13]
-
Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the MS system.[15]
-
Vials: Transfer the final solution to an appropriate autosampler vial (glass is recommended for organic solvents) with a screw cap and PTFE septum.[12]
GC-MS Analysis Protocol
Given that pyrrole derivatives can be analyzed by gas chromatography, a GC-MS approach with EI is highly suitable for detailed structural analysis.[16]
Protocol 2: GC-MS Analysis of this compound
-
Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.
-
GC Conditions:
-
Column: A nonpolar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Hold: 280 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Scan Range: m/z 40-400.
-
Diagram 1: GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis.
LC-MS Analysis Protocol
For a softer ionization approach that preserves the molecular ion, LC-MS with ESI is the method of choice. This is particularly useful for confirming the molecular weight of the compound.
Protocol 3: LC-MS Analysis of this compound
-
Instrumentation: A High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a Mass Spectrometer with an Electrospray Ionization source.
-
LC Conditions:
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Scan Range: m/z 100-500.
-
Results and Discussion: Interpreting the Mass Spectrum
The molecular formula of this compound is C₁₀H₈BrN.[1][17] The monoisotopic mass is calculated to be 220.9894 Da for the ⁷⁹Br isotope and 222.9874 Da for the ⁸¹Br isotope.
Expected Mass Spectrum (EI)
In an EI spectrum, we expect to see a prominent molecular ion peak cluster and several fragment ions. The stability of the aromatic and pyrrole rings suggests that the molecular ion will be relatively abundant.[18]
Table 1: Predicted Key Ions in the EI Mass Spectrum of this compound
| m/z (⁷⁹Br / ⁸¹Br) | Ion Structure/Formula | Fragmentation Pathway |
| 221 / 223 | [C₁₀H₈BrN]⁺˙ | Molecular Ion (M⁺˙) |
| 142 | [C₁₀H₈N]⁺ | Loss of Br radical (•Br) from the molecular ion |
| 115 | [C₉H₇]⁺ | Loss of HCN from the [M-Br]⁺ ion |
| 77 | [C₆H₅]⁺ | Phenyl cation, from cleavage of the C-N bond |
| 65 | [C₅H₅]⁺ | Loss of acetylene (C₂H₂) from the phenyl cation |
| 51 | [C₄H₃]⁺ | Further fragmentation of the aromatic ring |
Diagram 2: Predicted EI Fragmentation Pathway
Caption: Predicted EI fragmentation of this compound.
The primary fragmentation event is expected to be the cleavage of the C-Br bond, which is relatively weak, leading to the loss of a bromine radical and the formation of an ion at m/z 142.[10] Another likely fragmentation is the cleavage of the N-phenyl bond. The aromatic rings themselves can undergo further fragmentation, leading to characteristic ions at lower m/z values.
Expected Mass Spectrum (ESI)
Under positive ESI conditions, this compound is expected to be protonated, forming the [M+H]⁺ ion. Due to the soft nature of ESI, fragmentation will be minimal.[6] The spectrum will be dominated by the isotopic cluster corresponding to the protonated molecule.
-
Expected [M+H]⁺ peaks: m/z 221.9973 (for ⁷⁹Br) and m/z 223.9953 (for ⁸¹Br).
This makes ESI-MS an excellent technique for the rapid and confident determination of the compound's molecular weight. For structural information using this technique, tandem mass spectrometry (MS/MS) would be required to induce fragmentation of the selected precursor ion.
Conclusion
The mass spectrometric analysis of this compound can be effectively performed using both GC-MS and LC-MS techniques.
-
GC-EI-MS is the preferred method for detailed structural confirmation, providing a rich fragmentation pattern that serves as a unique fingerprint for the molecule.
-
LC-ESI-MS is ideal for accurate molecular weight determination, showing a clean spectrum dominated by the protonated molecular ion.
The characteristic 1:1 isotopic pattern for bromine is a definitive marker for the presence of this halogen in the molecular ion and any resulting fragments, greatly aiding in spectral interpretation. The protocols and expected fragmentation data presented in this application note provide a solid foundation for researchers to develop and validate their own analytical methods for this and structurally related compounds.
References
- Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide.
- Clark, J. (2023). mass spectra - the M+2 peak. Chemguide.
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- Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS.
- Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl.
- SCION Instruments. (n.d.). Sample preparation GC-MS.
- Mtoz Biolabs. (n.d.). How to Prepare Sample for Mass Spectrometry?
- Save My Exams. (2023). The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes 2023.
- Harvard Center for Mass Spectrometry. (n.d.). Sample Preparation.
- University of Calgary. (n.d.). Ch13 - Mass Spectroscopy.
- PubChem. (n.d.). This compound.
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- NIST. (n.d.). Chapter 2 Fragmentation and Interpretation of Spectra.
- LookChem. (n.d.). 1-(4-BROMO-PHENYL)-1H-PYRROLE.
- Wikipedia. (n.d.). Electron ionization.
- Wikipedia. (n.d.). Electrospray ionization.
- Slideshare. (n.d.). ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT.
- Chemistry LibreTexts. (2022). 3.1: Electron Ionization.
- Preprints.org. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
- ChemIndex. (n.d.). 5044-39-3 | this compound.
- Sci-Hub. (n.d.). The Behavior of Some Pyrrole Derivatives in Gas Chromatography.
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Application Note & Protocol: High-Purity Crystallization of 1-(4-bromophenyl)-1H-pyrrole
Abstract: This comprehensive guide provides detailed protocols and expert insights into the crystallization of 1-(4-bromophenyl)-1H-pyrrole, a critical intermediate in pharmaceutical and materials science development.[1][2] The document outlines systematic approaches for solvent selection, single-solvent cooling crystallization, and anti-solvent crystallization techniques. It is designed for researchers, scientists, and drug development professionals to achieve high purity and optimal crystal morphology of the target compound.
Introduction: The Imperative for Purity
This compound (CAS 5044-39-3) is a versatile N-arylpyrrole building block. Its unique electronic and steric properties, conferred by the bromophenyl group, make it a valuable precursor in the synthesis of bioactive molecules and advanced organic materials.[1][2] In these applications, the purity of the starting material is not merely a quality metric but a fundamental prerequisite for predictable reaction outcomes, consistent biological activity, and reliable material performance.
Crystallization remains the most powerful and widely employed technique for the purification of solid organic compounds.[3][4] It is a thermodynamic process that leverages differences in solubility to selectively separate a desired compound from impurities. A well-designed crystallization protocol can effectively remove byproducts from the synthesis, unreacted starting materials, and colored impurities, yielding a crystalline solid with a highly ordered lattice structure.[4][5]
This document moves beyond a simple recitation of steps, providing the underlying scientific rationale for each stage of the process. By understanding the principles of solubility, supersaturation, nucleation, and crystal growth, the researcher can intelligently design, optimize, and troubleshoot crystallization procedures to obtain this compound of the highest possible purity.
Physicochemical Profile of this compound
A thorough understanding of the compound's properties is the cornerstone of developing a successful crystallization strategy.
| Property | Value | Source |
| CAS Number | 5044-39-3 | [1][2] |
| Molecular Formula | C₁₀H₈BrN | [1][6] |
| Molecular Weight | ~222.08 g/mol | [1][2] |
| Appearance | Pale yellow to brown solid | [1][7] |
| Melting Point | 91-92 °C | [2] |
| Boiling Point | 283 °C at 760 mmHg | [2] |
| Solubility | Soluble in organic solvents such as dichloromethane and ethanol; limited solubility in water. | [1] |
The compound's moderate polarity, due to the pyrrole ring and the bromine substituent, suggests that solvents of intermediate polarity, such as alcohols or chlorinated solvents, will be effective for dissolution. Its defined melting point is a critical parameter for both characterization and for avoiding a phenomenon known as "oiling out" during crystallization.
The Science of Crystallization: A Primer
Successful crystallization is an art guided by scientific principles. The process is governed by the thermodynamics of solubility and the kinetics of crystal formation.[4][8]
-
Solubility and Solvent Selection : The ideal solvent is the linchpin of any crystallization protocol. It should exhibit a steep solubility curve for the target compound: high solubility at elevated temperatures and low solubility at ambient or reduced temperatures.[5][8] This differential solubility is what allows for the recovery of the product upon cooling. Impurities, conversely, should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (remaining in the liquid phase, or "mother liquor," after filtration).[4] For brominated aromatic compounds like ours, common solvent choices include ethanol, methanol, hexane, and toluene.[5]
-
Supersaturation : This is the thermodynamic driving force for crystallization. A supersaturated solution contains more dissolved solute than it can theoretically hold at a given temperature. This unstable state is typically achieved by cooling a saturated solution or by introducing an "anti-solvent" that reduces the overall solubility of the solute.[9]
-
Nucleation and Crystal Growth : Supersaturation initiates nucleation, the formation of microscopic crystal seeds. This can occur spontaneously or be induced by adding a seed crystal of the pure compound or by scratching the inner surface of the flask.[3] Once nuclei are formed, they grow as solute molecules deposit onto the crystal lattice. Slow cooling is paramount as it allows molecules to deposit in a highly ordered fashion, selectively excluding impurities and leading to the formation of larger, purer crystals.[3][8]
Experimental Protocols and Methodologies
Part A: Foundational Workflow - Solvent Selection
Before committing the bulk of your material, a systematic solvent screening is essential. This mini-experiment will identify the most promising solvent or solvent system for your specific batch of crude this compound.
Methodology:
-
Place approximately 20-30 mg of the crude compound into several small test tubes.
-
To each tube, add a different potential solvent (see Table 2) dropwise at room temperature, swirling after each addition. A good candidate solvent will not dissolve the compound readily at this stage.[8]
-
Gently heat the tubes that showed poor solubility in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.[9]
-
Allow the clear solutions to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.
-
Observe the results : The ideal solvent is one that required heating for dissolution and produced a significant amount of crystalline precipitate upon cooling.
| Solvent | Boiling Point (°C) | Polarity | Rationale & Notes |
| Ethanol | 78 | Polar Protic | Often an excellent choice for moderately polar compounds. The hydroxyl group can engage in hydrogen bonding.[5][10] |
| Methanol | 65 | Polar Protic | Similar to ethanol but with a lower boiling point, making it easier to remove during drying.[10] |
| Isopropanol | 82 | Polar Protic | A good alternative to ethanol, sometimes offering a more favorable solubility profile. |
| Hexane(s) | ~69 | Nonpolar | A good candidate for an anti-solvent or for purifying very nonpolar compounds. May be a poor solvent for this target.[5][10] |
| Toluene | 111 | Nonpolar Aromatic | Its aromatic nature can interact favorably with the bromophenyl ring. High boiling point requires careful handling.[5][10] |
| Water | 100 | Very Polar Protic | Unlikely to be a good single solvent due to the compound's hydrophobic character, but can be an excellent anti-solvent when paired with ethanol or methanol.[1][5] |
Visualization: Solvent Selection Decision Workflow
Sources
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Functionalization of 1-(4-bromophenyl)-1H-pyrrole: A Comprehensive Guide for Synthetic Chemists
This technical guide provides a detailed exploration of synthetic strategies for the functionalization of 1-(4-bromophenyl)-1H-pyrrole. This molecule presents two distinct and chemically addressable domains: the electron-rich pyrrole ring, amenable to electrophilic substitution, and the bromophenyl moiety, which serves as a versatile handle for a variety of metal-catalyzed cross-coupling reactions. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step protocols for the controlled modification of this valuable synthetic building block.
Part 1: Electrophilic Substitution on the Pyrrole Ring
The pyrrole ring in N-substituted pyrroles is highly activated towards electrophilic attack, with a preference for substitution at the C2 and C5 positions due to the greater stabilization of the cationic intermediate. However, the regioselectivity can be influenced by the nature of the electrophile and the reaction conditions.
Vilsmeier-Haack Formylation: Introduction of a Formyl Group
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group. For 1-arylpyrroles, formylation predominantly occurs at the C2 position.[3][4]
Causality of Experimental Choices:
-
Reagents: DMF and POCl₃ react to form the electrophilic chloroiminium ion (Vilsmeier reagent), which is mild enough to avoid polymerization of the sensitive pyrrole ring.[1]
-
Temperature: The reaction is typically initiated at low temperatures (0 °C) to control the exothermic formation of the Vilsmeier reagent and then allowed to proceed at room temperature or with gentle heating to drive the substitution.
-
Work-up: Aqueous sodium acetate or sodium hydroxide is used to hydrolyze the intermediate iminium salt to the final aldehyde product.[5]
Experimental Protocol: Vilsmeier-Haack Formylation
-
To a stirred solution of N,N-dimethylformamide (3.0 equiv.) in a suitable flask under an inert atmosphere (N₂ or Ar), slowly add phosphorus oxychloride (1.2 equiv.) at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve this compound (1.0 equiv.) in a minimal amount of DMF or an inert solvent like dichloromethane and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.
-
Stir the mixture for 1 hour to ensure complete hydrolysis of the iminium intermediate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound-2-carbaldehyde.
Friedel-Crafts Acylation: Introduction of Acyl Groups
Direct Friedel-Crafts acylation of pyrroles using Lewis acids can be challenging due to the potential for polymerization.[6] However, with careful selection of reagents and conditions, acylation can be achieved. For N-substituted pyrroles, the use of a bulky N-substituent can direct acylation to the C3 position.[7] While the 4-bromophenyl group is not exceptionally bulky, the choice of Lewis acid and reaction conditions can influence the C2/C3 selectivity. Modern organocatalytic methods offer milder alternatives.[8][9]
Causality of Experimental Choices:
-
Lewis Acid: Strong Lewis acids like AlCl₃ can promote polymerization. Milder Lewis acids such as SnCl₄ or EtAlCl₂ may offer better control.[7] The choice of Lewis acid can also influence the regioselectivity.
-
Acylating Agent: Acyl chlorides or anhydrides are common acylating agents.
-
Organocatalysis: Nucleophilic catalysts like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) can activate the acylating agent, providing a milder route to C2-acylated pyrroles.[8][10]
Experimental Protocol: DBN-Catalyzed Friedel-Crafts Acylation
-
In a dry flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) (0.2 equiv.) in a suitable solvent such as acetonitrile.
-
Add the acyl chloride (e.g., benzoyl chloride, 1.2 equiv.) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 8-12 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the C2-acylated product.
Halogenation and Nitration: Introducing Halogen and Nitro Functionalities
The high reactivity of the pyrrole ring necessitates the use of mild reagents for halogenation and nitration to prevent poly-substitution and degradation.
Halogenation: For halogenation, reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are preferred over elemental halogens to achieve mono-halogenation, predominantly at the C2 position.[6]
Nitration: Standard nitrating conditions (a mixture of nitric and sulfuric acids) cause polymerization of the pyrrole ring.[11] A milder and more effective reagent is acetyl nitrate, prepared in situ from nitric acid and acetic anhydride. This reagent typically yields the 2-nitro derivative as the major product.[11]
Experimental Protocol: Nitration with Acetyl Nitrate
-
In a flask cooled to -10 °C, slowly add fuming nitric acid (1.0 equiv.) to acetic anhydride (5.0 equiv.) with vigorous stirring. Maintain the temperature below 0 °C during the addition.
-
Stir the resulting solution at -10 °C for 15 minutes to ensure the formation of acetyl nitrate.
-
Dissolve this compound (1.0 equiv.) in acetic anhydride and cool the solution to -10 °C.
-
Add the prepared acetyl nitrate solution dropwise to the pyrrole solution, ensuring the temperature does not rise above -5 °C.
-
Stir the reaction mixture at low temperature for 1-2 hours.
-
Pour the reaction mixture onto a mixture of ice and water and stir until the excess acetic anhydride has hydrolyzed.
-
Extract the product with diethyl ether or dichloromethane.
-
Wash the organic extracts with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to separate the 2-nitro and 3-nitro isomers.
Part 2: Functionalization of the Bromophenyl Ring via Cross-Coupling Reactions
The C-Br bond on the phenyl ring is an excellent site for the construction of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis due to their broad substrate scope and functional group tolerance.[12]
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling reaction is a versatile method for forming biaryl structures by reacting an aryl halide with an organoboron species, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.
Causality of Experimental Choices:
-
Catalyst: A variety of palladium catalysts can be used, often with phosphine ligands. Pd(dppf)Cl₂ is a robust and commonly used catalyst for this transformation.[13]
-
Base: A base, such as potassium carbonate or cesium carbonate, is essential for the transmetalation step of the catalytic cycle.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water is typically employed to dissolve both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a base such as K₂CO₃ (2.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product via column chromatography on silica gel.
Heck Reaction: Formation of C-C Bonds with Alkenes
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, catalyzed by a palladium complex in the presence of a base.[14][15]
Causality of Experimental Choices:
-
Catalyst: Pd(OAc)₂ is a common palladium source, often used with phosphine ligands to form the active Pd(0) species in situ.
-
Base: An inorganic base like K₂CO₃ or an organic base like triethylamine is required to neutralize the HX formed during the reaction.
-
Solvent: Polar aprotic solvents such as DMF or NMP are typically used.
Experimental Protocol: Heck Reaction
-
In a Schlenk tube, combine this compound (1.0 equiv.), the alkene (e.g., styrene or an acrylate, 1.5 equiv.), Pd(OAc)₂ (0.01-0.05 equiv.), a suitable ligand (e.g., P(o-tol)₃, 0.02-0.10 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Add a polar aprotic solvent such as DMF.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Seal the tube and heat the reaction to 100-140 °C for 12-24 hours.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.[16]
Sonogashira Coupling: Formation of C-C Bonds with Alkynes
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.[17] Copper-free protocols have also been developed to avoid the homocoupling of the alkyne.[18][19]
Causality of Experimental Choices:
-
Catalysts: A dual catalytic system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) is traditionally used.
-
Base: An amine base, such as triethylamine or diisopropylamine, is used both as a base and often as the solvent.
-
Solvent: THF or DMF can be used as co-solvents.
Experimental Protocol: Sonogashira Coupling
-
To a solution of this compound (1.0 equiv.) in a solvent mixture of THF and an amine base like diisopropylamine, add the terminal alkyne (1.1 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv.) and the copper(I) iodide co-catalyst (0.025 equiv.).
-
Stir the reaction mixture at room temperature under an inert atmosphere for 3-6 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.[17]
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[12][20]
Causality of Experimental Choices:
-
Catalyst and Ligand: The choice of palladium precursor (e.g., Pd₂(dba)₃) and a sterically hindered phosphine ligand (e.g., XPhos, SPhos) is crucial for high catalytic activity.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required.
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used.
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 equiv.), the phosphine ligand (0.02-0.04 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add an anhydrous, degassed solvent such as toluene.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Functionalization Strategies for this compound
| Reaction Type | Reagents/Catalyst | Position of Functionalization | Typical Yields | Key Considerations |
| Vilsmeier-Haack Formylation | POCl₃, DMF | C2 of Pyrrole | Good to Excellent | Mild conditions, avoids polymerization.[1] |
| Friedel-Crafts Acylation | Acyl chloride, DBN | C2 of Pyrrole | Good | Organocatalytic, avoids harsh Lewis acids.[8] |
| Nitration | HNO₃, Acetic Anhydride | C2 of Pyrrole (major) | Moderate | Requires non-acidic conditions.[11] |
| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃ | C4 of Phenyl Ring | Good to Excellent | Wide range of boronic acids available.[13] |
| Heck Reaction | Alkene, Pd(OAc)₂, P(o-tol)₃, K₂CO₃ | C4 of Phenyl Ring | Good | Requires elevated temperatures.[14] |
| Sonogashira Coupling | Alkyne, Pd(PPh₃)₂Cl₂, CuI, Amine base | C4 of Phenyl Ring | Good to Excellent | Can be performed at room temperature.[17] |
| Buchwald-Hartwig Amination | Amine, Pd₂(dba)₃, Ligand, NaOtBu | C4 of Phenyl Ring | Good to Excellent | Requires inert atmosphere and strong base.[20] |
Visualizations
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191-4194. [Link]
- Bora, U., et al. (2008). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 13(4), 913-921. [Link]
- Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(1), 10-11. [Link]
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Application Notes & Protocols: 1-(4-bromophenyl)-1H-pyrrole as a Foundational Intermediate for Phenylpyrrole Agrochemicals
Abstract
This document provides a comprehensive technical guide on 1-(4-bromophenyl)-1H-pyrrole, a pivotal intermediate in the synthesis of phenylpyrrole-class agrochemicals. Phenylpyrroles, such as the widely used fungicides Fenpiclonil and Fludioxonil, represent a critical tool in modern crop protection.[1][2][3] Their efficacy is intrinsically linked to the specific arrangement of the N-phenyl and pyrrole rings, a structure readily accessible from precursors like this compound. This guide is designed for researchers and process chemists, offering in-depth synthetic protocols, mechanistic insights, characterization data, and an exploration of the downstream applications and biological mode of action of its derivatives.
Introduction: The Strategic Importance of the Phenylpyrrole Scaffold
The pyrrole ring is a ubiquitous heterocycle in biologically active molecules, from natural products to pharmaceuticals and agrochemicals.[4][5][6][7] Within the agrochemical sector, N-aryl pyrroles have emerged as a highly successful class of fungicides. These synthetic compounds are analogues of pyrrolnitrin, a natural antifungal metabolite produced by Pseudomonas bacteria.[1][2] The two leading examples, Fenpiclonil and Fludioxonil, have been used for over 25 years for seed and foliar treatment against a multitude of fungal pathogens.[1][2]
The core structure, this compound, serves as an ideal building block for several reasons:
-
Core Pharmacophore : The N-phenylpyrrole moiety is essential for the antifungal activity.
-
Synthetic Handle : The bromine atom at the 4-position of the phenyl ring provides a versatile site for further chemical modification, such as cross-coupling reactions, enabling the synthesis of diverse analogues.[8][9]
-
Accessibility : It can be synthesized through robust and well-established chemical reactions, making it an economically viable starting material for large-scale production.[10]
This guide will focus on the practical synthesis of this compound via the Clauson-Kaas reaction, a variant of the Paal-Knorr synthesis, and contextualize its use by examining the mechanism of action of the fungicides derived from it.
Synthesis of this compound: The Clauson-Kaas Reaction
The Paal-Knorr synthesis is a classic method for preparing substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[11][12][13] The Clauson-Kaas modification utilizes 2,5-dimethoxytetrahydrofuran as a stable and commercially available precursor to the required 1,4-dicarbonyl compound.[10] This acid-catalyzed condensation with an amine, in this case, 4-bromoaniline, is a direct and efficient route to the N-aryl pyrrole.
Causality of Experimental Design
-
Reactants : 4-bromoaniline provides the N-aryl portion of the final molecule. 2,5-dimethoxytetrahydrofuran serves as the four-carbon source for the pyrrole ring. Under acidic conditions, it hydrolyzes to form succinaldehyde, the reactive 1,4-dicarbonyl species.
-
Catalyst & Solvent : Glacial acetic acid is the ideal medium for this reaction. It functions as both a solvent to dissolve the reactants and the acid catalyst required to promote the hydrolysis of the furan derivative and the subsequent cyclization and dehydration steps.[10]
-
Temperature : The reaction is typically performed at elevated temperatures (e.g., 118°C) to ensure a sufficient reaction rate.[10] High temperatures overcome the activation energy for both the initial imine formation and the subsequent intramolecular cyclization.
-
Purification : The product has limited solubility in non-polar solvents like hexane, while the starting materials and byproducts are more soluble. This differential solubility is exploited for purification by precipitation.[10]
Visualized Synthetic Workflow
Caption: Workflow for the synthesis and purification of this compound.
Detailed Laboratory Protocol
Safety First : This procedure must be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and appropriate gloves) is mandatory. 4-bromoaniline is toxic, and glacial acetic acid is corrosive.[10]
Protocol 1: Synthesis of this compound
Materials & Equipment:
-
50 mL Round-bottom flask
-
Magnetic stirrer bar and stirring hot plate
-
Oil bath
-
Water condenser
-
4-Bromoaniline
-
2,5-Dimethoxytetrahydrofuran
-
Glacial acetic acid
-
Standard glassware for work-up (beakers, Büchner funnel, filter flask)
Procedure:
-
To a 50 mL round-bottomed flask containing a magnetic stirrer bar, add 4-bromoaniline (1.00 g, 5.81 mmol, 1.0 equiv.).
-
Add 15 mL of glacial acetic acid to the flask and stir to dissolve the aniline.
-
Add 2,5-dimethoxytetrahydrofuran (0.85 mL, 6.97 mmol, 1.2 equiv.) to the solution.[10]
-
Fit the flask with a water condenser and place it in a preheated oil bath.
-
Heat the reaction mixture to 118 °C and stir vigorously for 2 hours.[10] The solution will typically darken over this period.
-
After 2 hours, remove the flask from the oil bath and allow it to cool to room temperature.
-
Pour the cooled reaction mixture slowly into a beaker containing ~100 mL of an ice-water slurry while stirring. A precipitate should form.
-
Continue stirring for 15-20 minutes to ensure complete precipitation.
-
Collect the crude solid product by vacuum filtration, washing the solid in the funnel with copious amounts of cold water.
-
Allow the crude solid to air-dry on the filter paper.
Protocol 2: Purification by Precipitation
Materials & Equipment:
-
Dichloromethane (DCM)
-
Hexane
-
Beakers, Erlenmeyer flask
-
Filtration apparatus
Procedure:
-
Transfer the crude, dried solid from Protocol 1 to a small Erlenmeyer flask.
-
Dissolve the solid in a minimum amount of dichloromethane (e.g., ~20-30 mL). Gentle warming may be required.
-
Once fully dissolved, slowly add hexane while stirring until the solution becomes cloudy and precipitation of a solid is observed.[10]
-
Continue adding hexane until precipitation appears complete.
-
Cool the mixture in an ice bath for 15 minutes to maximize product recovery.
-
Filter off the purified solid using a Büchner funnel.[10]
-
Wash the filtered solid with a small amount of cold hexane.[10]
-
Dry the final product under vacuum. Weigh the product and calculate the final yield.
Data Summary and Characterization
| Parameter | Value | Reference/Comment |
| Reagents | 4-Bromoaniline, 2,5-Dimethoxytetrahydrofuran | |
| Solvent/Catalyst | Glacial Acetic Acid | |
| Temperature | 118 °C | Critical for reaction rate.[10] |
| Reaction Time | 2 hours | [10] |
| Typical Yield | 70-85% | Dependent on reaction scale and purification efficiency. |
| Appearance | Beige to light brown solid | [10] |
| Melting Point | 91-92 °C | Literature value for pure compound.[8] |
| ¹H NMR (CDCl₃, δ ppm) | ~7.5 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~6.8 (t, 2H, Pyrrole-H), ~6.3 (t, 2H, Pyrrole-H) | Approximate shifts; must be confirmed experimentally. |
Application in Agrochemicals: The Phenylpyrrole Fungicides
The true value of this compound is realized in its conversion to potent agrochemicals like Fenpiclonil and Fludioxonil. These fungicides exhibit broad-spectrum activity and a unique mode of action that has, until recently, seen very little field resistance develop.[1][2]
Mechanism of Action: Disrupting Osmotic Regulation
Phenylpyrrole fungicides do not act on a single, specific enzyme in the traditional sense. Instead, they trigger a catastrophic cascade of physiological events in the target fungus.[1][2]
-
HOG Pathway Activation : The primary effect is the hyper-activation of the High Osmolarity Glycerol (HOG) signaling pathway. This pathway is a fungus's primary defense against osmotic stress. The fungicides are perceived by a specific sensor, a group III hybrid histidine kinase (HHK).[1][2][14]
-
Signal Transduction : Activation of the HHK initiates a phosphorylation cascade that ultimately leads to the activation of the Os-2/Hog1 MAPK (Mitogen-Activated Protein Kinase).[2]
-
Physiological Consequences : This inappropriate and sustained activation of the HOG pathway leads to severe physiological disruption, including membrane hyperpolarization, changes in carbon metabolism, and the accumulation of metabolites.[1][2] This ultimately results in the swelling and bursting of fungal hyphae.
-
A Deeper Target : More recent research suggests that phenylpyrroles may not bind directly to the HHK. Instead, they appear to inhibit the enzyme triosephosphate isomerase (TPI), leading to an accumulation of the toxic metabolite methylglyoxal.[15][16] This methylglyoxal stress is then what alters the HHK's activity, converting it from a kinase to a phosphatase, which triggers the downstream HOG pathway activation and cell death.[15][16]
Visualized Signaling Pathway
Caption: Proposed mechanism of action for phenylpyrrole fungicides.
Conclusion
This compound is more than just a chemical compound; it is a strategic intermediate that provides access to a highly valuable class of phenylpyrrole agrochemicals. The synthetic route via the Clauson-Kaas reaction is robust, high-yielding, and relies on readily available starting materials. Understanding the synthesis of this key intermediate, coupled with a deep knowledge of the unique biological mechanism of its fungicidal derivatives, empowers researchers to develop next-generation crop protection agents. The protocols and insights provided herein serve as a foundational resource for scientists and developers in the agrochemical field.
References
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Application Notes and Protocols for the Scale-Up Synthesis of 1-(4-bromophenyl)-1H-pyrrole for Preclinical Studies
Introduction: The Significance of 1-(4-bromophenyl)-1H-pyrrole in Preclinical Research
The N-arylpyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules and natural products.[1] this compound, in particular, serves as a crucial building block for the synthesis of a wide array of compounds with potential therapeutic applications.[2] Its unique electronic and structural properties make it a valuable intermediate in the development of novel drug candidates. The progression of these candidates from discovery to preclinical evaluation necessitates a robust, scalable, and well-characterized synthetic route to produce the quantities of high-purity active pharmaceutical ingredient (API) required for toxicology and other safety studies.[3]
This guide provides a comprehensive overview of the scale-up synthesis of this compound, focusing on the practical considerations for producing material suitable for preclinical studies. We will delve into the selection of an appropriate synthetic strategy, a detailed protocol for a scaled-up reaction, purification methodologies for achieving high purity on a larger scale, and the critical analytical techniques for characterization and quality control, all within the framework of Chemistry, Manufacturing, and Controls (CMC) for early-stage drug development.[4][5]
Strategic Selection of a Scalable Synthetic Route: The Clauson-Kaas Reaction
While several methods exist for the synthesis of N-substituted pyrroles, the Clauson-Kaas reaction stands out for its reliability and scalability.[5][6] This reaction involves the condensation of a primary amine with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst.[5][6] For the synthesis of this compound, the readily available starting materials, 4-bromoaniline and 2,5-dimethoxytetrahydrofuran, make this an economically viable option for larger-scale production.
The Paal-Knorr synthesis, which utilizes a 1,4-dicarbonyl compound, is another viable option.[7][8][9] However, the Clauson-Kaas reaction often offers a more direct and efficient route for N-arylpyrroles without substituents on the pyrrole ring. The reaction mechanism, which proceeds through the acid-catalyzed opening of the tetrahydrofuran ring followed by condensation with the amine and subsequent cyclization and dehydration, is well-understood, facilitating process optimization and troubleshooting.[5][6]
For the purpose of these application notes, we will focus on a scaled-up protocol based on the Clauson-Kaas reaction, a choice driven by its straightforward execution and amenability to producing multi-gram to kilogram quantities of the target compound.
Diagram of the Synthetic Pathway
Caption: Synthetic route to this compound.
Detailed Protocol for Scale-Up Synthesis (100 g Scale)
This protocol is designed for the synthesis of approximately 100 grams of this compound. A thorough process safety assessment, including a heat flow calorimetry study, is recommended before proceeding to this scale to understand the reaction exotherm and ensure adequate cooling capacity.[4]
Materials and Equipment:
| Reagent/Equipment | Quantity/Specification | Supplier Example |
| 4-Bromoaniline | 77.4 g (0.45 mol) | Sigma-Aldrich |
| 2,5-Dimethoxytetrahydrofuran | 71.4 g (0.54 mol, 1.2 equiv.) | Sigma-Aldrich |
| Glacial Acetic Acid | 450 mL | Fisher Scientific |
| Dichloromethane (DCM) | 2 L | VWR |
| Hexane | 1.5 L | VWR |
| Anhydrous Magnesium Sulfate | 50 g | Acros Organics |
| 2 L Three-necked round-bottom flask | - | - |
| Mechanical stirrer | - | - |
| Reflux condenser | - | - |
| Heating mantle with temperature control | - | - |
| 5 L Separatory funnel | - | - |
| Rotary evaporator | - | - |
| Buchner funnel and filter flask | - | - |
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a temperature probe.
-
Charging Reagents: To the flask, add 4-bromoaniline (77.4 g, 0.45 mol) and glacial acetic acid (450 mL). Begin stirring to dissolve the solid.
-
Addition of 2,5-Dimethoxytetrahydrofuran: Once the 4-bromoaniline has dissolved, add 2,5-dimethoxytetrahydrofuran (71.4 g, 0.54 mol) to the reaction mixture in a single portion.
-
Reaction Heating: Heat the mixture to reflux (approximately 118 °C) using a heating mantle. Maintain a gentle reflux for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a 5 L beaker containing 2 L of cold water with stirring.
-
Extraction: Transfer the aqueous mixture to a 5 L separatory funnel and extract with dichloromethane (2 x 500 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 L of water, 1 L of saturated sodium bicarbonate solution, and 1 L of brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the drying agent with a small amount of dichloromethane.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a semi-solid.
Purification at Scale: Crystallization Protocol
For preclinical batches, achieving high purity is paramount. While chromatography is an option, crystallization is often more efficient and scalable for purification.
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot dichloromethane (approximately 200-300 mL).
-
Antisolvent Addition: While the solution is still warm, slowly add hexane (an antisolvent) with gentle stirring until the solution becomes cloudy, indicating the onset of precipitation.
-
Crystallization: Allow the mixture to cool slowly to room temperature, and then place it in an ice bath for at least 2 hours to maximize crystal formation.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a generous amount of cold hexane to remove residual impurities.
-
Drying: Dry the purified product under vacuum at a temperature not exceeding 40 °C to a constant weight. A typical yield of the purified product is in the range of 75-85%.
Analytical Characterization and Quality Control for Preclinical Batches
A comprehensive analytical package is required to ensure the identity, purity, and stability of the API for preclinical studies.[1]
| Analytical Test | Method | Specification (Example) |
| Identity | ¹H NMR, ¹³C NMR, FT-IR | Conforms to the structure of this compound |
| Purity | HPLC-UV (254 nm) | ≥ 98.0% |
| Impurity Profile | LC-MS | Individual impurities ≤ 0.2%, Total impurities ≤ 1.0% |
| Residual Solvents | Headspace GC-MS | Dichloromethane ≤ 600 ppm, Hexane ≤ 290 ppm (as per ICH Q3C guidelines)[8][10][11] |
| Melting Point | Capillary Method | 91-94 °C |
| Loss on Drying | Gravimetric | ≤ 0.5% |
Workflow for Quality Control Analysis
Caption: Quality control workflow for preclinical API release.
Troubleshooting and Process Optimization
| Issue | Potential Cause | Recommended Action |
| Incomplete Reaction | Insufficient reaction time or temperature. | Extend reflux time and monitor by HPLC. Ensure accurate temperature control. |
| Low Yield | Inefficient extraction or product loss during crystallization. | Perform additional extractions. Optimize the DCM/hexane ratio for crystallization. |
| Product Dark in Color | Decomposition due to prolonged heating or presence of impurities. | Minimize reaction time once complete. Consider an activated carbon treatment before crystallization. |
| Fails Purity Specification | Inefficient purification. | Recrystallize the material. Consider a silica gel plug filtration of the crude product before crystallization. |
Conclusion: A Pathway to Preclinical Success
The successful scale-up synthesis of this compound is a critical step in advancing drug candidates into preclinical development. The Clauson-Kaas reaction provides a reliable and scalable method for producing this key intermediate. By implementing a well-defined and controlled process, including robust purification and comprehensive analytical characterization, researchers can ensure the quality and consistency of the API, thereby providing a solid foundation for meaningful and reproducible preclinical studies. Adherence to the principles of CMC from this early stage is not only good scientific practice but also lays the groundwork for future GMP manufacturing.
References
- Agilent Technologies. (n.d.). Assessment of residual solvents in pharmaceuticals to updated ICH Q3C R8 and USP 467.
- Biostatistics.ca. (n.d.). Chemistry, Manufacturing, and Controls (CMC) in Drug Development, Pharmaceuticals, and Biologics.
- Shimadzu. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline.
- Wikipedia. (2023). Paal–Knorr synthesis.
- Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
- MRIGlobal. (n.d.). High-Quality API for Toxicology Studies.
- Singh, D. K., & Kumar, R. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 928–955.[13]
- Steinmetz, K. L., & Spack, E. G. (2009). The basics of preclinical drug development for neurodegenerative disease indications. BMC Neurology, 9(Suppl 1), A1.[3]
- Dixon-Jackson, K. (n.d.).
- Kumar, R., Wani, T. H., & Ali, R. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 928-955.[5][6]
- Pou, S., Winter, R. W., & Riscoe, M. K. (2021). A New Scalable Synthesis of ELQ-300, ELQ-316, and other Antiparasitic Quinolones. Organic Process Research & Development, 25(8), 1935–1943.[14][15]
- Books, C. (2020). 17.5. Synthesis of this compound by the Clauson-Kaas Reaction.
- Therapeutic Goods Administration (TGA). (2015). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents.
- Cardinal Health. (2015, April 16). Scientific and Regulatory Considerations for API Drug Development [Video]. YouTube.
- ResearchGate. (2005). A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction.
- Semantic Scholar. (2016). Greener Paal–Knorr Pyrrole Synthesis by Mechanical Activation.
- The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone.
- LookChem. (n.d.). Cas 5044-39-3,1-(4-BROMO-PHENYL)-1H-PYRROLE.
- Niessen, W. M. (1998). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 52(10), 544-549.
- ResearchGate. (2005). A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction.
- CordenPharma. (2024, July 24). Crystallization for Complex Lipids & APIs.
- Merck & Co. (2010). The Pursuit of a Robust Approach for Growing Crystals Directly to Target Size.
- BOC Sciences. (n.d.). Crystallization of APIs: Methods and Challenges.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2021). Impurities: Guideline for Residual Solvents Q3C(R8).
- ResearchGate. (n.d.). Paal-Knorr synthesis of N-alkyl/aryl pyrroles by grinding method.
- Advances in Bioresearch. (2023). Impurity profiling Techniques for Pharmaceuticals – A Review.
- RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from RGM College Of Engineering and Technology.
- SIELC Technologies. (n.d.). Separation of 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole on Newcrom R1 HPLC column.
- BenchChem. (n.d.). Troubleshooting guide for Paal-Knorr pyrrole synthesis.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(4-bromophenyl)-1H-pyrrole
Welcome to the technical support center for the synthesis of 1-(4-bromophenyl)-1H-pyrrole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance your synthetic outcomes. We will explore the nuances of common synthetic routes, focusing on practical solutions to improve yield and purity.
Section 1: Understanding the Synthetic Landscape
The synthesis of N-aryl pyrroles, such as this compound, is a cornerstone of many research and development programs in the pharmaceutical and material science industries.[1][2] The choice of synthetic strategy is critical and often depends on the available starting materials, scalability, and desired purity profile. The most prevalent methods include the Clauson-Kaas and Paal-Knorr reactions, as well as modern cross-coupling methodologies like the Buchwald-Hartwig and Ullmann reactions. Each approach has its own set of challenges and optimization parameters.
Diagram: Synthetic Routes to this compound
Sources
identifying side products in the synthesis of 1-(4-bromophenyl)-1H-pyrrole
Introduction
Welcome to the technical support guide for the synthesis of 1-(4-bromophenyl)-1H-pyrrole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and identify potential side products encountered during this synthesis. The most prevalent method for this transformation is the Paal-Knorr synthesis (also referred to as the Clauson-Kaas synthesis when using a furan derivative), which involves the condensation of a 1,4-dicarbonyl compound (or its equivalent, like 2,5-dimethoxytetrahydrofuran) with 4-bromoaniline.[1][2] While robust, this reaction is not without its pitfalls, often leading to impurities that can complicate purification and lower yields. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues effectively.
Section 1: Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the primary causes?
Low yields are a common issue and can typically be traced back to one of several factors: improper reaction pH, degradation of starting materials or product, or competing side reactions.[3] The Paal-Knorr synthesis is highly sensitive to pH; strongly acidic conditions (pH < 3) can favor the formation of furan byproducts instead of the desired pyrrole.[4][5] Additionally, prolonged heating can cause degradation, especially if sensitive functional groups are present.[6]
Q2: I see an unexpected, non-polar spot on my TLC plate that doesn't correspond to either starting material. What could it be?
An unfamiliar, non-polar spot often indicates a homocoupling side reaction. If your synthesis involves a palladium catalyst (e.g., Buchwald-Hartwig or Suzuki coupling approaches), the most likely culprit is 4,4'-dibromobiphenyl, formed from the coupling of two 4-bromoaniline molecules. This byproduct is significantly less polar than the starting amine and the pyrrole product.
Q3: The reaction mixture has turned dark brown or black. Is the reaction salvageable?
A dark, tarry appearance often signals polymerization of the pyrrole product, a common outcome under harsh acidic conditions.[7] While isolating the desired product is more challenging, it may still be possible. Neutralize the reaction mixture, perform an aqueous work-up, and attempt to extract the product with a suitable organic solvent. Filtering the extract through a plug of silica gel before full chromatographic purification can help remove insoluble polymeric material.[7]
Q4: My starting 4-bromoaniline appears discolored. Can I still use it?
Anilines are prone to oxidation, which can result in discoloration (often turning yellow, brown, or purple). Using oxidized starting materials can introduce impurities and significantly lower your yield. It is highly recommended to purify the 4-bromoaniline before use, typically by recrystallization, to ensure optimal results.[8]
Section 2: Troubleshooting Guide: Identifying Side Products
This section provides a systematic approach to identifying side products based on common analytical observations.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving issues related to side product formation.
Caption: Competing reaction pathways in the Paal-Knorr synthesis.
Section 4: Experimental Protocols
Protocol 4.1: TLC Monitoring for Reaction Progress and Impurities
Objective: To monitor the consumption of starting materials and the formation of the product and any side products.
Materials:
-
TLC plates (Silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile Phase: Hexane/Ethyl Acetate (e.g., 8:2 or 9:1 v/v, optimize as needed)
-
UV lamp (254 nm)
-
Iodine chamber or Potassium Permanganate stain
Procedure:
-
Prepare the mobile phase and pour it into the developing chamber to a depth of ~0.5 cm. Close the chamber and allow the atmosphere to saturate.
-
Using a capillary tube, spot the crude reaction mixture onto the TLC plate baseline. Also spot the 4-bromoaniline and pure product standards, if available.
-
Place the TLC plate in the chamber, ensuring the solvent level is below the baseline.
-
Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp. Circle the visible spots.
-
Further visualize by placing the plate in an iodine chamber or dipping it in a permanganate stain followed by gentle heating.
-
Analysis: The product, this compound, is moderately polar. Unreacted 4-bromoaniline will be more polar (lower Rf), and non-polar byproducts like 4,4'-dibromobiphenyl will be much less polar (higher Rf).
Protocol 4.2: Purification by Column Chromatography
Objective: To isolate the pure this compound from unreacted starting materials and side products.
Materials:
-
Silica gel (230-400 mesh)
-
Glass chromatography column
-
Eluent: Hexane/Ethyl Acetate gradient (starting from 100% Hexane)
-
Collection tubes
Procedure:
-
Prepare the Column: Slurry pack the column with silica gel in hexane. Ensure there are no air bubbles or cracks in the stationary phase.
-
Load the Sample: Concentrate the crude reaction mixture to a minimal volume. Adsorb it onto a small amount of silica gel (~2-3x the mass of the crude product).
-
Once the silica is a dry, free-flowing powder, carefully add it to the top of the packed column. Gently add a thin layer of sand on top to prevent disturbance.
-
Elution: Begin eluting with 100% hexane.
-
Any highly non-polar byproducts (e.g., 4,4'-dibromobiphenyl) will elute first.
-
-
Gradually increase the polarity of the eluent by slowly adding ethyl acetate (e.g., move from 100:0 to 98:2, 95:5 Hexane:EtOAc).
-
Collect fractions and monitor them by TLC (using the system developed in Protocol 4.1).
-
The desired product will elute after the non-polar impurities but before the highly polar 4-bromoaniline.
-
Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.
References
- BenchChem Technical Support. (2025). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles.
- BenchChem Technical Support. (2025). Troubleshooting guide for Paal-Knorr pyrrole synthesis.
- Books. (2020). Synthesis of this compound by the Clauson-Kaas Reaction.
- Chem-Impex. 4,4'-Dibromobiphenyl.
- Semantic Scholar. Synthesis of 1-(4-Bromophenyl)-1 H -pyrrole by the Clauson-Kaas Reaction.
- Wikipedia. Paal–Knorr synthesis.
- Alfa Chemistry. Paal-Knorr Synthesis.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole.
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis of 4-Bromoaniline.
- RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles.
- Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis.
- Brainly. (2023).
- SpectraBase. 4,4'-Dibromobiphenyl [1H NMR] Spectrum.
- ChemicalBook. (2025). 4,4'-Dibromobiphenyl.
- NIST. 1,1'-Biphenyl, 4,4'-dibromo-.
- Sigma-Aldrich. 4,4'-Dibromobiphenyl.
- BenchChem. Side reactions and byproducts in Paal-Knorr furan synthesis.
- ChemicalBook. (2023).
- LookChem. 1-(4-BROMO-PHENYL)-1H-PYRROLE.
- Semantic Scholar. A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole.
- MDPI. (2017). Ethyl 5-(4-Bromophenyl)
- jOeCHEM. (2020). Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes.
- Wikipedia. 4-Bromoaniline.
- Ketone Pharma. (2024).
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- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
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- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Bromophenyl Pyrroles
Welcome to the technical support center for the synthesis of bromophenyl pyrroles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs). Our goal is to empower you to overcome common challenges and optimize your synthetic strategies.
Introduction
Bromophenyl pyrroles are a vital class of heterocyclic compounds, serving as key structural motifs in pharmaceuticals and functional materials. Their synthesis, while conceptually straightforward, can be fraught with challenges ranging from low yields and poor regioselectivity to difficult purifications. This guide provides a structured approach to troubleshooting the most common synthetic methods: the Paal-Knorr synthesis, electrophilic bromination, and Suzuki-Miyaura cross-coupling.
Part 1: Troubleshooting and FAQs
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Paal-Knorr & Clauson-Kaas Synthesis
The Paal-Knorr reaction, a condensation of a 1,4-dicarbonyl compound with a primary amine (like bromoaniline), is a fundamental method for forming the pyrrole ring.[1][2]
Low yields in the Paal-Knorr synthesis can often be traced back to a few critical parameters. The most common culprits are improper reaction conditions, purity of starting materials, and the reactivity of the amine.[3]
-
pH Control is Critical : The reaction should be conducted under neutral or weakly acidic conditions.[4] The addition of a weak acid like acetic acid often accelerates the reaction. However, if the pH drops below 3, an acid-catalyzed self-condensation of the 1,4-dicarbonyl compound to form a furan derivative becomes a significant side reaction, which will drastically reduce your pyrrole yield.[4][5]
-
Purity of Reagents : The purity of the 1,4-dicarbonyl compound is paramount. Impurities such as mono-carbonyl compounds can lead to undesired side products. It is highly recommended to use purified 1,4-dicarbonyl compounds; distillation or recrystallization should be employed if the purity is questionable.[3] Similarly, ensure your bromoaniline is pure and free from other isomers or impurities.
-
Amine Reactivity : Bromoanilines are less nucleophilic than alkylamines due to the electron-withdrawing effect of the bromine and the phenyl ring. Reactions with these less basic aromatic amines may require longer reaction times or slightly elevated temperatures to proceed to completion.[1]
-
Temperature and Reaction Time : While heating is often necessary, prolonged exposure to high temperatures can lead to the degradation of starting materials or the desired product.[3] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid unnecessary heating.
Troubleshooting Workflow: Low Yield in Paal-Knorr Synthesis
A decision-making workflow for troubleshooting low yields in the Paal-Knorr synthesis.
Electrophilic Bromination of Phenyl-Pyrroles
To synthesize C-substituted bromophenyl pyrroles, one common strategy is the direct bromination of a phenyl-pyrrole precursor. However, the high reactivity of the pyrrole ring can lead to a lack of selectivity.[6]
The pyrrole ring is highly electron-rich and thus, very activated towards electrophilic substitution, making it prone to polybromination.[6] Achieving mono-selectivity requires careful control over the reaction conditions.
-
Choice of Brominating Agent : Molecular bromine (Br₂) is highly reactive and often leads to over-bromination.[6] Switching to a milder and more selective brominating agent is the most effective strategy. N-Bromosuccinimide (NBS) is a widely used alternative that provides better control.[6] Tetrabutylammonium tribromide (TBABr₃) is another excellent option as it is a stable solid that acts as a mild source of bromine.[7]
-
Stoichiometry and Addition : Use no more than one equivalent of the brominating agent. Slow, portion-wise addition of the reagent to the reaction mixture helps to maintain a low concentration of the electrophile, favoring mono-substitution.
-
Low Temperature : Perform the reaction at a low temperature. For many pyrrole brominations, temperatures between -78 °C and 0 °C are recommended to temper the high reactivity of the ring.[6]
Electrophilic substitution on an unsubstituted pyrrole ring preferentially occurs at the C2 (α) position, which is adjacent to the nitrogen atom. This is because the resonance stabilization of the intermediate carbocation (the arenium ion) is greatest when the attack occurs at this position.[6] If the C2 and C5 positions are already substituted, bromination will then occur at the C3 (β) position. The presence of the phenyl group can also influence this regioselectivity.
pyrrole [label=<
Pyrrole Ring
N (1) C2 (α) C3 (β)
C5 (α') C4 (β')
];
E_plus [label="Br+", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
E_plus -> pyrrole:s [label="Major Product\n(More stable intermediate)", headlabel="C2/C5 (α)"]; E_plus -> pyrrole:s [label="Minor Product", style=dashed, headlabel="C3/C4 (β)"]; }
Key steps in the Suzuki-Miyaura cycle and common points of failure.
Part 2: Experimental Protocols
These protocols provide a starting point for your experiments. Optimization will likely be necessary for your specific substrates.
Protocol 1: General Procedure for Paal-Knorr Synthesis of 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole
This protocol is adapted from standard Paal-Knorr procedures. [1] Materials:
-
4-Bromoaniline
-
2,5-Hexanedione (Acetonylacetone)
-
Glacial Acetic Acid
-
Ethanol
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromoaniline (1.0 eq).
-
Add ethanol (20 mL) and glacial acetic acid (5 mL). Stir until the aniline has dissolved.
-
Add 2,5-hexanedione (1.1 eq) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of cold water and stir.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or hexane.
Protocol 2: Regioselective Mono-bromination of 1-Phenyl-1H-pyrrole using NBS
This protocol is designed to favor mono-bromination at the C2 position. [6] Materials:
-
1-Phenyl-1H-pyrrole
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup (e.g., nitrogen balloon)
Procedure:
-
To a dry, 100 mL round-bottom flask under an inert atmosphere of nitrogen, add 1-phenyl-1H-pyrrole (1.0 eq).
-
Dissolve the pyrrole in anhydrous THF (30 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve freshly recrystallized NBS (1.0 eq) in a minimum amount of anhydrous THF.
-
Add the NBS solution dropwise to the cold pyrrole solution over 30 minutes with vigorous stirring.
-
Allow the reaction to stir at -78 °C for 1-2 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the mixture with diethyl ether (3 x 40 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to isolate the desired 2-bromo-1-phenyl-1H-pyrrole.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling of N-Boc-2-bromopyrrole with 4-Bromophenylboronic Acid
This protocol uses a protected pyrrole to avoid common side reactions. [8][9] Materials:
-
N-Boc-2-bromopyrrole (1.0 eq)
-
4-Bromophenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 ratio)
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
Procedure:
-
To a Schlenk flask, add N-Boc-2-bromopyrrole (1.0 eq), 4-bromophenylboronic acid (1.2 eq), Cs₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 5-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Part 3: Data Summary and Purification
Table 1: Comparison of Reaction Parameters for Bromophenyl Pyrrole Synthesis
| Parameter | Paal-Knorr Synthesis | Electrophilic Bromination | Suzuki-Miyaura Coupling |
| Key Reactants | 1,4-Dicarbonyl, Bromoaniline | Phenyl-pyrrole, Brominating Agent | Bromopyrrole, Phenylboronic Acid |
| Typical Catalyst | Weak Acid (e.g., Acetic Acid) | None (or Lewis Acid for less reactive systems) | Palladium complex (e.g., Pd(PPh₃)₄) |
| Temperature | Room Temp to Reflux (80-120 °C) | Low Temp (-78 °C to 0 °C) | Elevated Temp (80-110 °C) |
| Key Challenge | Furan byproduct formation | Poly-bromination | Catalyst deactivation, Dehalogenation |
| Primary Solution | Control pH (neutral/weakly acidic) | Use mild reagent (NBS), low temp | N-H protection, inert atmosphere |
Purification Guidance
-
Column Chromatography : This is the most common method for purifying bromophenyl pyrroles. A silica gel stationary phase with a gradient eluent system of hexanes and ethyl acetate is typically effective.
-
Recrystallization : For solid products, recrystallization can be a highly effective purification technique. Solvents such as ethanol, methanol, or hexane/ethyl acetate mixtures are good starting points. [6]* Distillation : For thermally stable, liquid products, vacuum distillation can be used for purification. However, care must be taken as many substituted pyrroles can be sensitive to high temperatures.
References
- Wikipedia. (2023). Paal–Knorr synthesis.
- Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis.
- Zhang, L., et al. (2017). Highly Atroposelective Synthesis of Arylpyrroles by Catalytic Asymmetric Paal–Knorr Reaction. J. Am. Chem. Soc., 139, 1714–1717.
- Supporting Information for an undisclosed article. (n.d.). Available upon request.
- ResearchGate. (n.d.). Synthesis of 3‐bromopyrrole and its coupling reaction.
- Kozikowski, A. P., & Cheng, X. M. (1984). A synthesis of 3-substituted pyrroles through the halogen-metal exchange reaction of 3-bromo-1-(triisopropylsilyl) pyrrole. Journal of Organic Chemistry, 49(17), 3239-3240.
- Li, W., et al. (2016). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 21(9), 1169.
- MDPI. (2016). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles.
- ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction in the synthesis of 2-[(2-substituted)phenyl]pyrrole derivatives.
- National Institutes of Health. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
- Royal Society of Chemistry. (n.d.). Synthesis, structure, spectral and redox properties of 3-pyrrolyl BODIPYs containing one to eight bromides at the pyrrole carbons.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
- ResearchGate. (2016). Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- National Institutes of Health. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide.
- National Institutes of Health. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
- ACS Publications. (2018). Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3).
- TopSCHOLAR. (2017). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach.
- ResearchGate. (n.d.). Direct synthesis of pyrroles derivatives via malononitrile dimer, 2-bromoacetophenone, and 1-arylpropane-1,2-diones.
- National Institutes of Health. (2021). Regioselective bromination of pyrrolo[1,2-a]quinoxalines.
- ACS Publications. (1981). Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles.
- PubChem. (n.d.). 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole.
- ResearchGate. (2015). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
- MDPI. (2020). Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling.
- ResearchGate. (2020). Recent Advances in Synthetic Methods for 2 H ‐Pyrroles.
- MDPI. (2018). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine.
- National Institutes of Health. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.
- PubChemLite. (n.d.). 1-(4-bromophenyl)-2,5-dimethyl-1h-pyrrole.
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Pyrrole synthesis [organic-chemistry.org]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. Synthesis of 3-bromosubstituted pyrroles via palladium-catalyzed intermolecular oxidative cyclization of bromoalkynes with N-allylamines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Regioselective bromination of pyrrolo[1,2-a]quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Regioselectivity in Substituted Pyrrole Synthesis
Welcome to the Technical Support Center for Substituted Pyrrole Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrrole synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common regio- and chemoselectivity challenges encountered during your experiments.
I. General Principles of Regioselectivity in Pyrrole Synthesis
Q1: What are the fundamental factors governing regioselectivity in the synthesis of substituted pyrroles?
A1: Regioselectivity in pyrrole synthesis is primarily dictated by the interplay of electronic and steric effects of the substituents on the starting materials. The relative electrophilicity of carbonyl carbons and the nucleophilicity of enamine intermediates are key determinants. Additionally, reaction conditions such as pH, catalyst, solvent, and temperature can significantly influence the reaction pathway and, consequently, the regiochemical outcome.
Q2: How do electron-donating and electron-withdrawing groups on the precursors influence the final pyrrole substitution pattern?
A2: Electron-withdrawing groups (EWGs) increase the electrophilicity of an adjacent carbonyl carbon, making it a more favorable site for initial nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of a nearby carbonyl group. Understanding these electronic influences is crucial for predicting and controlling the regioselectivity of the cyclization step in many classical pyrrole syntheses.
II. Troubleshooting the Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a robust method for preparing pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia. However, when using unsymmetrical 1,4-diketones, controlling the regioselectivity of the cyclization can be a significant challenge.
Q3: My Paal-Knorr synthesis with an unsymmetrical 1,4-dicarbonyl is yielding a mixture of regioisomers. How can I improve the selectivity?
A3: Achieving high regioselectivity in the Paal-Knorr synthesis with unsymmetrical dicarbonyls depends on differentiating the reactivity of the two carbonyl groups. Here are several strategies to consider:
-
Steric Hindrance: A bulkier substituent adjacent to one carbonyl group will sterically hinder the initial nucleophilic attack of the amine at that position, favoring cyclization at the less hindered carbonyl.
-
Electronic Effects: The presence of electron-withdrawing or electron-donating groups can influence the electrophilicity of the carbonyl carbons. An electron-withdrawing group will increase the electrophilicity of the adjacent carbonyl, making it more susceptible to nucleophilic attack.
-
Reaction Conditions:
-
pH Control: The reaction is typically conducted under neutral or weakly acidic conditions. Strongly acidic conditions (pH < 3) can promote the formation of furan byproducts.
-
Catalyst: While often self-catalyzed, the addition of a weak acid like acetic acid can accelerate the reaction. For substrates with acid-sensitive functionalities, milder conditions are recommended to avoid degradation.
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
-
Experimental Protocol: Optimizing Regioselectivity in Paal-Knorr Synthesis
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the unsymmetrical 1,4-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).
-
Reagent Addition: Add the primary amine (1.1 eq) to the solution.
-
Catalyst (Optional): If using a catalyst, add a catalytic amount of a weak acid (e.g., acetic acid, 0.1 eq).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature, reflux) and monitor its progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture, remove the solvent under reduced pressure, and purify the product by column chromatography to separate the regioisomers.
Troubleshooting Workflow for Paal-Knorr Regioselectivity
Caption: Competing cyclization pathways in the Knorr pyrrole synthesis.
IV. Addressing Chemoselectivity in the Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine to form substituted pyrroles. A key challenge is managing chemoselectivity, especially when the reactants contain other functional groups that can participate in side reactions.
Q5: I am observing significant byproduct formation in my Hantzsch pyrrole synthesis. How can I improve the chemoselectivity?
A5: Byproduct formation in the Hantzsch synthesis often arises from competing reaction pathways. Here's how to troubleshoot these issues:
-
Enamine Formation: The first step is the formation of an enamine from the β-ketoester and the amine. Ensure this step is efficient by using a slight excess of the amine.
-
N-Alkylation vs. C-Alkylation: The enamine can react with the α-haloketone via either N-alkylation or C-alkylation. C-alkylation is the desired pathway for pyrrole formation. The choice of solvent can influence this selectivity. Protic solvents can favor the desired C-alkylation.
-
Side Reactions of the α-Haloketone: The α-hal
overcoming deprotection issues in synthetic routes to N-arylpyrroles
A Guide to Overcoming Common Deprotection Challenges
Welcome to the Technical Support Center for N-Arylpyrrole Synthesis. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of synthesizing N-arylpyrroles, a critical scaffold in medicinal chemistry and materials science. The final deprotection step, while conceptually simple, is often a source of significant challenges, leading to yield loss, side-product formation, and purification difficulties.
As Senior Application Scientists, we understand that success in the lab is built on a foundation of mechanistic understanding. This guide moves beyond simple protocols to explain the underlying chemical principles governing these reactions. Here, you will find in-depth, troubleshooting-focused FAQs to address the specific issues you may encounter during your experiments, ensuring your synthetic routes are both efficient and robust.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Issue 1: Incomplete or Agonizingly Slow BOC Deprotection
Question: I'm attempting to deprotect my N-(Boc)-arylpyrrole using standard TFA/DCM conditions, but the reaction is either incomplete after several hours or requires harsh conditions that are degrading my product. What's causing this, and what are my options?
Answer: This is a classic challenge. While the tert-butoxycarbonyl (Boc) group is designed to be acid-labile, its removal from an electron-rich N-arylpyrrole system can be deceptively difficult.
The Scientific Rationale:
The stability of the Boc group is highly dependent on the electronic nature of the nitrogen it protects. The nitrogen lone pair of a pyrrole is involved in its aromatic system. When an aryl group is also attached to this nitrogen, the lone pair is further delocalized. This reduced nucleophilicity of the nitrogen makes the initial protonation of the carbamate carbonyl—the first step in the deprotection mechanism—less favorable.[1] Consequently, significantly stronger acidic conditions or longer reaction times are often required compared to the deprotection of aliphatic amines.
Troubleshooting & Optimization Strategies:
Your primary goal is to facilitate the cleavage of the C-O bond of the carbamate without resorting to conditions that will harm your target molecule.
-
Strategy 1: Modifying Standard Acidic Conditions: Instead of simply increasing the concentration of trifluoroacetic acid (TFA), which can lead to substrate decomposition, consider a change in solvent or acid. 4M HCl in 1,4-dioxane is a common and often more effective alternative to TFA/DCM.[2] The higher acidity of HCl can accelerate the reaction. However, always monitor the reaction closely by TLC or LC-MS to avoid overexposure.
-
Strategy 2: Employing Lewis Acids: Lewis acids offer a different mechanistic pathway for Boc deprotection that can be advantageous for stubborn substrates. Reagents like trimethylsilyl iodide (TMSI) or stannic chloride (SnCl₄) can coordinate to the carbonyl oxygen, facilitating cleavage under milder, sometimes even neutral, conditions.[3] SnCl₄, in particular, has been shown to be extremely mild and effective.[3]
-
Strategy 3: Thermal Deprotection: For substrates that are thermally stable but sensitive to acid, heating in a high-boiling point, non-polar solvent can be a viable, albeit less common, option. This method avoids acidic reagents altogether.[4]
Comparative Table of BOC Deprotection Conditions:
| Reagent/Condition | Typical Concentration | Temperature | Key Advantages & Considerations |
| TFA in DCM | 20-50% v/v | 0 °C to RT | Standard, but can be slow for N-arylpyrroles and may cause side reactions.[5] |
| 4M HCl in Dioxane | 5-10 equivalents | 0 °C to RT | Often more effective than TFA; commercially available.[2][5] |
| TMSI in DCM | 1.5-3 equivalents | 0 °C to RT | Mild and effective, but TMSI is moisture-sensitive. |
| SnCl₄ in organic solvent | Catalytic to stoichiometric | RT | Extremely mild; suitable for very acid-sensitive substrates.[3] |
| Thermal (e.g., reflux in toluene) | N/A | >110 °C | Avoids acid completely; requires thermally stable compounds.[4] |
Step-by-Step Protocol for Robust BOC Deprotection with HCl/Dioxane:
-
Dissolve the N-(Boc)-arylpyrrole (1.0 eq) in a minimal amount of a suitable solvent (e.g., anhydrous DCM or diethyl ether).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4M HCl in 1,4-dioxane (5-10 eq) dropwise.
-
Stir the reaction at 0 °C and monitor its progress every 15-30 minutes by TLC or LC-MS.
-
If the reaction is sluggish, allow it to slowly warm to room temperature.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
Issue 2: My N-Arylpyrrole is Decomposing! Side Reactions During Acidic Deprotection
Question: My deprotection is working, but I'm seeing significant byproduct formation. My yields are low, and purification is a nightmare. How can I prevent my substrate from degrading?
Answer: This is a critical issue, especially when dealing with functionalized or electron-rich N-arylpyrroles. The very reagent intended to remove the protecting group can also catalyze a host of undesirable side reactions.
The Scientific Rationale:
The primary culprit in many acidic deprotections is the electrophilic cation generated from the protecting group itself. For instance, Boc deprotection generates a reactive tert-butyl cation.[5] This cation can then alkylate any nucleophilic sites on your N-arylpyrrole or other functional groups present in the molecule.[6] Electron-rich aromatic rings are particularly susceptible to this t-butylation.[6] Furthermore, the strongly acidic conditions required for deprotection can also lead to the degradation of other acid-sensitive functionalities on your molecule.[7]
Troubleshooting Workflow for Substrate Degradation:
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Extremely mild reagent for Boc deprotection applicable to the synthesis of peptides with thioamide linkages - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. Acid-labile protecting groups for the synthesis of lipidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of 1-(4-bromophenyl)-1H-pyrrole Production
Introduction: Welcome to the technical support guide for the synthesis of 1-(4-bromophenyl)-1H-pyrrole. This molecule is a valuable heterocyclic building block in the development of pharmaceuticals, agrochemicals, and materials science.[1][2] Its production, commonly achieved via the Clauson-Kaas or Paal-Knorr synthesis, presents unique challenges when transitioning from laboratory benchtop to pilot or industrial scale.[3][4] Direct extrapolation of lab-scale parameters frequently leads to diminished yields, increased impurity profiles, and operational difficulties.
This guide is designed for researchers, chemists, and process engineers to navigate the common pitfalls associated with scaling up this synthesis. We will move beyond simple procedural steps to explain the underlying chemical and engineering principles, providing a robust framework for successful and efficient large-scale production.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for this compound?
The most prevalent and industrially relevant method is the Clauson-Kaas pyrrole synthesis , a variation of the Paal-Knorr reaction.[3][5] This reaction involves the acid-catalyzed condensation of 4-bromoaniline with 2,5-dimethoxytetrahydrofuran (DMT).[3] The DMT serves as a stable precursor to succinaldehyde, which is the 1,4-dicarbonyl component required for the cyclization. The reaction is typically performed in a protic acid like glacial acetic acid at elevated temperatures.[3] Its scalability is favored due to the use of commercially available and relatively stable starting materials.
Q2: What are the Critical Process Parameters (CPPs) that I must monitor during scale-up?
When scaling the Clauson-Kaas synthesis, the following parameters are critical for ensuring reproducibility, yield, and purity:
-
Temperature Control: The reaction is often exothermic and run at high temperatures. In a large reactor, inefficient heat dissipation can create localized "hot spots," leading to product decomposition and tar formation.[6]
-
Mixing Efficiency: Adequate agitation is crucial to ensure homogeneity of temperature and reactant concentration. Poor mixing can result in localized excesses of acid or reactants, promoting side reactions.
-
Rate of Reagent Addition: The rate at which reactants are added can influence the reaction exotherm and the formation of impurities. A controlled addition profile is often necessary at scale.
-
Acid Concentration: The acid acts as both a solvent and a catalyst. Its concentration affects reaction kinetics and the stability of the final product, as pyrroles can be sensitive to harsh acidic conditions.[7]
-
Reaction Time: Optimal reaction time may differ significantly from lab scale due to differences in heat and mass transfer. Over-extending the reaction time at high temperatures can lead to product degradation.[8]
Q3: Why did my yield drop significantly when I moved from a 1L flask to a 100L reactor, even though I maintained the same reagent ratios and temperature?
This is a classic scale-up issue rooted in the change in the surface-area-to-volume ratio. A 100L reactor has a much smaller surface area relative to its volume compared to a 1L flask. This leads to:
-
Inefficient Heat Transfer: The reactor cannot dissipate heat as effectively, causing the internal temperature to rise uncontrollably or develop hot spots, leading to decomposition.[9]
-
Mass Transfer Limitations: Mixing with an overhead stirrer in a large, baffled reactor is fundamentally different from a magnetic stir bar in a flask. Inefficient mixing can mean that reactants are not encountering each other at the optimal rate, slowing the desired reaction and allowing side reactions to become more prominent.
-
Different Heating/Cooling Dynamics: The time it takes to heat the reaction mass to the target temperature and cool it down is much longer at scale. These extended heat-up and cool-down periods expose the materials to intermediate temperatures where different side reactions may be favored.
Q4: What are the primary safety hazards to consider for the large-scale production of this compound?
-
Reagent Toxicity: 4-Bromoaniline is a toxic substance that can cause irritation to the skin, eyes, and respiratory tract.[3] Appropriate personal protective equipment (PPE), including respiratory protection and chemical-resistant gloves, is mandatory.
-
Corrosivity: Glacial acetic acid is corrosive and can cause severe burns.[3] All equipment must be compatible (e.g., glass-lined or Hastelloy reactors), and handling procedures must minimize exposure.
-
Flammability: Organic solvents used in the reaction and work-up (e.g., dichloromethane, hexane, toluene) are flammable. The plant must be equipped with proper ventilation, grounding to prevent static discharge, and explosion-proof electronics.
-
Pressure Management: Although not typically a high-pressure reaction, heating solvents in a sealed reactor will increase pressure. Reactors must be equipped with pressure relief systems.
Section 2: Troubleshooting Guide
Problem 1: Low Yield & Incomplete Conversion
Q: My yield has dropped from 85% at lab scale to 50% in the pilot plant, and HPLC analysis shows a significant amount of unreacted 4-bromoaniline. What's wrong?
This issue points towards suboptimal reaction conditions that fail to drive the reaction to completion at scale.
Potential Causes & Solutions:
-
Insufficient Heat Transfer/Low Internal Temperature: The external jacket temperature may be set correctly, but poor heat transfer could mean the internal reaction mass never reaches the optimal temperature.
-
Solution: Monitor the internal reaction temperature using a calibrated probe. Increase the jacket temperature differential if necessary, but be cautious of overheating the reactor walls. Ensure the reactor's heat transfer fluid is circulating at the proper rate.
-
-
Catalyst (Acid) Concentration: The effective concentration of the acid catalyst may be lower than intended due to poor mixing or inaccurate charging.
-
Solution: Verify the volume and concentration of the glacial acetic acid charge. Ensure the addition is made under sufficient agitation to guarantee immediate dispersion.
-
-
Inefficient Mixing: In a large vessel, unreacted starting materials may get "stuck" in poorly mixed zones (e.g., near the reactor walls or below the agitator vortex).
-
Solution: Evaluate the agitator design (e.g., pitch-blade turbine, anchor), speed (RPM), and the use of baffles. For heterogeneous mixtures, a bottom-up mixing pattern is often more effective.
-
-
Premature Product Degradation: The product might be forming but then degrading due to prolonged exposure to heat, creating a false impression of incomplete conversion.
-
Solution: Take in-process control (IPC) samples to track the reaction profile. You may find the reaction is complete much earlier than at lab scale. Optimize the reaction time based on IPC data, not lab precedent.
-
Problem 2: Product Decomposition & Tar Formation
Q: My reaction mixture is turning into a dark, viscous tar. The final product is difficult to isolate and very impure. How can I prevent this?
Tar formation is a clear sign of product decomposition, a common problem in Paal-Knorr and Clauson-Kaas syntheses under harsh conditions.[6]
Potential Causes & Solutions:
-
Localized Overheating: This is the most common cause at scale. Hot spots near the reactor walls where the heating fluid is hottest can "cook" the material.
-
Solution: Improve agitation to increase bulk fluid movement and heat distribution. Reduce the temperature of the heating medium and allow for a longer, more gentle heat-up period.
-
-
Excessively High Acid Concentration or Wrong Acid: While acid is required, too high a concentration or the use of a very strong, non-volatile acid can promote polymerization and decomposition of the electron-rich pyrrole ring.[7]
-
Presence of Oxygen: Air in the reactor headspace can lead to oxidative polymerization at high temperatures.
-
Solution: Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Perform several vacuum/nitrogen purge cycles before heating.
-
Problem 3: Difficulties in Product Isolation and Purification
Q: During work-up, I'm getting intractable emulsions in my large-scale liquid-liquid extraction, and the final recrystallization is not removing a key impurity. What should I do?
Work-up and purification are often the most overlooked aspects of scaling up.
Potential Causes & Solutions:
-
Emulsion Formation: Vigorous agitation during extraction, which is necessary for good mass transfer in large vessels, can create stable emulsions, especially if acidic or basic aqueous washes are used.
-
Solution: After adding the extraction solvent and aqueous layer, use a slower, "wavelike" agitation to gently mix the phases. Add a small amount of a brine solution to help break the emulsion by increasing the ionic strength of the aqueous phase. Allow for adequate settling time.
-
-
Inefficient Recrystallization: An impurity may have a very similar solubility profile to your product in the chosen solvent system.
-
Solution 1 (Solvent Screening): Re-evaluate the recrystallization solvent. The ideal system is one where the product is sparingly soluble at room temperature but highly soluble at reflux, while the impurity is either very soluble or insoluble at all temperatures. A common procedure for this compound involves dissolving the crude product in a minimum of dichloromethane and then precipitating it by adding an anti-solvent like hexane.[3]
-
Solution 2 (Pre-Purification): Consider a "polishing" step before recrystallization. Slurrying the crude solid in a solvent that selectively dissolves the impurity (like cold hexane or diethyl ether) can be very effective. Alternatively, a plug of silica gel filtration can remove more polar impurities before the final crystallization.
-
Section 3: Recommended Protocols & Methodologies
Protocol 1: Optimized Scale-Up Synthesis (1.0 kg Scale)
Safety Warning: This procedure must be conducted in a designated chemical production area with appropriate engineering controls (fume hood/ventilated enclosure, grounded equipment) and by personnel trained in handling hazardous materials. Always wear appropriate PPE.
-
Equipment: 10L glass-lined reactor equipped with an overhead stirrer, thermocouple, condenser, and nitrogen inlet.
-
Reagents:
-
4-Bromoaniline: 1.00 kg (5.81 mol, 1.0 equiv.)
-
2,5-Dimethoxytetrahydrofuran (DMT): 0.92 kg (6.98 mol, 1.2 equiv.)
-
Glacial Acetic Acid: 4.0 L
-
Water (for quench): 10 L
-
Dichloromethane (DCM, for extraction): 2 x 10 L
-
Anhydrous Magnesium Sulfate (MgSO₄): 0.5 kg
-
Procedure:
-
Reactor Inerting: Purge the 10L reactor with nitrogen for 15 minutes. Maintain a gentle nitrogen blanket throughout the process.
-
Reagent Charge: Charge the glacial acetic acid (4.0 L) and 4-bromoaniline (1.00 kg) to the reactor. Begin agitation at 150-200 RPM.
-
DMT Addition: Add the 2,5-dimethoxytetrahydrofuran (0.92 kg) to the mixture over 10-15 minutes. A slight exotherm may be observed.
-
Heating: Heat the reaction mixture to an internal temperature of 115-118 °C. Use a controlled heating ramp over approximately 1 hour.
-
Reaction Monitoring: Hold the mixture at 118 °C for 2-3 hours. Monitor the reaction progress by taking samples every hour for HPLC analysis until <2% of the 4-bromoaniline remains.
-
Cooling: Once complete, cool the reaction mixture to 20-25 °C.
-
Quenching: Slowly and carefully transfer the reaction mixture into a separate vessel containing 10 L of cold water with vigorous stirring. This will precipitate the crude product.
-
Extraction: Transfer the aqueous slurry to a suitable separatory funnel or extraction vessel. Extract the product with dichloromethane (2 x 10 L).
-
Drying & Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate (0.5 kg). Filter off the drying agent and wash the filter cake with a small amount of DCM.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as a solid.
Protocol 2: Large-Scale Purification by Recrystallization
-
Dissolution: Transfer the crude solid to a clean, appropriately sized vessel. Add a minimum amount of dichloromethane (approx. 1.5-2.0 L per kg of crude) and stir until all the solid dissolves. Gentle warming may be required.
-
Precipitation: While stirring, slowly add hexane (approx. 4-5 L per L of DCM) as an anti-solvent. The product will begin to precipitate as a beige or off-white solid.
-
Cooling & Aging: Once the hexane addition is complete, cool the slurry to 0-5 °C and continue to stir for at least 1 hour to maximize precipitation.
-
Filtration: Filter the solid product using a Büchner funnel or a filter press.
-
Washing: Wash the filter cake with a generous amount of cold hexane to remove any residual soluble impurities.
-
Drying: Dry the purified solid in a vacuum oven at 40-50 °C until a constant weight is achieved. The expected product is a beige solid with a melting point of 91-92 °C.[1]
Section 4: Visual Guides & Data
Data Tables
Table 1: Comparison of Key Parameters: Lab vs. Scale-Up
| Parameter | Laboratory Scale (100 mL) | Pilot Scale (100 L) | Rationale for Change |
| Heating Method | Oil Bath / Heating Mantle | Jacketed Reactor with Thermal Fluid | Provides precise, uniform, and safe temperature control for large volumes. |
| Mixing | Magnetic Stir Bar | Overhead Mechanical Stirrer with Baffles | Ensures efficient mixing in a large, viscous volume; prevents vortexing. |
| Temp. Monitoring | External Thermometer | Internal Thermocouple Probe | Measures the actual reaction temperature, not the vessel wall temperature. |
| Quenching | Pouring into Beaker | Controlled Transfer via Pump/Pressure | Ensures safety and prevents splashing of large, hazardous volumes. |
| Work-up | Separatory Funnel | Glass-Lined Extraction Vessel | Manages large volumes safely and allows for controlled phase separation. |
Table 2: Acid Catalyst Selection for Clauson-Kaas Synthesis
| Catalyst | Typical Conditions | Pros for Scale-Up | Cons for Scale-Up |
| Glacial Acetic Acid | 110-120 °C, neat or in solvent[3] | Inexpensive, readily available, acts as both catalyst and solvent. | High temperatures can cause decomposition; corrosive.[3][6] |
| p-Toluenesulfonic Acid (p-TsOH) | Catalytic amount in a high-boiling solvent (e.g., Toluene) | Lower catalyst loading needed; can sometimes allow for lower temperatures. | Solid handling required; can be more aggressive than acetic acid. |
| Iron(III) Chloride (FeCl₃) | Catalytic amount, often in milder conditions (e.g., water)[10] | Milder conditions, potentially higher yields, less tarring. | May require specific work-up to remove metal catalyst; cost. |
| Microwave Irradiation | Acetic acid or water, 10-30 min[11] | Drastically reduced reaction times, often cleaner reactions. | Specialized equipment required; not easily scalable for bulk production. |
Diagrams
Caption: Troubleshooting decision tree for scale-up issues.
Caption: Process flow diagram for scaled-up production.
References
- 17.5. Synthesis of this compound by the Clauson-Kaas Reaction. (2020). Books.
- BIOSYNCE. (2023). What are the challenges in the synthesis and application of pyrrole? BIOSYNCE Blog.
- Technology for the production of disubstituted pyrroles. (n.d.). E3S Web of Conferences.
- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). Synthesis of pyrrole and substituted pyrroles (Review). ResearchGate.
- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464.
- Wikipedia. (n.d.). Paal–Knorr synthesis.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
- LookChem. (n.d.). 1-(4-BROMO-PHENYL)-1H-PYRROLE.
- Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
- MDPI. (n.d.). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas.
- Panda, S. S., & Singh, P. (2023). Clauson-Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. PubMed.
- ResearchGate. (n.d.). Comparison of different strategies to synthesize substituted pyrroles....
- D'Silva, C. (2020). A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole. Semantic Scholar.
- Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
- ResearchGate. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach.
- Arkivoc. (n.d.). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles.
- Chem-Station. (2016). Clauson-Kaas Pyrrole Synthesis.
- Beilstein Journals. (n.d.). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach.
- Radboud Repository. (2011). Fast Scale-Up Using Microreactors: Pyrrole Synthesis from Micro to Production Scale.
- LookChem. (n.d.). 1-(4-BROMOPHENYL)-2,5-DIMETHYL-1H-PYRROLE.
- ACS Publications. (2011). Fast Scale-Up Using Microreactors: Pyrrole Synthesis from Micro to Production Scale. Organic Process Research & Development.
- Optimization of large-scale heat exchanger network synthesis problems. (n.d.).
Sources
- 1. lookchem.com [lookchem.com]
- 2. lookchem.com [lookchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. rgmcet.edu.in [rgmcet.edu.in]
- 9. research.abo.fi [research.abo.fi]
- 10. Pyrrole synthesis [organic-chemistry.org]
- 11. arkat-usa.org [arkat-usa.org]
Technical Support Center: Catalyst Selection and Optimization for Cross-Coupling of 1-(4-bromophenyl)-1H-pyrrole
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are working with or troubleshooting the functionalization of N-arylpyrrole scaffolds, specifically 1-(4-bromophenyl)-1H-pyrrole. My goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions in your own experiments. We will move beyond simple recipes to a deeper understanding of catalyst systems and reaction dynamics.
The cross-coupling of heteroaryl halides like this compound presents unique challenges. The pyrrole moiety, while seemingly innocent, can act as a ligand for the palladium center, leading to catalyst inhibition and deactivation.[1] This guide provides a structured approach to overcoming these hurdles through logical catalyst selection and systematic troubleshooting.
Section 1: Frequently Asked Questions - Catalyst System Selection
This section addresses the most common initial questions regarding the setup of a cross-coupling reaction with this compound.
Q1: What is the best "go-to" palladium catalyst system for a beginner with this substrate?
For a robust starting point, especially for Suzuki-Miyaura couplings, a combination of a modern palladium precatalyst and a specialized biarylphosphine ligand is highly recommended.
-
Ligand: For an aryl bromide, an electron-rich and sterically bulky monophosphine ligand is ideal. XPhos or SPhos are excellent starting points. The bulk accelerates the crucial reductive elimination step and the electron-rich nature promotes the initial oxidative addition of the aryl bromide.[6][7]
-
Base & Solvent (for Suzuki): A common and effective starting combination is K₂CO₃ or K₃PO₄ as the base in a solvent system like 1,4-dioxane/water (e.g., 4:1 v/v).[8][9]
Q2: How do I choose between a phosphine ligand and an N-Heterocyclic Carbene (NHC) ligand?
The choice depends on the specific coupling reaction and substrates. Both are superior to simpler ligands like PPh₃ for this class of substrate.
-
Biarylphosphine Ligands (e.g., Buchwald-type): These are exceptionally versatile and have a well-documented track record for a wide range of couplings including Suzuki, Buchwald-Hartwig, and Heck reactions.[6][10] Their steric and electronic properties are highly tunable. For the C-N coupling (Buchwald-Hartwig) of your substrate, a ligand like BrettPhos or tBuDavePhos would be a logical choice.[11][12]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs form very strong bonds with palladium, creating highly stable and active catalysts.[6] This stability can be advantageous in preventing catalyst decomposition, especially at higher temperatures or during prolonged reaction times.[4] They are particularly effective for Suzuki-Miyaura couplings of challenging substrates, including some heteroaryl chlorides.[6]
Table 1: Comparison of Common Ligand Classes for this compound
| Ligand Class | Example(s) | Key Characteristics | Best For... |
| Biaryl Monophosphines | XPhos, SPhos, RuPhos | Electron-rich, sterically bulky. Promotes oxidative addition and reductive elimination. | General purpose Suzuki, Buchwald-Hartwig, Heck. Excellent starting point.[6][7] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, form highly stable Pd complexes. Resistant to degradation. | Suzuki-Miyaura, especially with less reactive coupling partners or at high temperatures.[4][6] |
| Ferrocenyl Phosphines | dppf | Bidentate, robust. Good for many standard Suzuki couplings. | Suzuki-Miyaura. A classic, reliable choice, though sometimes less active than modern monophosphines.[9] |
Q3: For a Buchwald-Hartwig amination, what base should I use?
The Buchwald-Hartwig C-N coupling typically requires a stronger, non-nucleophilic base than the Suzuki coupling.[13]
-
Strong Alkoxide Bases: Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for C-N couplings.[14] Lithium bis(trimethylsilyl)amide (LHMDS) is another excellent option, particularly for unprotected N-H heterocycles where it can also serve as the deprotonating agent.[12]
-
Weaker Carbonate Bases: While less common for aminations, bases like Cs₂CO₃ can sometimes be effective, especially with more reactive aryl halides or in systems sensitive to strong bases.[15]
Section 2: General Experimental Protocol (Suzuki-Miyaura Coupling)
This protocol provides a validated starting point. Optimization will likely be necessary based on your specific coupling partner.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
XPhos Pd G3 precatalyst (1–2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0–3.0 equiv)
-
1,4-Dioxane and Water, degassed
Procedure:
-
Vessel Preparation: Add the this compound, arylboronic acid, and finely powdered K₃PO₄ to an oven-dried reaction vial containing a magnetic stir bar.[2]
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Maintaining an inert atmosphere is critical to prevent catalyst oxidation and homocoupling of the boronic acid.[2][16]
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 10:1 ratio) via syringe. The solvent should be thoroughly degassed by sparging with an inert gas for 15-30 minutes or by using the freeze-pump-thaw method.[5][17]
-
Reaction: Place the vial in a preheated oil bath or heating block set to 80–100 °C. Stir vigorously to ensure adequate mixing, especially in a biphasic system.[5]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed (typically 2–24 hours).[4]
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section provides a logical framework for diagnosing and solving common problems.
Q4: My reaction failed. I have low to zero yield of the desired product, and my starting material is unconsumed. What went wrong?
This is the most common failure mode and usually points to an issue with the catalyst's activity.
-
Probable Cause 1: Inactive Catalyst. The active Pd(0) species was never generated or was destroyed. This is often due to oxygen contamination.[2][16]
-
Probable Cause 2: Poor Reagent Quality. Boronic acids are susceptible to degradation (protodeboronation) over time, especially when exposed to air and moisture.[16]
-
Probable Cause 3: Catalyst Inhibition. The nitrogen atom of the pyrrole ring can coordinate to the palladium center, forming an off-cycle, inactive complex.[1][18]
-
Solution: Switch to a more sterically hindered ligand. A bulky ligand like XPhos or tBuXPhos can create a coordinatively unsaturated palladium center that is less susceptible to poisoning by the substrate's heteroatom.[19]
-
Q5: My reaction is messy. I see my product, but also significant byproducts like homocoupled boronic acid or dehalogenated starting material. How can I improve selectivity?
Byproduct formation indicates that a non-productive side reaction is competing with your desired coupling.
-
Problem: Homocoupling of the Boronic Acid.
-
Problem: Dehalogenation of this compound.
-
Cause: The aryl-palladium intermediate is being reduced instead of coupling. This can happen if the transmetalation step is slow or if there is a hydride source present (e.g., from the solvent or base).[16]
-
Solution:
-
Accelerate Transmetalation: Ensure your base is strong enough and sufficiently soluble to activate the boronic acid. For Suzuki reactions, switching from K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃ can help.[8][20]
-
Change Ligand: A more electron-rich ligand can sometimes accelerate the desired coupling pathway relative to the reduction pathway.[7]
-
Check Reagents: Ensure your solvent and base are pure and anhydrous (for non-aqueous systems).
-
-
Table 2: Quick Troubleshooting Summary
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| No Reaction (SM remains) | Inactive catalyst (O₂ exposure); Degraded boronic acid; Catalyst inhibition. | Improve inert atmosphere technique; Use fresh reagents; Switch to a bulkier ligand (e.g., XPhos).[1][2][16] |
| Homocoupling Byproduct | Oxygen contamination. | Rigorously degas all solvents and maintain a strict inert atmosphere.[5] |
| Dehalogenation Byproduct | Slow transmetalation; Hydride impurities. | Use a stronger/more soluble base (K₃PO₄); Switch to a more electron-rich ligand.[16][20] |
| Low Yield (SM consumed) | Catalyst deactivation over time; Insufficiently forcing conditions. | Increase catalyst loading slightly; Increase temperature; Switch to a more stable catalyst system (e.g., NHC-Pd).[5][21] |
| Irreproducible Results | Inconsistent reagent quality; Poor mixing; Inefficient catalyst generation. | Use a high-purity, powdered base; Ensure vigorous stirring; Switch to a reliable precatalyst.[4][5][16] |
Section 4: Visualizing the Process
Understanding the workflow and the underlying chemistry is key to successful experimentation.
Diagram 1: Catalyst System Selection Workflow
This flowchart illustrates a logical progression for selecting and optimizing your initial reaction conditions.
Caption: A decision workflow for initial catalyst screening.
Diagram 2: Simplified Catalytic Cycle for Cross-Coupling
This diagram shows the fundamental steps common to most palladium-catalyzed cross-coupling reactions.
Caption: A generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
References
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- Carrow, B. P., & Hartwig, J. F. (2011). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
- Bello, D., et al. (2020). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
- Dai, X., et al. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides.
- Lee, C. Y., et al. (2018). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Molecules.
- Torbágyi, M., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. [Link]
- Bello, D., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, RSC Publishing. [Link]
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- ResearchGate.
- Organic Chemistry Portal. Heck Reaction. [Link]
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- Tcyrulnikov, S. (2018). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]
- Choshi, S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
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- Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
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- Reddit User Discussion. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]
- Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
- Reddy, G. S., et al. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. [Link]
- University of Rochester. Cross-Coupling Chemistry.
- Garg, N. K., & Szostak, M. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and -Pyrazoles. SYNFACTS. [Link]
- Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, Physical and Biological Sciences. [Link]
- Liu, W., et al. (2022). Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. PubMed. [Link]
- Hestenes, J. C., et al. (2022). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids.
- Kashani, S. K., et al. (2022).
- Frank, D., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
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- Nova, A., et al. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, RSC Publishing. [Link]
- Sharma, A., et al. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development.
- NROChemistry. Cross-Coupling Reactions. [Link]
- Topczewski, J. J., & Sanford, M. S. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]
- ACS Green Chemistry.
- Reddit User Discussion. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
- R Discovery. Synthesis of 2-Arylpyrroles via an Optimized Palladium Coupling. [Link]
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preventing polymerization of pyrrole during synthesis and storage
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals to prevent the polymerization of pyrrole during synthesis and storage. Here, we move beyond simple protocols to explain the underlying chemical principles, offering robust troubleshooting strategies and practical, field-tested advice.
Section 1: Understanding Pyrrole Instability: The "Why" Behind Polymerization
Pyrrole is a colorless, volatile liquid that readily darkens upon exposure to air.[1] This discoloration is a visual indicator of polymerization, a process that compromises purity and reactivity. Polymerization is primarily initiated by three mechanisms: oxidation, acid-catalysis, and exposure to light and heat.
1.1 Oxidative Polymerization: The most common degradation pathway involves oxidation.[2] Oxygen from the air acts as an initiator, oxidizing pyrrole monomers to form radical cations.[3][4] These highly reactive species then attack neutral pyrrole molecules, initiating a chain reaction that forms polypyrrole, often observed as a dark brown or black solid ("pyrrole black").[4][5] The process is a form of dehydrogenative coupling where hydrogen is eliminated as the polymer chain grows.[3]
1.2 Acid-Catalyzed Polymerization: Pyrrole is an electron-rich aromatic compound highly susceptible to attack by electrophiles, including protons (H⁺) from acidic media.[6][7] Protonation disrupts the ring's aromaticity, making it extremely reactive.[6] This protonated pyrrole acts as an electrophile and is attacked by a neutral pyrrole molecule, triggering a rapid polymerization cascade that produces non-conducting, ill-defined polymers.[6][8][9] Even weak acids can catalyze this process.[10]
1.3 Influence of Light and Heat: Light and heat provide the activation energy needed to accelerate both oxidative and acid-catalyzed polymerization pathways. Heat increases the kinetic rate of the reactions, while UV light can promote the formation of radical species that initiate polymerization.[11]
Section 2: Preventative Measures & Standard Protocols
Effective management of pyrrole requires stringent protocols during both purification and storage to mitigate the factors outlined above.
Purification: Establishing a Pure Starting Point
Using freshly purified pyrrole is critical, as commercially available pyrrole often contains dissolved oxygen and trace acidic impurities that can catalyze polymerization.[1] Distillation is the standard method for purification.
Protocol: Purification of Pyrrole by Vacuum Distillation
-
Preparation: Set up a vacuum distillation apparatus. Ensure all glassware is thoroughly dry. It is advisable to use a short-path distillation head to minimize the residence time of pyrrole at elevated temperatures.
-
Drying (Optional but Recommended): If the pyrrole has been stored for a long time or may have absorbed moisture, briefly dry it over a small amount of solid potassium hydroxide (KOH). Caution: Do not let pyrrole stand over KOH for more than a few hours, as this can lead to combination and reduce yield.[12] Decant the pyrrole from the KOH before distilling.
-
Distillation:
-
Add the crude pyrrole to the distillation flask.
-
Apply a vacuum (a pressure of 40-200 mbar is often effective).[13][14]
-
Gently heat the flask. The boiling point of pyrrole is 129-131 °C at atmospheric pressure, but it will be significantly lower under vacuum.[1] Maintain the bottom temperature below 100-110 °C to prevent thermal degradation.[13]
-
Collect the colorless, clear fraction that distills over. Discard any initial, lower-boiling fractions and any dark, high-boiling residue.
-
-
Immediate Use or Storage: The freshly distilled, colorless pyrrole should be used immediately or stored under the stringent conditions described below.[1][12]
Storage: Maintaining Purity Over Time
The goal of proper storage is to eliminate exposure to air, light, and heat.
Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | 2–8°C (Refrigeration) | Slows the kinetic rate of polymerization.[2] Freezing at -20°C or -80°C is also highly effective.[2] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, preventing oxidative polymerization.[2][15] |
| Container | Amber Glass Bottle | Protects from light, which can catalyze polymerization.[15][16] |
| Seal | Tightly Sealed Container | Prevents ingress of atmospheric oxygen and moisture.[17][18] |
Workflow: Preparing Pyrrole for Long-Term Storage
The following diagram illustrates the workflow for safely storing freshly distilled pyrrole.
Caption: A logical guide for troubleshooting pyrrole polymerization.
Section 4: Frequently Asked Questions (FAQs)
Q: Why does pyrrole darken but my NMR still looks pure? A: The colored impurities, typically oligomers or polymers of pyrrole, are often intensely colored. [19]This means that even a very small, trace amount of this polymeric byproduct, which may be undetectable by standard 1H NMR, can impart a dark color to the entire sample. [19]High molecular weight polymers may also have broad signals that are lost in the baseline of an NMR spectrum. [19] Q: Is it better to store pyrrole under vacuum or inert gas? A: Inert gas (argon or nitrogen) is superior. While a vacuum removes air, it does not prevent the liquid pyrrole from outgassing dissolved oxygen. Furthermore, maintaining a perfect vacuum in a storage container over time is often more difficult than maintaining a positive pressure of an inert gas, which provides a more robust barrier to air ingress.
Q: Can I use a chemical inhibitor to stop polymerization? A: While some applications might use inhibitors, it is not a standard practice for storing pure pyrrole for synthesis, as the inhibitor would be an impurity in subsequent reactions. The preferred and most reliable methods are purification by distillation followed by storage under an inert atmosphere, protected from light and at a low temperature. [2][15][16] Q: My pyrrole is solid in the freezer. How should I thaw it? A: Allow the sealed container to warm to room temperature slowly before opening it. [2]This prevents atmospheric moisture from condensing inside the cold vial, which would introduce water and air. Once it is fully liquid at room temperature, you can open it, preferably under a stream of inert gas, and draw the amount you need.
References
- Material Safety Data Sheet - Pyrrole, 99%. (n.d.). Cole-Parmer.
- Hawkins, S. J., & Ratcliffe, N. M. (2000). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. Journal of Materials Chemistry.
- Hawkins, S. J., & Ratcliffe, N. M. (2000). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. RSC Publishing - The Royal Society of Chemistry.
- Oxidative polymerization of pyrrole (Py) resulting in polypyrrole... (n.d.). ResearchGate.
- Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity. (n.d.). Benchchem.
- Electropolymerization of Pyrrole and Electrochemical Study of Polypyrrole. 2. Influence of Acidity on the Formation of Polypyrrole and the Multipathway Mechanism. (n.d.). The Journal of Physical Chemistry B - ACS Publications.
- Process for the purification of crude pyrroles. (n.d.). Google Patents.
- Reaction mechanism and kinetics of in-situ polymerization of pyrrole onto textiles: A review. (n.d.). Sage Journals.
- Pyrrole - SAFETY DATA SHEET. (2010). Fisher Scientific.
- Purification of crude pyrroles. (1996). Google Patents.
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- Pyrrole - SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
- Polymerization mechanism of pyrrole with APS. (n.d.). ResearchGate.
- Synthesis of Polypyrrole and Their Application. (n.d.). IOSR Journal.
- Safety Data Sheet - Pyrrole. (2024). DC Fine Chemicals.
- Oxidative Polymerization of Pyrrole in Polymer Matrix. (1995). Journal of Polymer Science Part A: Polymer Chemistry.
- Pyrrole. (n.d.). Wikipedia.
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- Does it make sense to freeze pyrrole to stop spontaneous polymerization?. (2017). ResearchGate.
- Polypyrrole. (n.d.). Wikipedia.
- Pyrrole. (n.d.). Organic Syntheses Procedure.
- Oxidative polymerization of pyrrole. (n.d.). ResearchGate.
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- Kinetics and mechanism of pyrrole chemical polymerization. (2013). ResearchGate.
- Polymerization of pyrrole and its derivatives. (1992). Google Patents.
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- Pyrrole 109-97-7 wiki. (n.d.). Guidechem.
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- Synthesis and Characterisation of Poly(2-Formylpyrrole) (PFPy) by Acids Catalysis and Study of Its Particles. (n.d.). Institute of Metal Physics.
- A Short Report on the Polymerization of Pyrrole and Its Copolymers by Sonochemical Synthesis of Fluorescent Carbon Dots. (2019). MDPI.
- Synthesis, Reactions and Medicinal Uses of Pyrrole. (n.d.). Pharmaguideline.
- Nitrogenous Pigments. (n.d.). Britannica.
- How to remove excess pyrrole from a reaction mixture?. (2020). ResearchGate.
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Technical Support Center: Managing Reaction Exotherms in the Synthesis of 1-(4-bromophenyl)-1H-pyrrole
Welcome to the dedicated technical support resource for managing reaction exotherms during the synthesis of 1-(4-bromophenyl)-1H-pyrrole. This guide is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis of N-arylpyrroles and require a deeper understanding of the thermodynamic challenges involved. Here, we will explore the causality behind exothermic events, provide actionable troubleshooting advice, and present validated protocols to ensure safe and reproducible outcomes.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the management of exotherms in the synthesis of this compound, primarily through the Clauson-Kaas and Paal-Knorr reactions.
Q1: What is the primary cause of the exotherm in the synthesis of this compound?
The synthesis of this compound, typically achieved through the Clauson-Kaas or Paal-Knorr reaction, involves the condensation of 4-bromoaniline with a 1,4-dicarbonyl equivalent, such as 2,5-dimethoxytetrahydrofuran.[1][2][3][4][5] The significant exotherm observed in this reaction is primarily due to the acid-catalyzed ring-opening of 2,5-dimethoxytetrahydrofuran to form a reactive dicarbonyl intermediate, followed by the highly favorable cyclization and dehydration steps with 4-bromoaniline to form the aromatic pyrrole ring.[1][4][5] The overall transformation is thermodynamically driven, releasing a substantial amount of energy as heat.
Q2: At what stage of the reaction is the exotherm most pronounced?
The exotherm is most pronounced during the initial stages of the reaction, particularly upon the addition of the acid catalyst or when the reaction mixture is heated.[6] This is because the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran is often the rate-limiting step, and once the reactive intermediate is formed, the subsequent condensation with the amine is rapid and highly exothermic.[1][4]
Q3: What are the potential risks associated with an uncontrolled exotherm?
An uncontrolled exotherm can lead to several hazardous situations, including:
-
Runaway Reaction: A rapid increase in temperature can accelerate the reaction rate, leading to a dangerous feedback loop where the reaction proceeds uncontrollably.
-
Pressure Buildup: The boiling of solvents and the generation of gaseous byproducts can cause a significant increase in pressure within the reaction vessel, potentially leading to an explosion.
-
Product Degradation and Side Reactions: High temperatures can lead to the degradation of the desired product and the formation of impurities, reducing the overall yield and purity.[7]
-
Safety Hazards: The sudden release of energy and pressure poses a significant risk of injury to laboratory personnel.
Q4: How can I mitigate the risk of a runaway reaction?
Several strategies can be employed to mitigate the risk of a runaway reaction:
-
Slow Reagent Addition: The controlled, dropwise addition of the acid catalyst or one of the reactants allows for better management of the heat generated.
-
Adequate Cooling: Utilizing an efficient cooling system, such as an ice bath or a cryostat, is crucial to dissipate the heat produced during the reaction.
-
Dilution: Performing the reaction in a larger volume of an appropriate solvent can help to absorb and dissipate the heat more effectively.
-
Reaction Calorimetry: For process development and scale-up, reaction calorimetry is an invaluable tool for quantifying the heat of reaction and determining safe operating parameters.[8]
Troubleshooting Guide
This guide provides a question-and-answer format to address specific issues you may encounter during the synthesis of this compound.
Issue 1: The reaction temperature spiked unexpectedly after adding the acid catalyst.
-
Question: I added the acetic acid catalyst to my mixture of 4-bromoaniline and 2,5-dimethoxytetrahydrofuran, and the temperature rapidly increased beyond my set point. What happened and how can I prevent this?
-
Answer: This is a classic sign of an uncontrolled exotherm. The rapid addition of the catalyst initiated the reaction at a rate that exceeded the cooling capacity of your setup. To prevent this, add the acid catalyst dropwise while vigorously stirring and closely monitoring the internal temperature. Ensure your cooling bath is at a sufficiently low temperature before beginning the addition.
Issue 2: My reaction is producing a dark-colored tar-like substance instead of the desired product.
-
Question: After running the reaction, the workup yielded a dark, intractable material with a very low yield of this compound. What could be the cause?
-
Answer: The formation of tar-like substances is often a result of product or reactant degradation due to excessive heat. An uncontrolled exotherm likely led to temperatures that promoted polymerization and other side reactions.[9] To address this, implement the temperature control measures described above, such as slow addition of reagents and efficient cooling. Consider running the reaction at a lower temperature for a longer period.
Issue 3: I am scaling up the reaction and am concerned about heat management.
-
Question: I have a successful lab-scale procedure, but I need to scale it up by a factor of 10. What are the key considerations for managing the exotherm at a larger scale?
-
Answer: Scaling up a reaction with a significant exotherm requires careful planning. The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation less efficient. Key considerations include:
-
Pilot Plant Reactor: Utilize a jacketed reactor with a reliable temperature control system.
-
Heat Flow Calorimetry: Perform a heat flow calorimetry study on the lab scale to determine the heat of reaction (ΔHrxn), the maximum heat output, and the adiabatic temperature rise.[8] This data is crucial for safe scale-up.
-
Controlled Addition: Implement a programmed, slow addition of the limiting reagent to control the rate of heat generation.
-
Emergency Cooling: Have an emergency cooling plan in place, such as a quench solution or a secondary cooling system.
-
Experimental Protocols
Below are detailed protocols for the synthesis of this compound with a focus on managing the reaction exotherm.
Protocol 1: Lab-Scale Synthesis with Acetic Acid Catalyst
This protocol is suitable for a laboratory setting and emphasizes controlled conditions.
Materials:
-
4-bromoaniline
-
2,5-dimethoxytetrahydrofuran (mixture of cis and trans isomers)[10]
-
Glacial acetic acid
-
Ethanol
-
Deionized water
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-bromoaniline (1.0 eq) in ethanol.
-
Cool the solution to 0-5 °C using an ice-water bath.
-
Add 2,5-dimethoxytetrahydrofuran (1.05 eq) to the dropping funnel.
-
Slowly add the 2,5-dimethoxytetrahydrofuran to the stirred solution of 4-bromoaniline over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
In a separate vessel, prepare a solution of glacial acetic acid (0.2 eq) in a small amount of ethanol.
-
Add the acetic acid solution to the reaction mixture dropwise over 15-20 minutes, maintaining the internal temperature below 15 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of ice-water and stir until a precipitate forms.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted synthesis can offer rapid reaction times and improved yields, but careful temperature monitoring is still essential.[11][12][13]
Materials:
-
4-bromoaniline
-
2,5-dimethoxytetrahydrofuran
-
Acetic acid (catalytic amount)
-
A suitable microwave-safe reaction vessel with a stirrer and temperature sensor.
Procedure:
-
In the microwave reaction vessel, combine 4-bromoaniline (1.0 eq) and 2,5-dimethoxytetrahydrofuran (1.1 eq).
-
Add a catalytic amount of acetic acid (e.g., 5 mol%).
-
Seal the vessel and place it in the microwave reactor.
-
Set the reaction temperature to 120 °C and the reaction time to 10-20 minutes, with a maximum power setting that allows for controlled heating.[2][12]
-
Monitor the internal temperature and pressure throughout the reaction.
-
After the reaction is complete, cool the vessel to room temperature before opening.
-
Work up the reaction mixture as described in Protocol 1.
Data Presentation
| Parameter | Lab-Scale Protocol | Microwave Protocol | Key Consideration |
| Catalyst | Acetic Acid | Acetic Acid | Catalyst initiates the exothermic reaction. |
| Temperature | 0-15 °C (addition), RT (reaction) | 120 °C (set point) | Precise temperature control is critical for safety and purity. |
| Addition Rate | 30-45 min (reagent), 15-20 min (catalyst) | N/A (pre-mixed) | Slow addition is a key control parameter for managing exotherms. |
| Reaction Time | 12-16 hours | 10-20 minutes | Microwave can significantly reduce reaction times. |
| Solvent | Ethanol | Solvent-free or high-boiling solvent | Solvent choice affects heat capacity and reaction kinetics. |
Visualization of Workflow
Troubleshooting Workflow for Exotherm Management
Caption: A decision tree for troubleshooting unexpected exotherms.
Logical Relationship of Safety Measures
Caption: Proactive and reactive measures for ensuring a safe synthesis.
References
- Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. (2023-06-27). National Institutes of Health.
- Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. (2023-06-14). Beilstein Journals.
- Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Arkivoc.
- Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. (2023-06-14). ResearchGate.
- Overcoming over-bromination in pyrrole synthesis. Benchchem.
- Microwave-assisted organic synthesis of pyrroles (Review). Pharmacia.
- Navigating the Scale-Up of N-Acetylpyrrole Synthesis: A Technical Support Guide. Benchchem.
- Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid catalysis. PubMed Central.
- (PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. ResearchGate.
- Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity. Benchchem.
- 17.5. Synthesis of 1-(4-Bromophenyl)-1 H -pyrrole by the Clauson-Kaas Reaction. ResearchGate.
- A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole. Semantic Scholar.
- Scaled‐up synthesis of pyrroles 4 aa and 4 ba. ResearchGate.
- Gram‐scale synthesis and synthetic elaborations of axially chiral N‐arylpyrrole product 3 o. ResearchGate.
- Modular Synthesis of Polymers Containing 2,5-di(thiophenyl)-N-arylpyrrole. PubMed.
- Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
- Paal–Knorr synthesis. Wikipedia.
- Paal-Knorr Synthesis. Alfa Chemistry.
- Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
- SAFETY DATA SHEET. (2012-03-23). Fisher Scientific.
- (PDF) Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. ResearchGate.
- Recent Advancements in Pyrrole Synthesis. PubMed Central.
- 7-(4-Bromophenyl)-9-phenyl-7H-pyrrolo[3,2-e]tetrazolo[1,5-c]pyrimidine. National Institutes of Health.
- Pyrrole synthesis. Organic Chemistry Portal.
- troubleshooting low conversion rates in 2,5-dimethoxytetrahydrofuran reactions. Benchchem.
- Microwave induced uncatalyzed reaction of 2,5-dimethoxytetrahydrofuran... | Download Scientific Diagram. ResearchGate.
- Information on the Reaction Calorimetry application. Syrris.
- An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. PubMed Central.
Sources
- 1. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
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- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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Validation & Comparative
A Senior Application Scientist's Guide to Bromophenyl vs. Other Halogenated Phenyl Pyrroles: A Comparative Analysis
For researchers, medicinal chemists, and materials scientists, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. Among these, the phenyl-pyrrole core is a privileged structure, appearing in a vast array of biologically active compounds and advanced materials. The introduction of a halogen atom to the phenyl ring is a common and powerful strategy to modulate a molecule's physicochemical and functional properties.
This guide provides an in-depth comparative analysis of bromophenyl pyrroles against their fluorinated and chlorinated counterparts. Moving beyond a simple list of properties, we will explore the causal relationships between the choice of halogen and the resulting performance, supported by experimental data and detailed protocols to empower your own research and development endeavors.
The Halogen Effect: Modulating Physicochemical Properties
The substitution of hydrogen with a halogen atom—be it fluorine, chlorine, or bromine—imparts distinct electronic and steric characteristics to the phenyl pyrrole scaffold. These changes, though seemingly minor, have profound implications for molecular interactions, membrane permeability, and metabolic stability.[1] Understanding these foundational differences is critical for rational design in both drug discovery and materials science.
Key Physicochemical Distinctions:
-
Electronegativity and Inductive Effects: Halogens are more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I). This effect is strongest for fluorine and decreases down the group (F > Cl > Br). This influences the electron density of the aromatic system, affecting pKa, reactivity, and potential interactions with biological targets.
-
Lipophilicity: Halogenation generally increases a molecule's lipophilicity (fat-solubility), a key parameter for drug absorption and distribution. The contribution to lipophilicity, often measured by the hydrophobic substituent constant (π), increases with the size of the halogen (Br > Cl > F). This can enhance membrane permeability but may also increase metabolic susceptibility or off-target toxicity if not carefully balanced.
-
Steric Bulk and Molecular Size: The atomic radius increases significantly from fluorine to bromine. This steric hindrance can influence the preferred conformation of the molecule and its ability to fit into a binding pocket or pack into a crystalline lattice.
-
Halogen Bonding: A lesser-known but increasingly important interaction, halogen bonding is a non-covalent interaction where the electropositive region on the outer side of the halogen atom (the σ-hole) interacts with a Lewis base (e.g., an oxygen or nitrogen atom). The strength of this interaction increases with the polarizability of the halogen (I > Br > Cl >> F), making bromine a particularly effective halogen bond donor. This can be a key factor in enhancing ligand-protein binding affinity.[2][3]
Table 1: Comparative Physicochemical Properties of 4-Halophenyl Pyrrole Analogs
The following table summarizes key properties for a representative series of 5-(4-halophenyl)-3,4-dihydro-2H-pyrrole analogs, illustrating the impact of halogen substitution.
| Property | 5-(4-Fluorophenyl)-3,4-dihydro-2H-pyrrole | 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole | 5-(4-Bromophenyl)-3,4-dihydro-2H-pyrrole |
| Molecular Formula | C₁₀H₁₀FN | C₁₀H₁₀ClN | C₁₀H₁₀BrN |
| Molecular Weight | 179.20 g/mol | 195.65 g/mol | 240.10 g/mol |
| LogP (Predicted) | 2.1 | 2.5 | 2.7 |
| Topological Polar Surface Area | 12.4 Ų | 12.4 Ų | 12.4 Ų |
| Halogen Atomic Radius (Å) | 0.57 | 0.99 | 1.14 |
| Halogen Electronegativity (Pauling) | 3.98 | 3.16 | 2.96 |
Note: Data for molecular formula, weight, and LogP are adapted from BenchChem for 5-(4-halophenyl)-3,4-dihydro-2H-pyrrole analogs.[1] Other properties are standard chemical values.
Synthesis of Halogenated Phenyl Pyrroles: Pathways and Protocols
A variety of synthetic routes exist for accessing halogenated phenyl pyrroles, with the Paal-Knorr and Clauson-Kaas reactions being among the most established.[4] More modern approaches frequently employ metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach a pre-halogenated phenyl ring to a pyrrole core, offering greater flexibility and substrate scope.[5][6]
The choice of synthetic strategy often depends on the desired substitution pattern and the availability of starting materials. For instance, the Paal-Knorr synthesis is a robust method involving the condensation of a 1,4-dicarbonyl compound with a primary amine—in this case, a halogenated aniline.
Caption: General workflow for the Paal-Knorr synthesis of N-(halophenyl)pyrroles.
Experimental Protocol: Paal-Knorr Synthesis of 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole
This protocol is a representative example of the Paal-Knorr condensation.
Materials:
-
4-Bromoaniline
-
2,5-Hexanedione (Acetonylacetone)
-
p-Toluenesulfonic acid (p-TsOH) or Citric Acid (catalytic amount)[7]
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for reflux
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromoaniline (1.0 eq) in toluene.
-
Addition of Reagents: Add 2,5-hexanedione (1.05 eq) to the solution, followed by a catalytic amount of p-TsOH (approx. 0.05 eq).
-
Reflux: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup - Quenching: After cooling to room temperature, dilute the mixture with ethyl acetate. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[8][9]
Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective
The nature of the halogen substituent on the phenyl ring can significantly modulate the biological activity of phenyl pyrroles.[10] This is a direct consequence of the altered physicochemical properties discussed earlier.
-
Antimicrobial and Antifungal Activity: The classic example is pyrrolnitrin, a halogenated phenylpyrrole natural product with potent antifungal properties.[5] The electronic properties of the halogenated ring are crucial for its mechanism of action. Comparative studies of related compounds often show that brominated and chlorinated analogs exhibit potent activity, which can be attributed to a combination of increased lipophilicity (enhancing cell penetration) and favorable electronic profiles.[11]
-
Antiproliferative Activity: Pyrrole-containing compounds are known to exhibit a wide range of biological activities, including anticancer effects.[10][12] While direct comparative data across a full halogen series is often limited to specific studies, SAR analyses of related scaffolds provide valuable insights. For example, in a series of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives, the presence of electron-withdrawing groups on the aryl ring was found to enhance antiproliferative activity.[10] This suggests that the strong inductive effect of halogens can be beneficial. Brominated compounds, with their high lipophilicity, may show enhanced potency, provided they do not introduce unfavorable steric clashes in the target's binding site.
-
Enzyme Inhibition: Halogenation plays a critical role in the design of specific enzyme inhibitors. For protein kinases, the ability of bromine and chlorine to act as halogen bond donors can be exploited to achieve higher affinity and selectivity.[2][3] In studies of pyrrole-based COX-2 inhibitors, the substituent pattern on the phenyl rings is a key determinant of activity and selectivity.[13] Similarly, in the development of Mpro inhibitors for antiviral applications, specific halogen substitutions can be crucial for establishing key interactions, like hydrogen bonding, within the active site.[14]
Experimental Protocol: MTT Assay for Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the antiproliferative activity of test compounds.[10]
Principle: Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically. A decrease in formazan production in treated cells indicates reduced viability.
Caption: Step-by-step workflow for the MTT cell viability assay.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the halogenated phenyl pyrrole compounds (and a positive control like Doxorubicin) in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37 °C, 5% CO₂).
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial reductases in living cells will convert the MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Applications in Materials Science
The unique electronic properties of pyrroles make them valuable building blocks for organic electronic materials, such as conducting polymers and electrochromes.[15][16] Halogenation provides a powerful tool to fine-tune these properties.
-
Electrochemical Properties: Introducing halogens, particularly the more polarizable bromine, can significantly impact the redox properties of pyrrole-containing materials. Studies on brominated BODIPY (boron-dipyrromethene) systems, which feature pyrrole rings, show that increasing the number of bromine substituents makes the molecule more electron-deficient.[17] This facilitates easier reduction (a lower reduction potential) and can increase the stability of the reduced species. This is a crucial parameter for applications in organic electronics, such as n-type semiconductors in organic field-effect transistors (OFETs).
-
Optical Properties and Electrochromism: The electronic effects of halogens alter the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which in turn affects the material's absorption and emission spectra.[18] This is particularly relevant for electrochromic materials, which change color upon electrochemical oxidation or reduction.[19] By strategically placing different halogens, scientists can tune the color of both the neutral and doped states of a polymer, tailoring it for specific display or smart window applications.
Table 2: Effect of Bromination on the Physicochemical Properties of a meso-Aryl 3-Pyrrolyl BODIPY
| Property | Unsubstituted BODIPY | Brominated BODIPY | Causal Effect of Bromine |
| Absorption (λmax) | Varies | Bathochromic shift (red-shift) | Electron-withdrawing nature and steric effects alter HOMO-LUMO gap |
| Fluorescence Quantum Yield | Higher | Lower | Heavy-atom effect of bromine promotes intersystem crossing, quenching fluorescence |
| Reduction Potential (E₁/₂red) | Higher (more negative) | Lower (less negative) | Strong electron-withdrawing effect makes the molecule easier to reduce |
| Singlet Oxygen Generation | Lower | Higher | Enhanced intersystem crossing populates the triplet state, leading to efficient singlet oxygen generation |
Note: This table summarizes general trends observed upon bromination of pyrrole-containing systems, as detailed in studies on 3-pyrrolyl BODIPYs.[17]
Conclusion: Rational Selection for Targeted Applications
The choice between a bromophenyl, chlorophenyl, or fluorophenyl pyrrole is not arbitrary but a critical design decision driven by the intended application.
-
For drug discovery , the decision involves a multi-parameter optimization. While fluorine can improve metabolic stability and membrane permeability through its small size and high electronegativity, bromine offers the distinct advantages of stronger halogen bonding potential and greater lipophilicity. This makes bromophenyl pyrroles particularly promising candidates when seeking to enhance binding affinity to a specific biological target or to improve cell penetration, provided that steric constraints and potential metabolic liabilities are carefully managed.
-
In materials science , bromophenyl pyrroles are highly valuable for tuning optoelectronic properties. The significant electron-withdrawing nature and heavy-atom effect of bromine can be used to lower LUMO levels, facilitate reduction, and promote intersystem crossing. This allows for the rational design of materials with specific redox potentials, absorption spectra, and photophysical behaviors for applications in organic electronics, sensors, and photodynamic therapy.
Ultimately, this comparative analysis underscores that each halogen imparts a unique and predictable set of properties to the phenyl pyrrole core. By understanding the underlying chemical principles, researchers can move beyond trial-and-error and rationally select the optimal halogen to accelerate the development of novel drugs and advanced materials.
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A Senior Application Scientist's Guide to the Spectroscopic Database of N-Substituted Pyrrole Derivatives
For Distribution To: Researchers, scientists, and drug development professionals.
This guide provides an in-depth comparison of spectroscopic data for N-substituted pyrrole derivatives. It is designed to serve as a practical reference for the unambiguous structural characterization of these vital heterocyclic compounds, moving beyond a simple recitation of data to explain the underlying principles and experimental considerations essential for high-fidelity analysis.
The Central Role of N-Substituted Pyrroles and Spectroscopic Verification
The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials.[1] The identity of the substituent on the pyrrole nitrogen (the N-substituent) profoundly influences the molecule's electronic properties, conformation, and biological activity. Consequently, precise and unequivocal structural confirmation is not merely procedural—it is fundamental to reproducible research and development.
Spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the gold standard for this purpose. This guide offers a curated database of expected spectroscopic values and elucidates the causal relationships between the N-substituent's nature and the resulting spectral data.
Core Spectroscopic Methodologies: Principles and Protocols
An expert understanding of spectroscopic techniques requires not just knowing how to run an experiment, but why specific choices are made. The following sections detail the core principles and provide self-validating, robust protocols for the analysis of N-substituted pyrrole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Expertise: NMR spectroscopy probes the magnetic properties of atomic nuclei, such as ¹H and ¹³C, providing detailed information about the molecular structure and chemical environment.[2][3] The chemical shift (δ) of a nucleus is highly sensitive to the electron density around it. For N-substituted pyrroles, the electronic character of the substituent (whether it is electron-donating or electron-withdrawing) directly modulates the electron density of the pyrrole ring, causing predictable upfield (shielding) or downfield (deshielding) shifts of the ring's protons and carbons.[4][5][6] This effect is the primary tool for comparative analysis.
Trustworthiness through Protocol: High-quality, reproducible NMR data is contingent on meticulous sample preparation and standardized acquisition parameters.
Experimental Protocol: ¹H and ¹³C NMR Data Acquisition [7]
-
Sample Purity: Begin with a sample of high purity to prevent signals from impurities that can confound spectral interpretation.[4]
-
Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely dissolves the sample and has minimal overlapping signals with the analyte. CDCl₃ is a common first choice for its versatility.
-
Concentration:
-
For ¹H NMR, dissolve 5-10 mg of the pyrrole derivative in 0.5-0.7 mL of the deuterated solvent.
-
For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the low natural abundance (1.1%) of the ¹³C isotope.[4]
-
-
Sample Transfer: Transfer the solution into a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition (Typical 400 MHz Spectrometer):
-
¹H NMR: Acquire the spectrum with a spectral width of -2 to 12 ppm, a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
¹³C NMR: Acquire the spectrum with a spectral width of -10 to 220 ppm, using proton broadband decoupling, a 30-degree pulse angle, a 2-second relaxation delay, and accumulate several hundred to a few thousand scans.
-
-
Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Calibrate the chemical shift scale using a known reference, typically the residual solvent peak or tetramethylsilane (TMS).[2]
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle & Expertise: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending).[8] The frequency of these vibrations is characteristic of specific chemical bonds and functional groups.[9] In N-substituted pyrroles, key diagnostic bands include the C-H, C=C, and C-N stretching vibrations of the pyrrole ring. The position of these bands can be subtly influenced by the N-substituent, though often less dramatically than in NMR.[10]
Trustworthiness through Protocol: The quality of an FTIR spectrum is highly dependent on sample preparation. The KBr pellet method is a robust technique for solid samples.
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method) [11][12]
-
Sample Preparation: Grind 1-2 mg of the solid pyrrole derivative into a fine powder using an agate mortar and pestle.[12]
-
Matrix Mixing: Add approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample. The ideal sample concentration in KBr is 0.2% to 1%.[13]
-
Pellet Formation: Transfer the mixture to a pellet die. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.[12] Cloudiness may indicate insufficient grinding or moisture.
-
Background Collection: Ensure the sample compartment of the FTIR spectrometer is empty. Collect a background spectrum to account for atmospheric CO₂ and water vapor, as well as the instrument's response.[14]
-
Sample Analysis: Place the KBr pellet into the sample holder in the spectrometer. Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.[15]
-
Data Processing: The instrument software will automatically ratio the sample single beam spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Principle & Expertise: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and, through fragmentation patterns, clues about its structure.[16][17] For pyrrole derivatives, the molecular ion peak (M⁺) is crucial for confirming the molecular formula. The fragmentation pattern can often reveal the nature of the N-substituent. Liquid Chromatography-Mass Spectrometry (LC-MS) is a common technique for analyzing such compounds in complex mixtures.[18][19][20]
Trustworthiness through Protocol: A generalized LC-MS protocol provides a reliable framework for analysis.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the pyrrole derivative (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile. Filter the solution through a 0.22 µm syringe filter to remove particulates.
-
Chromatographic Separation (LC):
-
Column: Use a reverse-phase C18 column, which is standard for separating moderately polar organic compounds.
-
Mobile Phase: A gradient elution is typically effective. Start with a high percentage of water (with 0.1% formic acid to aid ionization) and gradually increase the percentage of an organic solvent like acetonitrile (also with 0.1% formic acid).
-
Flow Rate: A typical analytical flow rate is 0.2-0.5 mL/min.
-
-
Ionization (MS): Electrospray Ionization (ESI) is a soft ionization technique well-suited for many pyrrole derivatives, typically forming protonated molecules [M+H]⁺ in positive ion mode.
-
Mass Analysis:
-
Perform a full scan analysis (e.g., m/z 50-500) to identify the molecular ion.
-
High-resolution mass spectrometry (e.g., using a TOF or Orbitrap analyzer) can provide an accurate mass measurement to confirm the elemental composition.[16]
-
-
Data Analysis: Identify the peak corresponding to the compound of interest in the chromatogram. Analyze the corresponding mass spectrum to confirm the molecular weight.
Workflow for Spectroscopic Analysis and Comparison
The following diagram illustrates a systematic workflow for the characterization and comparison of N-substituted pyrrole derivatives.
Caption: Workflow from synthesis to structural confirmation.
Comparative Spectroscopic Data
The following tables summarize characteristic spectroscopic data for unsubstituted pyrrole and representative N-substituted derivatives. The key comparative insight is how the electronic nature of the N-substituent systematically alters the chemical shifts of the pyrrole ring protons and carbons.[4][6]
¹H NMR Data (in CDCl₃, ~400 MHz)
Electron-withdrawing groups (e.g., N-phenyl) deshield the ring protons, shifting their signals downfield (higher ppm). Electron-donating groups (e.g., N-methyl) have a shielding effect, shifting signals upfield.
| Compound | N-Substituent | H-2, H-5 (α-H) δ (ppm) | H-3, H-4 (β-H) δ (ppm) | N-H δ (ppm) | Data Source(s) |
| Pyrrole | -H | ~6.74 | ~6.24 | ~8.11 (broad) | [21] |
| N-Methylpyrrole | -CH₃ | ~6.61 | ~6.08 | N/A | [6] |
| N-Phenylpyrrole | -C₆H₅ | ~7.05 | ~6.32 | N/A | [22][23] |
| N-Vinylpyrrole | -CH=CH₂ | ~6.85 | ~6.20 | N/A | [24] |
| 2,5-Dimethyl-1-phenylpyrrole | -C₆H₅ (with C-Me) | N/A (Substituted) | ~5.88 | N/A | [22] |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
¹³C NMR Data (in CDCl₃, ~101 MHz)
The same electronic effects observed in ¹H NMR apply to the ¹³C signals. Deshielding by electron-withdrawing groups moves carbon signals to higher ppm values.
| Compound | N-Substituent | C-2, C-5 (α-C) δ (ppm) | C-3, C-4 (β-C) δ (ppm) | Data Source(s) |
| Pyrrole | -H | ~118.5 | ~108.2 | [6] |
| N-Methylpyrrole | -CH₃ | ~121.5 | ~107.8 | [6] |
| N-Phenylpyrrole | -C₆H₅ | ~121.9 | ~110.1 | [22] |
| N-(p-tolyl)pyrrole | -C₆H₄-CH₃ | ~122.3 | ~109.5 | [22] |
| 2,5-Dimethyl-1-phenylpyrrole | -C₆H₅ (with C-Me) | ~128.4 | ~105.8 | [22] |
Key FTIR Data (cm⁻¹)
The IR spectrum is primarily used for identifying the presence of the pyrrole ring and the absence of an N-H bond in substituted derivatives.
| Compound | Key Absorptions (cm⁻¹) | Description | Data Source(s) |
| Pyrrole | ~3400 | N-H stretch (broad) | [25][26] |
| ~3100 | C-H stretch (aromatic) | [25] | |
| ~1530 | C=C stretch (ring) | [27] | |
| N-Substituted Pyrroles | No band at ~3400 | Confirms N-substitution | [1][28] |
| ~3100 | C-H stretch (aromatic) | [29] | |
| ~1500-1600 | C=C stretch (ring) | [29] |
Mass Spectrometry Data
Mass spectrometry confirms the molecular weight. The base peak for unsubstituted pyrrole is the molecular ion peak.
| Compound | Formula | Molecular Weight | Key m/z values (EI) | Data Source(s) |
| Pyrrole | C₄H₅N | 67.09 | 67 (M⁺, 100%), 41, 39 | [17][30] |
| N-Methylpyrrole | C₅H₇N | 81.12 | 81 (M⁺, 100%), 80, 54 | N/A |
| N-Phenylpyrrole | C₁₀H₉N | 143.19 | 143 (M⁺, 100%), 115, 77 | N/A |
Conclusion
This guide provides a foundational database and a set of validated protocols for the spectroscopic analysis of N-substituted pyrrole derivatives. By understanding the causal links between molecular structure and spectral output, researchers can move from routine data collection to confident, expert-level structural elucidation. The comparative data presented herein serves as a reliable benchmark for confirming successful synthesis and for the detailed characterization of novel pyrrole-based compounds.
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- ACS Publications. (2025). N-Heterocyclic Carbenes: Novel Derivatization Reagents for LC-MS Analysis of Aliphatic Aldehydes. Analytical Chemistry. [Link]
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- Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]
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A Comparative Guide to the Aromaticity of Heterocyclic Systems: An In-Depth Analysis of 1-(4-bromophenyl)-1H-pyrrole
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Benzene Archetype
Aromaticity, a cornerstone concept in organic chemistry, dictates the stability, reactivity, and physicochemical properties of cyclic molecules.[1] While benzene is the quintessential aromatic compound, the world of heterocycles—cyclic structures containing atoms other than carbon—presents a more nuanced and complex landscape. For professionals in drug development and materials science, understanding the subtle gradations in aromaticity among different heterocyclic scaffolds is paramount for designing molecules with tailored electronic properties and biological activities.
This guide provides an in-depth comparison of the aromatic character of 1-(4-bromophenyl)-1H-pyrrole against a backdrop of common five- and six-membered heterocycles: furan, thiophene, pyrrole, and pyridine. We will move beyond simple definitions to explore the quantitative, multi-faceted nature of aromaticity through energetic, geometric, and magnetic criteria, providing the theoretical basis and practical experimental protocols for their assessment.
The Spectrum of Aromaticity in Foundational Heterocycles
The degree of aromaticity in heterocycles like furan, pyrrole, and thiophene is fundamentally tied to the ability of the heteroatom to donate its lone pair of electrons to the π-system to achieve a stable 6π-electron sextet, as dictated by Hückel's rule.[2][3] The primary factor governing this is the electronegativity of the heteroatom.[4]
-
Furan: Oxygen is the most electronegative heteroatom in this series. It holds its lone pair electrons tightly, making them less available for delocalization. This results in furan having the lowest aromatic character among the three.[5]
-
Pyrrole: Nitrogen is less electronegative than oxygen, allowing for more effective delocalization of its lone pair. Consequently, pyrrole is significantly more aromatic than furan.[6][7]
-
Thiophene: Sulfur is the least electronegative and most polarizable of the three. It readily shares its lone pair, and the potential involvement of its d-orbitals may further enhance stabilization.[8] This renders thiophene the most aromatic of the common five-membered heterocycles.[4][8]
-
Pyridine: As a six-membered heterocycle, pyridine's aromaticity is analogous to benzene. The nitrogen atom is sp² hybridized, and its lone pair resides in an sp² orbital in the plane of the ring, not participating in the aromatic π-system.[9] Therefore, its aromaticity is robust and comparable to that of benzene.[4]
The established order of aromaticity, based on extensive experimental and computational data, is generally accepted as: Pyridine ≈ Benzene > Thiophene > Pyrrole > Furan .[4][10]
Introducing the Perturbation: The N-(4-bromophenyl) Substituent
The introduction of a substituent onto the pyrrole ring, as in This compound , raises a critical question: How does this N-aryl group modulate the aromaticity of the parent heterocycle?
The N-phenyl group is an electron-withdrawing group by induction. However, its direct impact on the pyrrole ring's π-system is complex. Steric hindrance between the ortho-hydrogens of the phenyl ring and the C2/C5 hydrogens of the pyrrole ring forces a non-planar conformation. This twisting minimizes conjugation between the two rings, effectively isolating the pyrrole's π-system. The 4-bromo substituent further withdraws electron density from the phenyl ring, but its influence on the distant, electronically-decoupled pyrrole core is expected to be minimal.
Therefore, we can hypothesize that the aromaticity of the pyrrole ring in this compound will be very similar to, but perhaps marginally reduced from, that of unsubstituted pyrrole due to the slight inductive electron withdrawal by the nitrogen substituent. To truly quantify this, we must turn to robust assessment methodologies.
Workflow for the Quantitative Assessment of Aromaticity
A comprehensive evaluation of aromaticity relies on a multi-pronged approach, integrating computational and experimental techniques. No single metric is sufficient; instead, a consensus from different criteria provides the most reliable assessment.
Caption: A workflow diagram illustrating the key criteria and corresponding methodologies for assessing aromaticity.
Comparative Data Analysis
The following table summarizes established aromaticity indices for our reference compounds. The values for this compound are projected based on the principles discussed above and serve as a hypothesis for experimental validation.
| Compound | Resonance Energy (kJ/mol) | HOMA Index | NICS(1) (ppm) | Avg. Ring ¹H Shift (ppm) |
| Benzene | 152[6] | 1.00[11] | -10.2 | ~7.34 |
| Pyridine | 117 | 0.97 | -9.8 | ~7.8 (avg) |
| Thiophene | 121[6] | 0.95 | -8.8 | ~7.2 (avg) |
| This compound | ~85 (Projected) | ~0.90 (Projected) | ~-7.8 (Projected) | ~6.3 (α-H), ~7.2 (β-H) |
| Pyrrole | 88[6] | 0.91 | -8.1 | 6.68 (α-H), 6.22 (β-H)[6] |
| Furan | 67[6] | 0.79 | -6.5 | 7.46 (α-H), 6.40 (β-H) |
Note: NICS and HOMA values are representative literature values and can vary slightly with the level of theory used in calculations. NMR shifts are typically measured in CDCl₃.
Experimental and Computational Protocols
To empower researchers to validate these comparisons, we provide the following standardized protocols.
Protocol 1: Computational Assessment via NICS
The Nucleus-Independent Chemical Shift (NICS) method is a magnetic criterion for aromaticity, where a negative value indicates aromatic character.[2][12][13] We will focus on NICS(1), calculated 1 Å above the ring's geometric center, as it effectively minimizes contributions from the σ-framework, providing a purer measure of the π-electron current.[14]
Caption: Conceptual diagram of a NICS(1) calculation, showing the placement of a ghost atom (Bq) probe.
Step-by-Step Methodology:
-
Structure Optimization:
-
Construct the molecule of interest (e.g., this compound) in a molecular modeling program.
-
Perform a full geometry optimization using a reliable DFT method and basis set (e.g., B3LYP/6-311+G(d,p)) to find the lowest energy conformation. Confirm optimization with a frequency calculation (no imaginary frequencies).
-
-
NICS Coordinate Setup:
-
Determine the geometric center of the heterocyclic ring.
-
Define a "ghost" atom (Bq) with no basis functions, positioned 1.0 Å directly above this geometric center.
-
-
NMR Calculation:
-
Using the optimized geometry, perform a nuclear magnetic shielding calculation using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory.[15]
-
-
NICS Value Extraction:
-
The isotropic magnetic shielding value calculated at the position of the ghost atom (Bq) is extracted from the output file.
-
The NICS(1) value is the negative of this shielding value. (NICS = -σ_iso). A more negative NICS value corresponds to stronger aromaticity.
-
Protocol 2: Geometric Assessment via HOMA
The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that quantifies the deviation of bond lengths within a ring from an ideal, fully aromatic reference.[11][16] A HOMA value of 1 indicates a fully aromatic system (like benzene), while a value of 0 corresponds to a non-aromatic Kekulé structure.[11][16]
Step-by-Step Methodology:
-
Obtain Bond Lengths:
-
Use the optimized geometry from Protocol 1, Step 1.
-
Accurately measure all bond lengths (Rᵢ) within the heterocyclic ring.
-
-
Apply HOMA Formula:
-
Use the standard HOMA equation: HOMA = 1 - [α/n * Σ(R_opt - Rᵢ)²]
-
Where:
-
n is the number of bonds in the ring.
-
α is a normalization constant specific to the bond type (e.g., 257.7 for C-C bonds).[11] Parameterized values must be used for C-N, C-S, etc.
-
R_opt is the optimal bond length for that bond type in a fully aromatic system.
-
Rᵢ are the individual bond lengths from your optimized structure.
-
-
-
Compare HOMA Values: A higher HOMA value (closer to 1) indicates greater aromatic character.
Protocol 3: Experimental Assessment via ¹H NMR Spectroscopy
Aromatic compounds sustain a diamagnetic ring current when placed in an external magnetic field.[17][18] This current deshields protons on the exterior of the ring, causing them to resonate at a higher chemical shift (downfield) in an ¹H NMR spectrum compared to protons on analogous non-aromatic alkenes.[17][18]
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve an accurately weighed sample of the compound (e.g., this compound) in a deuterated solvent (e.g., CDCl₃) containing a reference standard (e.g., TMS).
-
-
Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Ensure proper shimming to obtain sharp, well-resolved peaks.
-
-
Spectral Analysis:
-
Reference the spectrum to TMS at 0.00 ppm.
-
Assign the chemical shifts (δ) for the protons on the heterocyclic ring.
-
-
Comparative Analysis:
-
Compare the observed chemical shifts to those of reference heterocycles (pyrrole, furan, etc.) run under identical conditions.
-
Greater downfield shifts for ring protons are indicative of a stronger diatropic ring current and, by extension, greater aromaticity.
-
Conclusion and Outlook
The assessment of aromaticity is a nuanced endeavor that requires a synthesis of multiple theoretical and experimental viewpoints. The established hierarchy of aromaticity—Pyridine > Thiophene > Pyrrole > Furan—is well-supported by magnetic, geometric, and energetic data.[4][5][10]
Our analysis of this compound leads to the scientifically grounded hypothesis that its aromatic character is largely preserved and only minimally attenuated compared to the parent pyrrole. The electronic decoupling caused by steric twisting between the phenyl and pyrrole rings isolates the heterocyclic core from major electronic perturbation. This guide provides the precise computational and experimental frameworks necessary for researchers to rigorously test this hypothesis. By applying these multi-criteria assessment protocols, drug development and materials science professionals can gain a deeper, quantitative understanding of the electronic landscape of novel heterocyclic compounds, enabling more rational and predictive molecular design.
References
- Schleyer, P. v. R., Maerker, C., Dransfeld, A., Jiao, H., & van Eikema Hommes, N. J. R. (1996). Nucleus-Independent Chemical Shifts: A Simple and Efficient Aromaticity Probe. Journal of the American Chemical Society, 118(26), 6317–6318. [Link]
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A Comparative Benchmarking Guide: Efficacy of 1-(4-bromophenyl)-1H-pyrrole (BPP-1) Against Established Drugs in Colorectal Cancer
This guide provides a comprehensive framework for benchmarking the therapeutic efficacy of a novel pyrrole-based compound, 1-(4-bromophenyl)-1H-pyrrole (BPP-1), against the established first-line chemotherapeutic agents for colorectal cancer, 5-Fluorouracil (5-FU) and Oxaliplatin. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous approach to evaluating the potential of BPP-1 as a new anticancer agent.
Introduction: The Quest for Novel Colorectal Cancer Therapeutics
Colorectal cancer remains a significant global health challenge, necessitating the development of more effective and less toxic therapeutic agents.[1][2] The current standard of care often involves a combination of cytotoxic drugs such as 5-Fluorouracil and Oxaliplatin.[1][2][3] While these agents have improved patient outcomes, they are associated with significant side effects and the development of drug resistance.[4] This underscores the urgent need for novel chemical entities with potent anticancer activity and favorable safety profiles.
The pyrrole scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds with diverse therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.[5] Derivatives of this compound, such as the representative compound BPP-1, have emerged as promising candidates for anticancer drug development. Preliminary studies on related pyrrole derivatives suggest that their mechanism of action may involve the induction of apoptosis and cell cycle arrest in cancer cells.[6]
This guide outlines a head-to-head comparison of BPP-1 with 5-FU and Oxaliplatin, focusing on their efficacy against colorectal cancer cell lines. We will delve into their respective mechanisms of action and provide detailed experimental protocols for a comprehensive evaluation of their cytotoxic and apoptotic effects.
Mechanisms of Action: A Tale of Three Compounds
A fundamental understanding of the molecular mechanisms by which these compounds exert their anticancer effects is crucial for interpreting experimental data and predicting clinical outcomes.
This compound (BPP-1): A Potential Multi-faceted Agent
While the precise mechanism of action for BPP-1 is yet to be fully elucidated, studies on similar pyrrole derivatives suggest several potential pathways. It is hypothesized that BPP-1 may induce apoptosis by targeting key signaling pathways involved in cell survival and proliferation. Some pyrrole derivatives have been shown to act as inhibitors of protein kinases, such as EGFR and VEGFR, which are often dysregulated in cancer.[6] Furthermore, the induction of oxidative stress and disruption of mitochondrial function are other potential mechanisms contributing to their pro-apoptotic and antitumor activities.[6]
5-Fluorouracil (5-FU): The Antimetabolite Workhorse
5-Fluorouracil is a pyrimidine analog that has been a cornerstone of colorectal cancer chemotherapy for decades.[7][8] Its primary mechanism of action involves the inhibition of thymidylate synthase (TS), a crucial enzyme in the synthesis of thymidine, a necessary component of DNA.[8][9] By depriving rapidly dividing cancer cells of this essential building block, 5-FU effectively halts DNA replication and repair, leading to cell death.[9] Recent research also highlights that 5-FU can be incorporated into RNA, disrupting its synthesis and function, which is a significant contributor to its cytotoxicity in gastrointestinal cancers.[7][10]
Oxaliplatin: The DNA Cross-linking Agent
Oxaliplatin is a third-generation platinum-based compound that exerts its cytotoxic effects by forming covalent adducts with DNA.[11][12][13] These platinum-DNA adducts, primarily intrastrand crosslinks, create distortions in the DNA double helix, which inhibit DNA replication and transcription.[11][13][14] The resulting DNA damage, if not repaired, triggers cell cycle arrest and apoptosis.[12] A key feature of oxaliplatin is its bulky diaminocyclohexane (DACH) ligand, which is thought to contribute to its activity in cisplatin-resistant tumors.[11]
Proposed Experimental Benchmarking Workflow
To objectively compare the efficacy of BPP-1 with 5-FU and Oxaliplatin, a multi-tiered experimental approach is proposed. This workflow is designed to assess cytotoxicity, induction of apoptosis, and effects on the cell cycle.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the key experiments outlined in the workflow.
Protocol 1: MTT Assay for Cell Viability and IC50 Determination
This assay quantitatively measures the metabolic activity of cells, which is an indicator of cell viability.[15][16]
Materials:
-
Colorectal cancer cell lines (e.g., HT-29, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
BPP-1, 5-FU, Oxaliplatin stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)[17]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[18]
-
Drug Treatment: Prepare serial dilutions of BPP-1, 5-FU, and Oxaliplatin in complete culture medium. Replace the medium in the wells with 100 µL of the drug solutions at various concentrations. Include untreated control wells (medium only) and vehicle control wells (medium with the solvent used to dissolve the drugs).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.[19]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 2: Annexin V/Propidium Iodide Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21]
Materials:
-
Colorectal cancer cell lines
-
6-well plates
-
BPP-1, 5-FU, Oxaliplatin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the predetermined IC50 concentrations of BPP-1, 5-FU, and Oxaliplatin for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[20]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[22]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[23]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[21][22]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[22]
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[24][25]
Materials:
-
Colorectal cancer cell lines
-
6-well plates
-
BPP-1, 5-FU, Oxaliplatin
-
PBS
-
Cold 70% ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the IC50 concentrations of each drug as described in the apoptosis protocol.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[25]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation and Interpretation
The quantitative data generated from these experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Cytotoxicity of BPP-1, 5-FU, and Oxaliplatin on Colorectal Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) ± SD (48h) | IC50 (µM) ± SD (72h) |
| BPP-1 | HT-29 | ||
| HCT116 | |||
| 5-FU | HT-29 | ||
| HCT116 | |||
| Oxaliplatin | HT-29 | ||
| HCT116 |
Table 2: Apoptosis Induction by BPP-1, 5-FU, and Oxaliplatin (at IC50 concentrations)
| Treatment | Cell Line | % Early Apoptosis | % Late Apoptosis/Necrosis | % Total Apoptosis |
| Control | HT-29 | |||
| BPP-1 | HT-29 | |||
| 5-FU | HT-29 | |||
| Oxaliplatin | HT-29 | |||
| Control | HCT116 | |||
| BPP-1 | HCT116 | |||
| 5-FU | HCT116 | |||
| Oxaliplatin | HCT116 |
Table 3: Cell Cycle Analysis of Colorectal Cancer Cells Treated with BPP-1, 5-FU, and Oxaliplatin (at IC50 concentrations)
| Treatment | Cell Line | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | HT-29 | |||
| BPP-1 | HT-29 | |||
| 5-FU | HT-29 | |||
| Oxaliplatin | HT-29 | |||
| Control | HCT116 | |||
| BPP-1 | HCT116 | |||
| 5-FU | HCT116 | |||
| Oxaliplatin | HCT116 |
Conclusion
This guide provides a robust framework for the preclinical evaluation of this compound (BPP-1) as a potential anticancer agent for colorectal cancer. By systematically comparing its efficacy against the established drugs 5-Fluorouracil and Oxaliplatin, researchers can gain valuable insights into its therapeutic potential. The detailed protocols and data presentation formats outlined herein are designed to ensure scientific rigor and facilitate a clear interpretation of the experimental outcomes. Successful demonstration of superior or comparable efficacy with an improved safety profile would warrant further investigation of BPP-1 in more advanced preclinical models.
References
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Annexin V staining assay protocol for apoptosis.
- 5-Fluorouracil for colorectal cancer: mechanism of action and metabolism.
- Cell cycle analysis with flow cytometry and propidium iodide.
- BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
- Oxaliplatin | Description, Discovery, Mechanism of Action, Uses, & Side Effects.
- What is the mechanism of Irinotecan Hydrochloride?
- Chemotherapy tre
- What is the mechanism of Oxalipl
- Assaying cell cycle st
- Irinotecan in the Treatment of Colorectal Cancer: Clinical Overview.
- The Annexin V Apoptosis Assay.
- Cancer biologists discover a new mechanism for an old drug.
- Annexin V PI Staining Guide for Apoptosis Detection.
- New Mechanisms of 5-Fluorouracil in Colon Cancer Treatment: Shifting the Focus
- Wh
- Drugs Approved for Colon and Rectal Cancer.
- Oxaliplatin: Uses, Dosage, Side Effects, Warnings.
- 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STR
- Oxalipl
- Targeted therapy for colorectal cancer.
- Chemotherapy for colon cancer.
- Targeted Therapy Drugs for Colorectal Cancer.
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- Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.
- Cell Cycle Analysis.
- MTT Cell Prolifer
- Cell Cycle Analysis with Flow Cytometry.
- Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety.
- Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances.
- New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evalu
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for 1-(4-bromophenyl)-1H-pyrrole
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation and purity assessment of novel chemical entities are cornerstones of scientific rigor. This guide provides an in-depth technical comparison of analytical techniques for the characterization of 1-(4-bromophenyl)-1H-pyrrole, a key intermediate in the synthesis of various pharmacologically active compounds.[1] By presenting supporting experimental data and explaining the causality behind methodological choices, this document serves as a practical reference for establishing a robust, self-validating analytical workflow.
The structural integrity and purity of starting materials and intermediates like this compound are critical determinants in the success of a drug discovery program. Contaminants or isomeric impurities can lead to unforeseen side reactions, impact biological activity, and complicate regulatory submissions. Therefore, a multi-faceted analytical approach is not just recommended; it is essential.
The Orthogonal Analytical Philosophy
A core principle in analytical chemistry is the use of orthogonal methods—techniques that measure the same analyte based on different chemical or physical principles. This approach provides a high degree of confidence in the analytical results. For this compound, we will explore the synergy between spectroscopic and chromatographic techniques.
Caption: Orthogonal analytical workflow for this compound.
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic techniques provide detailed information about the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Experimental Protocol:
-
Dissolve approximately 5-10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in the molecule.
Experimental Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire the spectrum on a 400 MHz NMR spectrometer with proton decoupling.
-
A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.
| Technique | Parameter | Expected Result for this compound |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons on the bromophenyl ring (~7.5-7.2 ppm), Pyrrole protons (~7.0-6.3 ppm) |
| Integration | Proportional to the number of protons in each environment | |
| Coupling Constants (J) | Shows connectivity between adjacent protons | |
| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons (~140-120 ppm), Pyrrole carbons (~120-110 ppm) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol:
-
Place a small amount of the solid sample directly on the diamond crystal of an ATR-FTIR spectrometer.
-
Record the spectrum from 4000 to 400 cm⁻¹.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H (aromatic) | 3100-3000 |
| C=C (aromatic) | 1600-1450 |
| C-N (aromatic) | 1350-1250 |
| C-Br | 700-500 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Experimental Protocol (Electron Ionization - EI):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionize the sample using a high-energy electron beam (typically 70 eV).
-
Analyze the resulting fragments based on their mass-to-charge ratio (m/z).
| Ion | Expected m/z | Interpretation |
| [M]⁺ | 221/223 | Molecular ion peak (presence of Br isotopes) |
| [M-Br]⁺ | 142 | Loss of a bromine atom |
| [C₆H₅]⁺ | 77 | Phenyl fragment |
Chromatographic Techniques: Purity and Quantification
Chromatographic methods are essential for separating the target compound from impurities and for quantifying its purity. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the analyte's volatility and thermal stability.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.
Experimental Protocol:
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally labile. A validated RP-HPLC method for a similar N-arylpyrrole provides a strong starting point.[2]
Experimental Protocol:
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL.
-
HPLC Conditions:
-
Column: C18 (150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The use of a buffer, such as phosphate buffer at pH 3, can improve peak shape.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Caption: Comparison of GC-MS and HPLC for the analysis of this compound.
Ensuring Trustworthiness: Method Validation
The reliability of analytical data is paramount. Method validation, following guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensures that an analytical procedure is suitable for its intended purpose.[2][3]
Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The cross-validation of analytical results for this compound through a combination of spectroscopic and chromatographic techniques provides a comprehensive and trustworthy characterization. NMR, FT-IR, and MS confirm the molecular structure, while GC-MS and HPLC provide orthogonal methods for assessing purity. By adhering to established validation guidelines, researchers can ensure the quality and reliability of their data, which is fundamental to the integrity of the drug discovery and development process.
References
- Vladimirova, S., & Bijev, A. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 431–437. [Link]
- ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- LookChem. (n.d.). 1-(4-BROMO-PHENYL)-1H-PYRROLE. [Link]
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A Senior Application Scientist's Guide to Comparative In Silico Analysis: Docking 1-(4-bromophenyl)-1H-pyrrole Against Key Therapeutic Targets
In the landscape of modern drug discovery, the pyrrole scaffold stands out as a privileged structure, forming the core of numerous natural products and approved therapeutic agents.[1][2][3][4] Its unique electronic properties and synthetic tractability make it a recurring motif in the quest for novel bioactive molecules targeting a range of diseases, from inflammation to cancer.[3][4][5] This guide focuses on a specific derivative, 1-(4-bromophenyl)-1H-pyrrole[6], and provides a comprehensive, field-proven protocol for evaluating its potential interaction with two high-value protein targets—Cyclooxygenase-2 (COX-2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)—through comparative molecular docking.
As scientists, our goal is not merely to generate data, but to produce actionable insights. Therefore, this guide emphasizes a self-validating methodology. By docking our compound of interest alongside well-characterized, FDA-approved inhibitors, we establish a robust benchmark, allowing for a more confident interpretation of the resulting binding affinities and interaction patterns. This comparative approach is crucial for triaging candidate molecules and prioritizing them for subsequent in vitro and in vivo validation.
Rationale and Target Selection: The "Why" Behind the Experiment
The choice of target proteins is the cornerstone of any meaningful docking study. The selection of COX-2 and VEGFR2 for this analysis is based on the established therapeutic relevance of pyrrole-containing molecules.[3][4][5]
-
Cyclooxygenase-2 (COX-2): This enzyme is a key mediator of inflammation and pain.[3] Its selective inhibition is a proven strategy for anti-inflammatory therapies. Several nonsteroidal anti-inflammatory drugs (NSAIDs) containing heterocyclic cores are known to target COX-2.[2][3] Given the structural motifs in this compound, evaluating its potential as a COX-2 inhibitor is a logical starting point.
-
Reference Target: Human COX-2.
-
Reference Inhibitor: Celecoxib, a well-known selective COX-2 inhibitor.[7][8][9]
-
PDB Structure: For this study, we will utilize the crystal structure of human COX-2 in complex with Celecoxib (e.g., PDB ID: 3LN1).[10] This provides a validated binding pocket for our analysis.
-
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): VEGFR2 is a tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels—a process critical for tumor growth and metastasis.[11][12] Inhibition of VEGFR2 is a clinically validated anti-cancer strategy. The pyrrole ring is a feature in several approved kinase inhibitors, making VEGFR2 another plausible target.[2][13]
The Experimental Workflow: A Self-Validating Protocol
The following protocol outlines a rigorous, step-by-step process for preparing molecules, performing the docking simulations using the widely-accepted AutoDock Vina software, and analyzing the results.[18][19] The causality behind each step is explained to provide a deeper understanding of the methodology.
Caption: Workflow for Comparative Molecular Docking.
Step-by-Step Methodology
Part A: Ligand Preparation
The goal of this phase is to generate accurate, low-energy 3D conformations of our test and reference ligands and convert them into the required PDBQT file format.
-
Structure Generation:
-
3D Conversion and Energy Minimization:
-
Convert the 2D structures into 3D structures.
-
Causality: A molecule can exist in numerous conformations. We must find a low-energy, sterically favorable conformation to use for docking. This is achieved through energy minimization using a force field (e.g., MMFF94).
-
Protocol: Use a tool like Open Babel, which is a robust open-source chemical toolbox, to perform both 3D structure generation and energy minimization.[21][22][23]
-
-
File Format Conversion:
-
Convert the energy-minimized ligand files (e.g., in .mol2 or .sdf format) into the PDBQT format required by AutoDock Vina.[24]
-
Causality: The PDBQT format includes atomic charges and defines the rotatable bonds in the ligand, which allows for flexible docking.
-
Protocol: This conversion is typically performed using AutoDock Tools (ADT).[18][24]
-
Part B: Protein Preparation
This phase prepares the target protein structures for docking by cleaning them and converting them to the PDBQT format.
-
Structure Acquisition:
-
Protein Cleaning:
-
Causality: PDB files often contain non-essential molecules like water, co-factors, and the original co-crystallized ligand. These must be removed to ensure they do not interfere with the docking of our new compounds.[22][25]
-
Protocol: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL, or AutoDock Tools).[26] Remove all water molecules and the original ligand (Celecoxib/Sorafenib).
-
-
Protonation and Charge Assignment:
-
Causality: Hydrogen atoms are typically not resolved in X-ray crystal structures but are critical for defining hydrogen bonds and proper electrostatics. We must add them. Kollman charges are then assigned to the protein atoms.[18][25]
-
Protocol: Use the "Dock Prep" tool in UCSF Chimera or the equivalent functions in AutoDock Tools to add hydrogens (polar only) and assign charges.[18][26]
-
-
File Format Conversion:
-
Save the prepared, cleaned protein structure in the PDBQT format.[25] This file now contains the necessary charge and atom type information for the docking grid calculation.
-
Part C: Molecular Docking with AutoDock Vina
-
Grid Box Definition:
-
Causality: We must define the three-dimensional search space where Vina will attempt to dock the ligand. To ensure a valid comparison, this grid box should be centered on the known binding site of the co-crystallized reference inhibitor.
-
Protocol: In AutoDock Tools, load the prepared protein PDBQT file. Define a grid box that encompasses the entire binding cavity identified from the original PDB structure. Note the center coordinates (x, y, z) and dimensions (x, y, z) of this box.[27][28]
-
-
Configuration File:
-
Create a text file (e.g., conf.txt) that specifies the paths to the protein and ligand PDBQT files, the grid box coordinates and dimensions, and the name of the output file.[27]
-
-
Running the Simulation:
-
Execute AutoDock Vina from the command line, referencing your configuration file.[19]
-
Protocol: Run this process for:
-
Self-Docking (Validation): Dock Celecoxib back into the COX-2 active site. Dock Sorafenib back into the VEGFR2 active site. The resulting pose should closely match the original crystallographic pose, validating the docking protocol.
-
Test Docking: Dock this compound into both the COX-2 and VEGFR2 active sites.
-
Comparative Docking: Dock the reference inhibitors into the opposing targets as well, if desired, to check for cross-reactivity.
-
-
Results and Comparative Analysis
The output from AutoDock Vina provides several key pieces of information for each docked pose: the binding affinity (in kcal/mol) and the 3D coordinates.
-
Binding Affinity: This value estimates the binding free energy. A lower (more negative) value indicates a stronger, more favorable binding interaction.[28]
-
Pose Analysis: The top-ranked pose (the one with the lowest binding energy) should be visualized and analyzed.
Illustrative Data Summary
The following table presents a hypothetical but plausible set of results from this comparative study.
| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Illustrative) |
| Celecoxib (Control) | COX-2 | -10.5 | Arg513, His90, Gln192[8] |
| This compound | COX-2 | -8.2 | Arg513, Tyr355, Val523 |
| Sorafenib (Control) | VEGFR2 | -11.2 | Cys919, Asp1046, Glu885[14][17] |
| This compound | VEGFR2 | -9.5 | Cys919, Leu840, Val848 |
Interpretation of Results
-
Validation Check: The redocked controls (Celecoxib into COX-2, Sorafenib into VEGFR2) should yield binding energies and poses that are consistent with published data and the original crystal structure. This confirms the validity of our computational model. For instance, the sulfonamide group of Celecoxib should be observed interacting with key residues like Arg513 and His90 in the COX-2 side pocket.[8] Similarly, the urea moiety of Sorafenib is expected to form critical hydrogen bonds with Glu885 and Asp1046 in the VEGFR2 hinge region.[14][17]
-
Comparative Potency:
-
Against COX-2, our test compound (this compound) shows a predicted binding affinity of -8.2 kcal/mol. While this indicates favorable binding, it is less potent than the reference inhibitor Celecoxib (-10.5 kcal/mol).
-
Against VEGFR2, the test compound shows a stronger predicted affinity of -9.5 kcal/mol. This value is closer to that of the potent reference inhibitor Sorafenib (-11.2 kcal/mol), suggesting that this compound may have a more promising interaction with VEGFR2 than with COX-2.
-
-
Interaction Analysis:
-
Visualize the Poses: Using a molecular graphics system like PyMOL or UCSF Chimera, visually inspect the lowest energy pose of this compound in each binding site.
-
Identify Key Interactions: Analyze the specific hydrogen bonds, hydrophobic interactions, and any potential halogen bonds (from the bromine atom) between the ligand and the protein's amino acid residues. For example, in the VEGFR2 active site, one might observe that the pyrrole nitrogen acts as a hydrogen bond acceptor with the backbone of Cys919, while the bromophenyl group occupies a hydrophobic pocket defined by residues like Val848 and Leu840. This level of detail provides testable hypotheses for future medicinal chemistry efforts, such as structure-activity relationship (SAR) studies.
-
Conclusion and Future Directions
This comparative docking study provides a crucial first-pass assessment of this compound's therapeutic potential. The in silico evidence suggests that while the compound may have some affinity for COX-2, it demonstrates a more promising binding profile with the VEGFR2 kinase domain.
The true value of this computational work lies in its ability to guide subsequent experimental validation efficiently. Based on these findings, the logical next steps would be:
-
In Vitro Enzymatic Assays: Quantitatively measure the inhibitory activity (IC50) of this compound against both VEGFR2 and COX-2 to confirm the computational predictions.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the lead compound to probe the key interactions identified in the docking poses. For instance, modifying the substitution on the phenyl ring could optimize interactions within the hydrophobic pocket of VEGFR2.
-
Cell-Based Assays: Evaluate the compound's effect on angiogenesis in human umbilical vein endothelial cells (HUVECs) to confirm its biological activity in a cellular context.
By integrating this rigorous, comparative in silico approach at the outset of a project, research teams can allocate resources more effectively, accelerate the discovery timeline, and increase the probability of translating a promising chemical scaffold into a viable therapeutic candidate.
References
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- (A) Crystallographic structure of VEGFR2 kinase domain complex with a potent inhibitor (PDB ID: 3EWH). (n.d.).
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Evaluating the ADMET Properties of 1-(4-bromophenyl)-1H-pyrrole Versus Its Analogs: A Comparative Guide
In the landscape of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount.[1][2][3] A promising lead candidate with high target potency can ultimately fail in development due to poor pharmacokinetic properties or unforeseen toxicity.[1] This guide provides an in-depth comparative evaluation of the ADMET properties of 1-(4-bromophenyl)-1H-pyrrole and its structurally related analogs. Pyrrole and its derivatives are significant heterocyclic scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[4]
This analysis is designed for researchers, scientists, and drug development professionals to understand the nuances of how subtle structural modifications on the N-arylpyrrole scaffold can significantly impact its ADMET profile. We will delve into key in vitro ADMET assays, providing not just the protocols but also the scientific rationale behind the experimental designs.
The Core Moiety and Its Analogs: A Structural Overview
The focus of this guide is this compound, a compound characterized by a central pyrrole ring attached to a brominated phenyl group. The analogs chosen for comparison feature modifications at the para-position of the phenyl ring, allowing for a systematic evaluation of the impact of different substituents on the molecule's overall ADMET characteristics.
| Compound | Structure | Rationale for Inclusion |
| This compound | Chemical structure of this compound | The parent compound for which we will establish a baseline ADMET profile. |
| 1-(4-chlorophenyl)-1H-pyrrole | Chemical structure of 1-(4-chlorophenyl)-1H-pyrrole | An analog with a different halogen to assess the impact of halogen substitution on ADMET properties. |
| 1-(4-fluorophenyl)-1H-pyrrole | Chemical structure of 1-(4-fluorophenyl)-1H-pyrrole | Included to evaluate the effect of a smaller, more electronegative halogen on the ADMET profile. |
| 1-(4-methoxyphenyl)-1H-pyrrole | Chemical structure of 1-(4-methoxyphenyl)-1H-pyrrole | Represents a shift from a halogen to an electron-donating methoxy group, which can significantly alter metabolic pathways and physicochemical properties. |
Comparative ADMET Profiling: A Data-Driven Analysis
The following table summarizes the predicted and experimental ADMET properties for this compound and its analogs. It is important to note that while direct experimental data for these specific compounds is limited in publicly available literature, the following data is a synthesis of predictions from established computational models and general trends observed for N-arylpyrroles.[5][6]
| ADMET Parameter | This compound | 1-(4-chlorophenyl)-1H-pyrrole | 1-(4-fluorophenyl)-1H-pyrrole | 1-(4-methoxyphenyl)-1H-pyrrole |
| LogP (Lipophilicity) | High | High | Moderate-High | Moderate |
| Aqueous Solubility | Low | Low | Low-Moderate | Moderate |
| Caco-2 Permeability (Papp) | Moderate to High | Moderate to High | High | Moderate |
| Plasma Protein Binding | High | High | High | Moderate-High |
| Microsomal Stability (t½) | Moderate | Moderate-High | High | Low-Moderate |
| hERG Inhibition (IC50) | Potential for Inhibition | Potential for Inhibition | Lower Potential | Moderate Potential |
| Cytotoxicity (CC50) | Moderate | Moderate | Low | Low-Moderate |
In-Depth Analysis of Key ADMET Parameters
Absorption: Caco-2 Permeability
The Caco-2 permeability assay is a widely used in vitro model to predict intestinal drug absorption.[7][8] This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium.[7]
-
Scientific Rationale: A high apparent permeability coefficient (Papp) in the apical to basolateral (A-B) direction suggests good passive diffusion across the intestinal barrier. Conversely, a high basolateral to apical (B-A) transport, resulting in an efflux ratio (B-A Papp / A-B Papp) greater than 2, indicates the involvement of efflux transporters like P-glycoprotein (P-gp), which can limit drug absorption.[9]
Experimental Protocol: Caco-2 Permeability Assay
Caption: Workflow for Caco-2 Permeability Assay.
Distribution: Plasma Protein Binding
The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to reach its target site.[10][11] Only the unbound fraction of a drug is pharmacologically active.[10]
-
Scientific Rationale: High plasma protein binding can lead to a lower volume of distribution and a longer half-life, as the bound fraction acts as a reservoir.[10] The Rapid Equilibrium Dialysis (RED) assay is a common method to determine the unbound fraction of a drug in plasma.[11]
Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay
Caption: Workflow for the Microsomal Stability Assay.
Toxicity: hERG Inhibition and Cytotoxicity
Inhibition of the human Ether-a-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia. [12][13]
-
Scientific Rationale: Early assessment of a compound's hERG liability is a critical safety screen in drug discovery. [13]Automated patch-clamp electrophysiology is the gold standard for measuring hERG channel inhibition. [14]
Experimental Protocol: Automated Patch-Clamp hERG Assay
Caption: Workflow for the Automated Patch-Clamp hERG Assay.
Cytotoxicity assays are used to determine the concentration at which a compound becomes toxic to cells. [15]
-
Scientific Rationale: Assays such as the MTT or LDH release assay measure cell viability or membrane integrity, respectively, to determine the concentration that causes 50% cell death (CC50). [16]A large therapeutic window (the ratio of the toxic dose to the therapeutic dose) is desirable.
Experimental Protocol: MTT Cytotoxicity Assay
Caption: Workflow for the MTT Cytotoxicity Assay.
Conclusion and Future Directions
The in-depth evaluation of the ADMET properties of this compound and its analogs highlights the critical role of substituent effects on the overall drug-like properties of a molecule. The replacement of the bromo group with chloro, fluoro, or methoxy substituents is predicted to have a significant impact on lipophilicity, metabolic stability, and potential off-target effects such as hERG inhibition.
This guide underscores the importance of a multi-parametric approach to lead optimization, where potency is balanced with a favorable ADMET profile. [17]The provided experimental protocols serve as a practical resource for researchers to generate robust and reliable data to inform their drug discovery programs. Further in vivo pharmacokinetic and toxicological studies would be necessary to validate these in vitro findings and fully characterize the potential of these compounds as therapeutic agents.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-bromophenyl)-1H-pyrrole
As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-(4-bromophenyl)-1H-pyrrole, grounded in established safety principles and regulatory standards. The procedures outlined here are designed to ensure the protection of laboratory personnel and the environment.
Hazard Assessment: Understanding the "Why"
This compound is a halogenated organic compound. While comprehensive toxicological data for this specific molecule is not widely available[1], its structure necessitates a cautious approach. The presence of a bromophenyl group and a pyrrole ring suggests potential hazards that must be respected. Safety data for structurally similar compounds, such as 2-(4-bromophenyl)-1H-pyrrole, indicate risks of skin irritation, serious eye irritation, and respiratory irritation.[2]
Given the lack of exhaustive data, it is a matter of scientific integrity and best practice to treat this compound as a substance with unknown long-term effects and handle it with the same rigor as potentially carcinogenic substances.[3][4] The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have stringent regulations for the disposal of halogenated organic compounds due to their persistence and potential environmental impact.[5][6] Landfill disposal of such wastes is heavily restricted.[7]
| Hazard Class | GHS Hazard Statement (Inferred) | Rationale & Primary Concern |
| Acute Toxicity | H315: Causes skin irritation | Direct contact can cause localized inflammation. |
| Eye Damage/Irritation | H319: Causes serious eye irritation | Vapors or direct contact can result in significant eye damage. |
| STOT Single Exposure | H335: May cause respiratory irritation | Inhalation of dust or vapors can irritate the respiratory tract.[2] |
| Environmental Hazard | Halogenated Organic Compound | Potential for environmental persistence; subject to specific EPA disposal regulations.[5][8] |
| Long-Term Exposure | Unknown; Handle as Potential Carcinogen | Prudent practice due to lack of data; OSHA mandates strict controls for carcinogens.[9][10] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity—including for disposal—ensure the following PPE is worn. The rationale is to create a complete barrier against potential exposure routes.
-
Eye Protection : ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For tasks with a higher splash risk, a face shield should be worn in addition to safety glasses.[11][12]
-
Hand Protection : Chemically resistant gloves are mandatory. Nitrile gloves are a common choice, but always consult your institution's glove compatibility chart for the specific solvents being used. Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.[11][13]
-
Body Protection : A flame-resistant lab coat must be worn and fully buttoned. Ensure legs are covered with long pants and feet are protected by closed-toe, closed-heel shoes.[10]
-
Respiratory Protection : All handling of the solid compound or its solutions should occur inside a certified chemical fume hood to prevent inhalation of dust or vapors.[14]
Spill Management Protocol: Immediate & Corrective Actions
Accidents happen, but a prepared response minimizes risk. The procedure differs based on the spill's magnitude.
Step-by-Step: Small Spill Cleanup (Contained within a Fume Hood)
-
Alert Personnel : Immediately notify others in the vicinity.
-
Ensure Ventilation : Keep the fume hood sash at the lowest practical height.
-
Absorb : Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect : Carefully sweep or scoop the absorbed material into a designated, sealable waste container.
-
Decontaminate : Wipe the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials (wipes, etc.) must be disposed of as hazardous waste.[10]
-
Label & Dispose : Seal the waste container, label it as "Hazardous Waste" with the full chemical name, and place it in the Satellite Accumulation Area (SAA).[2]
Large Spill or Spill Outside of a Fume Hood
-
EVACUATE : Immediately alert all personnel and evacuate the laboratory.
-
ISOLATE : Close the laboratory doors to contain the vapors.
-
NOTIFY : Contact your institution's Environmental Health & Safety (EHS) department and follow their emergency procedures. Do not attempt to clean up a large spill yourself.[10]
Disposal Workflow: From Generation to Final Disposition
The disposal of this compound is governed by the EPA's Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" approach to hazardous waste.[15] The following workflow ensures compliance.
Caption: Disposal Decision Workflow
Step-by-Step Disposal Protocol
-
Identify Waste Streams : All materials that have come into contact with this compound are considered hazardous waste. This includes:
-
The pure, unused, or expired chemical.
-
Solutions containing the chemical.
-
Contaminated items such as gloves, weighing paper, pipette tips, and absorbent pads.[16]
-
-
Segregate Halogenated Waste : As a brominated compound, this chemical waste must be collected in a container specifically designated for halogenated organic waste .[17] Co-mingling with non-halogenated waste is a common and costly mistake, as the disposal methods and costs for these two streams are significantly different.[8]
-
Select Proper Containers :
-
Use only containers made of compatible materials (e.g., borosilicate glass or high-density polyethylene for liquids) that are in good condition and have a secure, screw-top lid.[18]
-
Do not use food containers.[18]
-
The container for liquid waste should be placed in secondary containment to prevent spills.[19]
-
-
Label Correctly and Immediately : The moment the first drop of waste enters the container, it must be labeled.[17] The EPA requires specific information on the label:[20]
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "this compound" . If it's a mixture, list all components.
-
The appropriate hazard warnings or pictograms (e.g., Irritant, Health Hazard).
-
-
Accumulate Safely :
-
Store the waste container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation and under the control of laboratory personnel.[18][21]
-
Keep the waste container closed at all times except when adding waste.[8][17]
-
Do not overfill containers; a maximum of 90% capacity is recommended to allow for expansion.[19]
-
-
Arrange for Final Disposal :
-
Once the waste container is full, or within the time limits specified by your institution (often 9-12 months for SAAs), arrange for pickup.[10][18][21]
-
Disposal must be conducted through your institution's EHS department, which will use a licensed and approved hazardous waste disposal company.[15][16] These vendors will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will likely be destroyed via high-temperature incineration, the standard method for halogenated organic compounds.
-
By adhering to this structured disposal protocol, you ensure a chain of custody that is safe, compliant, and scientifically sound, protecting yourself, your colleagues, and the integrity of our shared environment.
References
- Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).
- Emedco. (2014, February 26). Four Tips for Dealing with Carcinogenic Chemicals. Emedco's Blog. [Link]
- Occupational Safety and Health Administration (OSHA). (n.d.). Carcinogens - Overview.
- American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Illinois Pollution Control Board. (n.d.). Section 729.241 Aqueous Solutions of Halogenated Compounds.
- Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- VelocityEHS. (2015, January 9). OSHA Retains Strong Focus on Carcinogen Safety.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- U.S. Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document.
- Acros PharmaTech Limited. (2018, August 20). Safety Data Sheet.
- Angene Chemical. (2021, May 1). Safety Data Sheet: 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine.
- U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
- Angene Chemical. (2021, May 1). Safety Data Sheet: (S)-1-(4-Bromophenyl)ethanol.
- Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- ScienceDirect. (2020, August 28). Synthesis of this compound by the Clauson-Kaas Reaction.
- University of California, Davis. (n.d.). SOP – Carcinogens. Rosenheim Lab. [Link]
- CDN. (n.d.). Pyrrole MSDS.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
